(2-Chlorobenzyl)(1-phenylethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJSCRCNLVTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373885 | |
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-05-4 | |
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Chlorobenzyl)(1-phenylethyl)amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of (2-Chlorobenzyl)(1-phenylethyl)amine. The information is compiled and extrapolated from available data on structurally related compounds, offering a valuable resource for those involved in medicinal chemistry and drug discovery.
Core Chemical Properties
| Property | 2-Chlorobenzylamine | 1-Phenylethylamine | This compound (Estimated) |
| Molecular Formula | C7H8ClN | C8H11N[1] | C15H16ClN |
| Molecular Weight | 141.60 g/mol | 121.18 g/mol [1] | ~257.75 g/mol |
| Boiling Point | 67-70 °C at 7 hPa[2] | 187 °C[1] | > 200 °C (likely decomposes at atmospheric pressure) |
| Density | ~1.1 g/mL | 0.94 g/mL[1] | ~1.0 - 1.1 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in most organic solvents and hydrocarbons[3] | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane) and insoluble in water. |
Synthesis Protocol: Reductive Amination
The most probable and widely applicable method for the synthesis of this compound is through reductive amination. This common synthetic route involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine.
Experimental Methodology
Reaction: Reductive amination of 1-phenylethylamine with 2-chlorobenzaldehyde.
Materials:
-
1-phenylethylamine
-
2-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Ethanol (EtOH) or another suitable solvent
-
Triethylamine (Et₃N) (optional, as a base)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
Dissolve 1-phenylethylamine (1.0 equivalent) and 2-chlorobenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
If the phenethylamine is in its hydrochloride salt form, add triethylamine (1.0 equivalent) to the suspension to liberate the free amine.[4]
-
Stir the reaction mixture at room temperature. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography (GC), which is typically complete within 30 minutes to 3 hours.[4]
-
-
Reduction:
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water.[4]
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification (Optional):
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Potential Biological Activity and Signaling
While specific studies on the biological activity of this compound are not publicly available, its structural similarity to other N-benzyl phenethylamines suggests potential interactions with biological targets. N-benzyl substitution on phenethylamine scaffolds is known to significantly influence binding affinity and functional activity at various receptors, particularly serotonin receptors like 5-HT2A and 5-HT2C.[4]
Compounds with a phenylethylamine backbone can act as agonists or antagonists at these receptors, leading to a range of biochemical and physiological effects.[5] The benzyl and phenylethylamine moieties facilitate binding to these targets.[5] Furthermore, some phenylethylamine derivatives have been shown to act as monoamine oxidase inhibitors (MAOIs).[1]
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via reductive amination.
Caption: Reductive amination synthesis of this compound.
References
- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 2. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]
- 3. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride | 128593-66-8 | Benchchem [benchchem.com]
Spectroscopic and Synthetic Profile of (2-Chlorobenzyl)(1-phenylethyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of (2-Chlorobenzyl)(1-phenylethyl)amine. Due to the limited availability of public experimental data, this document presents predicted spectroscopic values and outlines a well-established synthetic methodology. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and potential applications of this and structurally related compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral characteristics of the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.40 | m | 9H | Aromatic protons |
| 3.85 | q | 1H | CH-N |
| 3.60 | s | 2H | CH₂-N |
| 2.50 (broad s) | s | 1H | NH |
| 1.40 | d | 3H | CH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 144.5 | Aromatic C (quaternary) |
| 138.0 | Aromatic C (quaternary) |
| 134.0 | Aromatic C-Cl |
| 130.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 58.0 | CH-N |
| 51.0 | CH₂-N |
| 24.0 | CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, broad | N-H stretch |
| 3020 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2970 | Medium | Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium to strong | Aromatic C=C stretch |
| 1040 | Medium | C-N stretch |
| 740 - 780 | Strong | C-Cl stretch (ortho-substituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 245/247 | 10 | [M]⁺ (Molecular ion with Cl isotope pattern) |
| 125/127 | 100 | [C₇H₆Cl]⁺ (Chlorobenzyl fragment, base peak) |
| 120 | 80 | [C₈H₁₀N]⁺ (Phenylethylamine fragment) |
| 105 | 40 | [C₈H₉]⁺ (Phenylethyl fragment) |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
A common and effective method for the synthesis of N-substituted amines like this compound is reductive amination. This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine.
Synthesis of this compound via Reductive Amination
Materials:
-
1-Phenylethylamine
-
2-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-phenylethylamine (1.0 equivalent) in dichloromethane (DCM) is added 2-chlorobenzaldehyde (1.05 equivalents).
-
A catalytic amount of glacial acetic acid (0.1 equivalents) is added to the mixture to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualization
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Biological Activity of Substituted Phenylethylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylethylamines represent a vast and structurally diverse class of psychoactive compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their core pharmacology, focusing on structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their effects. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized to enhance understanding.
Structure-Activity Relationships and Quantitative Data
The biological activity of substituted phenylethylamines is intricately linked to their chemical structure. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter a compound's affinity and efficacy at various molecular targets. The following tables summarize key quantitative data for a selection of substituted phenylethylamines, providing insights into their structure-activity relationships.
Table 1: Binding Affinities (Kᵢ, nM) of Substituted Phenylethylamines at Serotonin Receptors.
| Compound | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂C | 5-HT₁ₐ |
| 2C-B | - | - | - | - |
| 2C-T-2 | - | - | - | - |
| 2C-T-7 | - | - | - | - |
| 25D-NBOMe | - | 2.05 | - | - |
| 25E-NBOMe | - | 1.11 | - | - |
| 25I-NBOH | - | 1.91 | - | - |
| 25N-NBOMe | - | - | - | - |
| DOM | - | - | - | - |
| LSD | - | 0.57 | - | - |
| 5-HT | - | - | - | - |
Data compiled from various sources.[1]
Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of Substituted Phenylethylamines at Serotonin Receptors.
| Compound | 5-HT₂ₐ (EC₅₀) | 5-HT₂ₙ (EC₅₀) | 5-HT₂C (EC₅₀) | 5-HT₁ₐ (EC₅₀) | MAO-A (IC₅₀) |
| 6-MAPBT | 959 | - | - | inactive | 945 |
| 2C-T Drugs | 1-53 | 44-370 | - | - | - |
| 25D-NBOMe | - | 23.5-463 | - | - | - |
| 25E-NBOMe | - | 23.5-463 | - | - | - |
| 25I-NBOH | - | 23.5-463 | - | - | - |
| 25N-NBOMe | - | 23.5-463 | - | - | - |
| DOM | - | 23.5-463 | - | - | - |
Data compiled from various sources.[1][2][3]
Table 3: Binding Affinities (Kᵢ, nM) and Functional Potencies (IC₅₀, nM) of Selected Phenylethylamines at Monoamine Transporters.
| Compound | DAT (Kᵢ) | NET (Kᵢ) | SERT (Kᵢ) | DAT (IC₅₀) | NET (IC₅₀) | SERT (IC₅₀) |
| Amphetamine | 0.034 µM | 0.039 µM | 3.8 µM | - | - | - |
| Methamphetamine | 0.082 µM | 0.0013 µM | 20.7 µM | - | - | - |
| MDMA | 8.29 µM | 1.19 µM | 2.41 µM | 12.6 µM | 2.1 µM | 7.6 µM |
| Mephedrone (MMC) | - | - | - | 5.9 µM | 1.9 µM | 19.3 µM |
| 2-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |
| 3-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |
| 4-FPM | - | - | - | < 2.5 µM | < 2.5 µM | > 80 µM |
| Cocaine | 0.23 µM | 0.48 µM | 0.74 µM | - | - | - |
Data compiled from various sources.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of substituted phenylethylamines.
Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
This protocol is adapted from studies determining the binding affinity of novel phenethylamine derivatives.[7]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
[³H]-Ketanserin (radioligand).
-
Test compounds (substituted phenylethylamines).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of [³H]-Ketanserin, the cell membrane preparation, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT₂ₐ antagonist (e.g., spiperone).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Calcium Flux Assay for 5-HT₂ₐ Receptor Functional Activity
This protocol is a general method for assessing Gq-coupled GPCR activation.[8][9][10]
Objective: To measure the functional potency (EC₅₀) and efficacy of a test compound at the 5-HT₂ₐ receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells using the automated injector.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of test compound that produces 50% of the maximal response) from the resulting dose-response curve.
-
Efficacy can be expressed as the maximal response relative to a standard full agonist.
-
Monoamine Transporter Uptake Assay
This protocol is based on methods used to assess the inhibitory effects of compounds on monoamine transporters.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled monoamine substrate by its respective transporter (DAT, NET, or SERT).
Materials:
-
HEK-293 cells stably expressing the human DAT, NET, or SERT.
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Specific transporter inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Multi-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into multi-well plates and grow to confluency.
-
-
Uptake Inhibition Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a short period.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine substrate.
-
Incubate for a short, defined time at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Lysis and Counting:
-
Lyse the cells (e.g., with a lysis buffer or distilled water).
-
Transfer the cell lysate to scintillation vials with scintillation fluid.
-
Measure the radioactivity.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a specific inhibitor) from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The biological effects of substituted phenylethylamines are mediated through their interaction with various G-protein coupled receptors (GPCRs) and monoamine transporters. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing these compounds.
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
Caption: TAAR1 and Adrenergic Receptor Gs/Gi Signaling.
Caption: Drug Discovery Workflow for Phenylethylamines.
Conclusion
This technical guide has provided a comprehensive overview of the biological activity of substituted phenylethylamines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The structure-activity relationships highlighted in the data tables, combined with the detailed experimental protocols, offer a valuable resource for researchers in the field of pharmacology and drug development. The visualization of key signaling pathways and a typical experimental workflow further aids in the conceptual understanding of how these compounds exert their effects and how they are characterized. Continued research into this fascinating class of molecules will undoubtedly lead to a deeper understanding of their therapeutic potential and their role in neuroscience.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-MAPBT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. bu.edu [bu.edu]
An In-Depth Technical Guide on (2-Chlorobenzyl)(1-phenylethyl)amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chlorobenzyl)(1-phenylethyl)amine derivatives and their analogs, a class of compounds with significant potential in neuropharmacology. This document details their synthesis, structure-activity relationships (SAR), and pharmacological effects, with a focus on their interactions with serotonin receptors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Concepts and Structure-Activity Relationships
This compound and its analogs belong to the broader class of N-benzylphenethylamines (NBPEAs). These compounds are recognized for their high affinity and potency at serotonin 5-HT2A receptors, which are key targets for psychedelic drugs and have implications for treating various psychiatric disorders.[1] The core structure consists of a phenylethylamine moiety and an N-benzyl group. Substitutions on both of these rings play a critical role in modulating the pharmacological profile of the compounds.
The addition of an N-benzyl group to phenethylamine hallucinogens markedly increases their 5-HT2A binding affinity and potency.[1] The nature and position of substituents on the N-benzyl ring, such as the 2-chloro group in the title compound, significantly influence receptor binding and functional activity. Structure-activity relationship (SAR) studies have shown that electrostatic properties of the N-benzyl-aryl-ring are crucial for 5-HT2A potency.[2] For instance, electron-donating groups can enhance binding affinity.
Similarly, substitutions on the phenethylamine ring, particularly at the 2 and 5 positions with methoxy groups (as seen in the 2C-X series), are important for activity. The interplay between the substituents on both aromatic rings determines the overall affinity, selectivity, and functional agonism or antagonism at 5-HT2A and other serotonin receptor subtypes like 5-HT2B and 5-HT2C.[3]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a series of N-benzylphenethylamine derivatives at human serotonin receptors. This data is essential for understanding the structure-activity relationships and for guiding the design of new analogs with desired pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Derivatives at Human 5-HT Receptors [4]
| Compound | 5-HT2A [¹²⁵I]DOI | 5-HT2C [¹²⁵I]DOI | 5-HT2B [³H]5-HT | 5-HT1A [³H]8-OH-DPAT |
| 25D-NBOMe | 0.22 ± 0.03 | 0.44 ± 0.08 | 2.05 ± 0.35 | 1380 ± 150 |
| 25E-NBOMe | 0.17 ± 0.02 | 0.31 ± 0.04 | 1.11 ± 0.15 | 1150 ± 120 |
| 25H-NBOMe | 3.1 ± 0.4 | 16.1 ± 1.8 | 117 ± 15 | 2450 ± 280 |
| 25I-NBOH | 0.15 ± 0.02 | 1.2 ± 0.1 | 1.91 ± 0.22 | 1890 ± 210 |
| 25N-NBOMe | 0.41 ± 0.05 | 2.1 ± 0.2 | 6.8 ± 0.8 | 1560 ± 170 |
| LSD | 0.11 ± 0.01 | 1.5 ± 0.2 | 0.57 ± 0.07 | 1.8 ± 0.2 |
| 5-HT | 2.5 ± 0.3 | 3.5 ± 0.4 | 5.5 ± 0.6 | 1.5 ± 0.2 |
| DOM | 4.5 ± 0.5 | 19.2 ± 2.1 | 150 ± 18 | 3500 ± 400 |
Data are presented as mean ± SEM.
Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, % of 5-HT) of N-Benzylphenethylamine Derivatives in IP-1 Functional Assays [4]
| Compound | 5-HT2A EC50 | 5-HT2A Emax (%) | 5-HT2C EC50 | 5-HT2C Emax (%) | 5-HT2B EC50 | 5-HT2B Emax (%) |
| 25D-NBOMe | 0.51 ± 0.06 | 92.1 ± 3.5 | 0.85 ± 0.10 | 95.5 ± 4.1 | 23.5 ± 2.8 | 88.2 ± 3.9 |
| 25E-NBOMe | 0.65 ± 0.08 | 95.1 ± 4.0 | 1.1 ± 0.1 | 98.2 ± 4.5 | 35.1 ± 4.1 | 90.1 ± 4.2 |
| 25H-NBOMe | 40.5 ± 4.5 | 88.5 ± 3.8 | 13.8 ± 1.5 | 85.1 ± 3.7 | 463 ± 55 | 75.3 ± 3.2 |
| 25I-NBOH | 0.88 ± 0.10 | 90.3 ± 3.9 | 1.5 ± 0.2 | 92.4 ± 4.0 | 45.2 ± 5.2 | 85.6 ± 3.8 |
| 25N-NBOMe | 1.5 ± 0.2 | 85.9 ± 3.7 | 2.5 ± 0.3 | 88.1 ± 3.9 | 115 ± 13 | 80.4 ± 3.5 |
| LSD | 0.95 ± 0.11 | 64.5 ± 2.8 | 1.8 ± 0.2 | 70.2 ± 3.1 | 2.8 ± 0.3 | 95.3 ± 4.3 |
| 5-HT | 35.1 ± 4.0 | 100 | 2.1 ± 0.2 | 100 | 3.1 ± 0.4 | 100 |
| DOM | 45.2 ± 5.1 | 93.2 ± 4.1 | 21.9 ± 2.5 | 90.5 ± 4.0 | 255 ± 30 | 82.1 ± 3.6 |
Data are presented as mean ± SEM.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-substituted phenethylamines is reductive amination.
Materials:
-
1-Phenylethylamine
-
2-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., benzylamine-borane)[5]
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) in anhydrous DCM. To this solution, add 2-chlorobenzaldehyde (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the free base of this compound.
-
Salt Formation (Optional): For easier handling and storage, the purified free base can be converted to its hydrochloride salt. The free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
In Vitro Radioligand Binding Assay at 5-HT2A Receptors
This protocol is adapted from studies on N-benzylphenethylamine derivatives.[4]
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor
-
[¹²⁵I]DOI (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK-5-HT2A cells and harvest them. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([¹²⁵I]DOI at a concentration near its Kd), and various concentrations of the test compound. For determination of non-specific binding, a high concentration of a known 5-HT2A ligand (e.g., ketanserin) is used.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Calcium Flux Assay
This assay measures the functional activity of compounds at Gq-coupled receptors like the 5-HT2A receptor.[2]
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds
-
A fluorescent plate reader capable of kinetic reads
Procedure:
-
Cell Plating: Plate the HEK-5-HT2A cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add various concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescent plate reader and measure the fluorescence intensity over time. An increase in intracellular calcium concentration upon receptor activation will lead to an increase in fluorescence.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curve for each compound. The EC50 values (the concentration of the compound that produces 50% of the maximal response) and Emax values (the maximal effect) are calculated using non-linear regression.
In Vivo Zebrafish Behavioral and Neurochemical Analysis
Zebrafish are a powerful model for screening neuroactive compounds.[6][7][8]
Experimental Workflow:
Procedure:
-
Acclimation: Adult zebrafish are acclimated to the testing environment.
-
Drug Exposure: Fish are individually exposed to different concentrations of the test compounds in their tank water for a defined period.
-
Behavioral Assays:
-
Novel Tank Test: Individual fish are placed in a novel tank, and their swimming behavior (e.g., time spent in the top vs. bottom, distance moved, thigmotaxis) is recorded and analyzed to assess anxiety-like behavior and locomotion.
-
Light/Dark Box Test: Fish are placed in a tank with a light and a dark compartment, and the time spent in each compartment is measured as an indicator of anxiety.
-
-
Neurochemical Analysis:
-
Brain Extraction: Following behavioral testing, fish are euthanized, and their brains are rapidly dissected.
-
HPLC-ECD Analysis: The brain tissue is homogenized, and the levels of monoamines (serotonin, dopamine, norepinephrine) and their metabolites are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Signaling Pathways
This compound derivatives and their analogs primarily exert their effects through the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.[9][10]
5-HT2A Receptor Gq/11 Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review of chiral N-benzylphenylethylamines
An In-depth Technical Guide to Chiral N-Benzylphenylethylamines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of bioactive compounds and pharmaceuticals.[1][2] Its ability to cross the blood-brain barrier makes it a privileged structure for developing centrally-acting agents.[1] The introduction of an N-benzyl group to the phenylethylamine core creates the N-benzylphenylethylamine (NBPEA) class. The chirality of these molecules is of paramount importance, as enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[3][4] A single enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[5]
This technical guide provides a comprehensive literature review of chiral N-benzylphenylethylamines, focusing on modern asymmetric synthesis strategies, key pharmacological applications, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and critical workflows and pathways are visualized to facilitate understanding.
Asymmetric Synthesis Strategies
The enantioselective synthesis of NBPEAs is critical for their development as therapeutic agents. Methodologies have evolved from classical resolution to sophisticated catalytic asymmetric reactions that provide high yields and enantiomeric excesses (ee).
Reductive Amination
Indirect reductive amination is a common and versatile method for synthesizing NBPEAs. This typically involves the condensation of a phenethylamine with a substituted benzaldehyde to form an imine, which is then reduced to the final amine.[6] Asymmetric variants often employ chiral auxiliaries or catalysts.
A prevalent strategy involves the reaction of phenylacetones with a chiral α-methylbenzylamine, followed by reduction and subsequent hydrogenolysis to yield the desired chiral phenylisopropylamine derivatives with high enantiomeric purity.[7]
Representative Experimental Protocol: Indirect Reductive Amination[6]
-
Imine Formation: The respective phenethylamine (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reducing agent, typically sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification and Salt Formation: The crude product is purified by flash column chromatography. For salt formation, the purified amine is dissolved in a minimal amount of diethyl ether, and a solution of HCl in ether is added dropwise until precipitation is complete. The resulting hydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.
Diagram: General Workflow for Reductive Amination
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-1-phenylethylamine is a chiral secondary amine that holds significant importance in synthetic organic chemistry and drug discovery. It exists as two enantiomers, (R)-(+)-N-benzyl-1-phenylethylamine and (S)-(-)-N-benzyl-1-phenylethylamine. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary and as a scaffold for pharmacologically active molecules.
Physical and Chemical Properties
N-benzyl-1-phenylethylamine is a colorless to pale yellow liquid or semi-solid at room temperature with a faint amine-like odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] This compound is known to be air-sensitive and should be stored under an inert atmosphere.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇N | [1][2] |
| Molecular Weight | 211.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/semi-solid | [1] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Boiling Point | 171 °C at 15 mmHg | |
| Refractive Index (n²⁰/D) | 1.564 | [2] |
| pKa | 8.79 ± 0.19 (Predicted) | |
| Solubility | Soluble in ethanol, ether; sparingly soluble in water. | [1] |
Enantiomer-Specific Properties
| Property | (R)-(+)-N-benzyl-1-phenylethylamine | (S)-(-)-N-benzyl-1-phenylethylamine | Reference |
| CAS Number | 38235-77-7 | 17480-69-2 | [1][2] |
| Optical Rotation [α]²⁰/D | +38° to +42° (neat) | -38° to -41° (neat) |
Spectroscopic Data
The structural elucidation of N-benzyl-1-phenylethylamine is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the benzyl and phenylethyl groups, a quartet for the methine proton, a singlet for the benzylic methylene protons, and a doublet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocols
Synthesis of N-benzyl-1-phenylethylamine via Reductive Amination
This protocol describes the synthesis of N-benzyl-1-phenylethylamine from 1-phenylethylamine and benzaldehyde, followed by reduction.
Materials:
-
(R)-(+)- or (S)-(-)-1-phenylethylamine
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-phenylethylamine (1.0 equivalent) in methanol, add benzaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-1-phenylethylamine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for N-benzyl-1-phenylethylamine.
Chiral HPLC Analysis for Enantiomeric Purity
This protocol outlines a general method for determining the enantiomeric excess (ee) of N-benzyl-1-phenylethylamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized (e.g., 90:10 or 95:5 v/v). For basic analytes, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the racemic N-benzyl-1-phenylethylamine and solutions of the individual enantiomers, if available, in the mobile phase.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.
-
Inject the individual enantiomer standards (if available) to confirm the elution order.
-
Inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chemical Reactivity and Applications
N-benzyl-1-phenylethylamine undergoes typical reactions of secondary amines, such as acylation, alkylation, and oxidation. Its primary utility in research and development stems from its chiral nature.
Use as a Chiral Auxiliary
Chiral N-benzyl-1-phenylethylamine is widely used as a chiral auxiliary to induce stereoselectivity in various chemical transformations. The chiral amine is temporarily incorporated into an achiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered. This is particularly valuable in the asymmetric synthesis of complex molecules like natural products and pharmaceuticals.
Caption: Logical workflow for using N-benzyl-1-phenylethylamine as a chiral auxiliary.
Precursor in Drug Development
N-benzylphenethylamine derivatives have been investigated for their potent agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors. These receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis. The N-benzyl group can significantly enhance the binding affinity and functional activity of phenethylamine-based ligands at these receptors.[3] Therefore, N-benzyl-1-phenylethylamine serves as a valuable scaffold for the synthesis of novel psychoactive compounds with potential therapeutic applications.
The activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), typically involves the Gq/11 signaling pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Caption: Signaling of N-benzylphenethylamine derivatives at the 5-HT2A receptor.
Conclusion
N-benzyl-1-phenylethylamine is a versatile and valuable compound in the field of chemical sciences. Its well-defined physical and chemical properties, coupled with its chirality, make it an indispensable tool for asymmetric synthesis. Furthermore, its structural motif is a key component in the design of novel ligands targeting important neurological receptors, highlighting its continuing relevance in medicinal chemistry and drug development. This guide provides foundational knowledge for researchers and scientists working with this important chiral amine.
References
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to substituted phenylethylamines. This class of compounds, built upon the phenethylamine backbone, includes a wide array of psychoactive substances, from stimulants and empathogens to psychedelics, and has been pivotal in the development of neuropharmacology.
Historical Overview and Key Discoveries
The history of substituted phenylethylamines is a journey from the isolation of natural alkaloids to the dawn of synthetic psychopharmacology. Key milestones include the early synthesis of amphetamine and the isolation and later synthesis of mescaline, which became a foundational tool for psychedelic research. The 20th century saw an explosion in the synthesis of novel phenylethylamines, most notably by Alexander Shulgin, who systematically explored the structure-activity relationships of these compounds.
-
1887: Romanian chemist Lazăr Edeleanu, in Germany, is the first to synthesize amphetamine, which he named phenylisopropylamine.[1][2][3] At the time, its pharmacological properties were not investigated.
-
1896-1897: German chemist Arthur Heffter isolates mescaline as the primary psychoactive component of the peyote cactus.[4][5][6] He confirmed its effects through self-experimentation.[5][7]
-
1893: Japanese chemist Nagai Nagayoshi synthesizes methamphetamine from ephedrine.[1][3]
-
1912: MDMA (3,4-methylenedioxymethamphetamine) is first synthesized by Anton Köllisch at the German pharmaceutical company Merck.[8] It was patented in 1914 but its psychoactive properties were not explored at the time.[9][10]
-
1919: Austrian chemist Ernst Späth achieves the first total synthesis of mescaline, confirming its structure as 3,4,5-trimethoxyphenethylamine.[5][6][7][11][12]
-
1927: Gordon Alles, an American chemist, independently resynthesizes amphetamine and discovers its stimulant and sympathomimetic properties through self-administration while searching for an ephedrine substitute.[1][13]
-
1934: Smith, Kline & French begin selling amphetamine as an inhaler under the trade name Benzedrine for nasal congestion.[1][3]
-
1960s-1990s: American chemist Alexander Shulgin synthesizes and bioassays hundreds of novel psychoactive phenylethylamines, documenting his findings in the book PiHKAL (Phenethylamines I Have Known and Loved).[14][15] This includes the popularization of MDMA for its empathogenic effects in the 1970s.[16][17]
Quantitative Pharmacological Data
The following tables summarize key in vitro binding affinities and in vivo pharmacokinetic parameters for several historically significant substituted phenylethylamines. These data are crucial for understanding their mechanisms of action and disposition in the body.
Receptor and Transporter Binding Affinities
The primary targets for many substituted phenylethylamines are the monoamine transporters (DAT, NET, SERT) and specific G-protein coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor. The binding affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.
| Compound | Target | Species | Kᵢ (nM) | Reference(s) |
| d-Amphetamine | hDAT | Human | 600 | [16] |
| hNET | Human | 70 | [16] | |
| hSERT | Human | 20,000-40,000 | [16] | |
| α7 nAChR | Rat | 49,700 | [18] | |
| (±)-MDMA | hDAT | Human | 8,290 | [16] |
| hNET | Human | 1,190 | [16] | |
| hSERT | Human | 2,410 | [16] | |
| Mescaline | 5-HT2A | Human | 6,300 | [19] |
| 5-HT1A | Human | >3,300 | [19][20] | |
| 5-HT2C | Human | >10,000 | [11] | |
| DAT/NET/SERT | Human | >30,000 | [11] |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; 5-HT2A/1A/2C: Serotonin Receptor subtypes; α7 nAChR: Alpha-7 Nicotinic Acetylcholine Receptor.
Human Pharmacokinetic Parameters
Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion. These parameters are essential for determining dosing regimens and understanding the duration of effects.
| Compound | Parameter | Value | Unit | Reference(s) |
| d-Amphetamine | Bioavailability | >75 | % | [21] |
| Tₘₐₓ (oral, IR) | 2-3 | hours | [22] | |
| Half-life (t₁/₂) | 9-11 (d-isomer), 11-14 (l-isomer) | hours | [21] | |
| Protein Binding | ~20 | % | [21] | |
| Excretion | ~30-40% unchanged in urine | [21][23] | ||
| (±)-MDMA | Tₘₐₓ (oral) | 1.5-2 | hours | [7][24] |
| Half-life (t₁/₂) | ~7.6 | hours | [25] | |
| Cₘₐₓ (100 mg dose) | ~164-183 | ng/mL | [7] | |
| AUC₀₋₂₄ (100 mg dose) | ~1517-1603 | ng·h/mL | [7] | |
| Metabolism | Primarily via CYP2D6 | [24][25] | ||
| Mescaline | Onset of Action (oral) | 0.5-0.9 | hours | [11] |
| Duration of Action | 6.4-14 | hours | [11] | |
| Half-life (t₁/₂) | ~3.6 | hours | [11] | |
| Excretion | 28-60% unchanged in urine | [11] |
Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Elimination half-life; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; IR: Immediate Release.
Key Experimental Protocols
The following sections provide detailed methodologies for seminal experiments in the history of substituted phenylethylamines, including synthesis and pharmacological characterization.
Synthesis Protocols
Ernst Späth's 1919 synthesis was the first total synthesis of mescaline, confirming its structure.[5][6][11] The general approach starts from 3,4,5-trimethoxybenzoyl chloride.
Protocol:
-
Starting Material: 3,4,5-trimethoxybenzoyl chloride.
-
Step 1: Formation of the Diazomethane. The acid chloride is reacted with diazomethane to form the corresponding diazoketone.
-
Step 2: Wolff Rearrangement. The diazoketone is subjected to a Wolff rearrangement, typically using silver oxide as a catalyst, to form a ketene intermediate.
-
Step 3: Formation of the Amide. The ketene is then reacted with ammonia to form 3,4,5-trimethoxyphenylacetamide.
-
Step 4: Hofmann Rearrangement. The amide is treated with bromine and a strong base (e.g., sodium hydroxide) to induce a Hofmann rearrangement, which converts the amide to a primary amine with one less carbon atom.
-
Step 5: Final Product. The product of the rearrangement is 3,4,5-trimethoxyphenethylamine (Mescaline). Purification is typically achieved through distillation or crystallization of a salt form (e.g., mescaline sulfate).
The following protocol is a well-known method for the synthesis of MDMA, as detailed by Alexander Shulgin.[3][26] It starts from isosafrole, a readily available precursor.
Protocol:
-
Starting Material: Isosafrole.
-
Step 1: Oxidation to MDP2P. To a well-stirred solution of 30% hydrogen peroxide in 80% formic acid, a solution of isosafrole in acetone is added dropwise, maintaining the temperature below 40°C.[3] The mixture is stirred for approximately 16 hours. The resulting intermediate, the glycol ester, is then hydrolyzed with sulfuric acid and heated to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
-
Step 2: Reductive Amination. A mixture of MDP2P, methylamine hydrochloride, and sodium cyanoborohydride in methanol is stirred at room temperature. The reaction progress is monitored until the ketone is consumed.
-
Step 3: Work-up and Purification. The reaction mixture is acidified, and the methanol is removed under vacuum. The residue is then made basic with NaOH, and the product is extracted with an organic solvent (e.g., methylene chloride).
-
Step 4: Final Product. The solvent is removed from the combined organic extracts to yield an oil, which is then distilled under vacuum to give pure MDMA freebase.[3] This can be converted to the hydrochloride salt by dissolving the oil in isopropanol and neutralizing it with concentrated HCl, followed by precipitation with ether.[3]
Pharmacological Assay Protocols
This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[4][9][10][13]
Protocol:
-
Preparation of Receptor Source: A tissue homogenate (e.g., from rodent brain cortex) or a cell line expressing the target receptor is prepared. Membranes containing the receptor are isolated by centrifugation.
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed until binding equilibrium is reached (e.g., 60 minutes at 30°C).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.[13] Unbound radioligand passes through the filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]
This assay measures the ability of a compound to inhibit the reuptake of a monoamine neurotransmitter (e.g., dopamine, serotonin) into synaptosomes or cells expressing the specific transporter.
Protocol:
-
Preparation of Transporter Source: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT), or cells stably expressing the transporter of interest (e.g., HEK-293 cells with hDAT) are cultured.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of the test compound.
-
Initiation of Uptake: A low concentration of a radiolabeled monoamine (e.g., [³H]-dopamine) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: The uptake is stopped by rapid filtration through a filter and washing with ice-cold buffer.
-
Quantification: The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated. This value is a measure of the compound's potency as a transporter inhibitor.
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of substituted phenylethylamines.
Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: TAAR1 Signaling Pathway in a Dopaminergic Neuron.
Experimental Workflows
Caption: Workflow for the Characterization of Novel Psychoactive Drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Erowid Online Books : "PIHKAL" - #109 MDMA [erowid.org]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. chacruna.net [chacruna.net]
- 6. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]
- 7. jcami.eu [jcami.eu]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Mescaline - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. PiHKAL - Wikipedia [en.wikipedia.org]
- 16. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. Non-linear pharmacokinetics of MDMA (‘ecstasy’) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. totseans.com [totseans.com]
- 26. giffordbioscience.com [giffordbioscience.com]
The Fulcrum of Chirality: A Technical Guide to the Research Applications of Chiral Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
Chiral phenylethylamines, a class of organic compounds featuring a stereogenic center, have emerged as indispensable tools in modern chemical research and development. Their unique stereochemical properties have positioned them as powerful chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This technical guide delves into the core research applications of chiral phenylethylamines, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Chiral Phenylethylamines as Auxiliaries in Asymmetric Synthesis
Chiral phenylethylamines, particularly (R)- and (S)-1-phenylethylamine, are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. By temporarily attaching the chiral auxiliary to a prochiral substrate, one can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
Diastereoselective Alkylation of Amides
A prominent application of chiral phenylethylamines is in the diastereoselective alkylation of amide enolates. The chiral auxiliary, typically attached to a carboxylic acid, creates a sterically hindered environment that dictates the direction of electrophilic attack.
Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides [1][2]
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Me | 95 | >99:1 |
| 2 | EtI | Et | 96 | >99:1 |
| 3 | n-PrI | n-Pr | 99 | >99:1 |
| 4 | CH2=CHCH2Br | Allyl | 98 | 98:2 |
| 5 | PhCH2Br | Benzyl | 97 | >99:1 |
Experimental Protocol: Diastereoselective Alkylation of a Pseudoephenamine Amide[1][2]
This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephenamine amide.
Materials:
-
(1S,2S)-Pseudoephenamine amide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the (1S,2S)-pseudoephenamine amide and anhydrous LiCl.
-
Add anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution and continue stirring at -78 °C for 1 hour to generate the lithium enolate.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
-
Determine the diastereomeric ratio by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of a pseudoephenamine amide.
Chiral Phenylethylamine-Derived Organocatalysts
The covalent attachment of chiral phenylethylamine moieties to various scaffolds has led to the development of a diverse range of highly effective organocatalysts. These catalysts have found widespread use in enantioselective transformations, offering a metal-free alternative to traditional asymmetric catalysis.
Table 2: Enantioselective Michael Addition Catalyzed by a Chiral Phenylethylamine-Derived Thiourea Catalyst [3]
| Entry | Aldehyde | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | N-Phenylmaleimide | 95 | 92 |
| 2 | Propanal | N-Phenylmaleimide | 88 | 85 |
| 3 | Isobutyraldehyde | N-Benzylmaleimide | 92 | 90 |
Resolution of Racemic Mixtures
Chiral phenylethylamines are extensively used as resolving agents for the separation of racemic mixtures of acidic and basic compounds. The formation of diastereomeric salts with different physical properties, such as solubility, allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (2R,3R)-Tartaric Acid[4][5][6]
This protocol describes the classical resolution of racemic 1-phenylethylamine using (+)-tartaric acid.
Materials:
-
Racemic (±)-1-phenylethylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol
-
50% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (2R,3R)-(+)-tartaric acid in hot methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve racemic (±)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the hot tartaric acid solution with stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-hydrogen tartrate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To isolate the free amine, dissolve the crystals in water and add 50% aqueous NaOH solution until the solution is strongly basic.
-
Extract the liberated (-)-1-phenylethylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous Na2SO4.
-
Filter the solution and remove the solvent by rotary evaporation to obtain enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
The enantiomeric excess can be determined by polarimetry or chiral gas chromatography (GC).
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the resolution of racemic 1-phenylethylamine via diastereomeric salt formation.
Role in Medicinal Chemistry and Drug Development
The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs. The chirality of these molecules often plays a critical role in their pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities for biological targets.
Interaction with Adrenergic and Dopaminergic Systems
Phenylethylamine derivatives are well-known to interact with adrenergic and dopaminergic signaling pathways, which are crucial for regulating a wide range of physiological processes, including mood, attention, and cardiovascular function.
Signaling Pathway of a β-Adrenergic Receptor
Caption: Simplified signaling pathway of a β-adrenergic receptor activated by a phenylethylamine derivative.
Dopamine Transporter (DAT) Interaction
Caption: Interaction of a phenylethylamine derivative with the dopamine transporter (DAT).[4][5]
Conclusion
Chiral phenylethylamines stand as a testament to the profound impact of stereochemistry on chemical reactivity and biological activity. Their versatility as chiral auxiliaries, their role in the construction of sophisticated organocatalysts and ligands, and their significance as foundational scaffolds in medicinal chemistry underscore their importance in modern scientific research. This guide provides a foundational understanding of their key applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of these remarkable chiral building blocks. Further exploration into novel applications of chiral phenylethylamines will undoubtedly continue to push the boundaries of asymmetric synthesis and drug discovery.
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Chlorobenzyl)(1-phenylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (2-Chlorobenzyl)(1-phenylethyl)amine, a secondary amine with potential applications in pharmaceutical research and development. The described method is based on the widely used and efficient reductive amination reaction.
Overview and Principle
The synthesis of this compound is achieved through a one-pot reductive amination procedure. This method involves the reaction of 1-phenylethanamine with 2-chlorobenzaldehyde to form an intermediate imine. The imine is subsequently reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.
Chemical and Physical Data
A summary of the key chemical and physical properties of the reactants and the final product is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Phenylethanamine | C₈H₁₁N | 121.18 | 618-36-0 (racemic) |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 |
| This compound | C₁₅H₁₆ClN | 245.75 | 13541-05-4 |
| This compound hydrochloride | C₁₅H₁₇Cl₂N | 282.21 | 13541-48-5[1][2] |
Experimental Protocol
This protocol details the synthesis of this compound via reductive amination.
3.1. Materials and Reagents
-
1-Phenylethanamine
-
2-Chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in ethanol (1 M solution)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2. Reaction Parameters
| Reactant/Reagent | Molar Ratio |
| 1-Phenylethanamine | 1.0 equiv |
| 2-Chlorobenzaldehyde | 1.05 equiv |
| Sodium borohydride | 1.5 equiv |
3.3. Step-by-Step Procedure
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanamine (1.0 equiv) in methanol (10 mL per mmol of amine).
-
To this solution, add 2-chlorobenzaldehyde (1.05 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Once imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
(Optional) Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of ethanol.
-
Add a 1 M solution of HCl in ethanol dropwise until the solution becomes acidic.
-
Induce precipitation of the hydrochloride salt by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visual Representations
4.1. Reaction Scheme
Caption: Reductive amination of 1-phenylethanamine and 2-chlorobenzaldehyde.
4.2. Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine via reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine. This reaction is a cornerstone in the synthesis of secondary amines, which are prevalent motifs in many pharmaceutical compounds. The protocol herein employs sodium borohydride as the reducing agent, a cost-effective and readily available reagent. This document outlines the reaction mechanism, a step-by-step experimental procedure, and expected outcomes, including quantitative data and characterization.
Introduction
Reductive amination is a highly efficient and widely used method for the synthesis of amines in organic chemistry.[1] The reaction proceeds through the formation of an imine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the imine to the corresponding amine. This two-step, one-pot process is favored for its operational simplicity and the stability of the reagents. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Sodium borohydride is a mild and selective reducing agent, capable of reducing the imine intermediate without affecting the starting aldehyde, provided the reaction conditions are controlled.[2]
The synthesis of N-(2-chlorobenzyl)-1-phenylethanamine serves as a key example of this transformation, yielding a secondary amine with potential applications in medicinal chemistry and materials science. The presence of the chloro-substituted aromatic ring and the chiral phenylethyl moiety makes this compound an interesting building block for further synthetic elaborations.
Reaction Mechanism
The reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine proceeds in two main stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 1-phenylethylamine on the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is typically reversible and is often favored by the removal of water or by using a dehydrating agent.
-
Reduction of the Imine: The C=N double bond of the imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride ion (H⁻) attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final secondary amine product, N-(2-chlorobenzyl)-1-phenylethanamine.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 |
| 1-Phenylethylamine | C₈H₁₁N | 121.18 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 |
| N-(2-chlorobenzyl)-1-phenylethanamine | C₁₅H₁₆ClN | 245.75 | - |
| N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride | C₁₅H₁₇Cl₂N | 282.21 | - |
Note: The hydrochloride salt is often prepared for ease of handling and purification.[3][4]
Experimental Protocol
This protocol details the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine on a laboratory scale.
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
1-Phenylethylamine (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for hydrochloride salt formation, optional)
-
Ethyl acetate and hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a round-bottom flask containing a magnetic stir bar, add 2-chlorobenzaldehyde (1.0 eq) and 1-phenylethylamine (1.0 eq).
-
Dissolve the reactants in methanol (approximately 0.2 M concentration of the aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-(2-chlorobenzyl)-1-phenylethanamine can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
-
Characterization (Optional):
-
To facilitate handling and storage, the purified amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the reductive amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
-
2-Chlorobenzaldehyde and 1-phenylethylamine are irritants. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Conclusion
The reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine using sodium borohydride is a reliable and straightforward method for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine. This protocol provides a foundation for researchers to produce this and similar secondary amines for various applications in drug discovery and chemical synthesis. The reaction is generally high-yielding and the product can be readily purified using standard laboratory techniques.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride | C15H17Cl2N | CID 16641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 13541-48-5 | N-(2-Chlorobenzyl)-1-phenylethanamine hydrochloride - Synblock [synblock.com]
- 5. rsc.org [rsc.org]
- 6. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-BENZYL-2-PHENYLETHYLAMINE(3647-71-0) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for Asymmetric Synthesis Using (2-Chlorobenzyl)(1-phenylethyl)amine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of stereoisomers with desired therapeutic effects while minimizing off-target activities. Chiral auxiliaries are powerful tools in this field, reversibly attaching to a prochiral substrate to direct a stereoselective transformation. This document provides detailed application notes and protocols for the use of (2-Chlorobenzyl)(1-phenylethyl)amine as a versatile chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and other chiral building blocks.
The this compound auxiliary offers a unique combination of steric and electronic properties. The bulky (1-phenylethyl) group provides effective facial shielding, while the 2-chlorobenzyl group can influence reactivity and is readily cleaved under specific conditions. This auxiliary is particularly well-suited for the diastereoselective alkylation of enolates derived from amide derivatives.
Synthesis of the Chiral Auxiliary
The chiral auxiliary, this compound, can be synthesized via reductive amination of 2-chlorobenzaldehyde with enantiomerically pure (R)- or (S)-1-phenylethylamine.
Protocol: Synthesis of (R)-(2-Chlorobenzyl)(1-phenylethyl)amine
Materials:
-
(R)-1-Phenylethylamine
-
2-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (R)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM), add 2-chlorobenzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (R)-(2-Chlorobenzyl)(1-phenylethyl)amine.
Caption: Synthesis of the chiral auxiliary via reductive amination.
Asymmetric Alkylation of Propionamide Derivatives
A primary application of this chiral auxiliary is to direct the asymmetric alkylation of prochiral enolates. This is typically achieved by first acylating the auxiliary to form an amide, followed by deprotonation and reaction with an electrophile.
Protocol: Asymmetric Alkylation
Materials:
-
(R)-(2-Chlorobenzyl)(1-phenylethyl)amine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (or other electrophile)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Amide Formation:
-
Dissolve (R)-(2-Chlorobenzyl)(1-phenylethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the mixture into diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-propionyl amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add freshly prepared LDA (1.1 eq) dropwise and stir for 1 hour to generate the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
-
Caption: Workflow for the asymmetric alkylation of the chiral amide.
Cleavage of the Chiral Auxiliary
After the stereocenter has been set, the chiral auxiliary must be removed to yield the desired chiral product. The 2-chlorobenzyl group can be cleaved under various reductive conditions, such as catalytic hydrogenation.
Protocol: Auxiliary Cleavage
Materials:
-
Alkylated amide product
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the alkylated amide product in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the suspension under an atmosphere of hydrogen (typically 1 atm, balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the chiral amide product.
-
The resulting amide can be hydrolyzed to the corresponding carboxylic acid using standard methods (e.g., acidic or basic hydrolysis).
Caption: Cleavage of the chiral auxiliary to yield the final product.
Data Presentation
The effectiveness of a chiral auxiliary is determined by the yield and diastereoselectivity of the asymmetric transformation. The following table provides representative data for the asymmetric alkylation of the N-propionyl amide derived from (R)-(2-Chlorobenzyl)(1-phenylethyl)amine with various electrophiles. (Note: This data is illustrative and based on typical results for similar auxiliaries).
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Benzyl bromide | 2-Benzyl-N-(2-chlorobenzyl)-N-(1-phenylethyl)propanamide | 85 | >95 |
| 2 | Iodomethane | N-(2-chlorobenzyl)-2-methyl-N-(1-phenylethyl)propanamide | 92 | >98 |
| 3 | Allyl bromide | N-(2-chlorobenzyl)-N-(1-phenylethyl)pent-4-enamide | 88 | >95 |
| 4 | Isopropyl iodide | N-(2-chlorobenzyl)-2,3-dimethyl-N-(1-phenylethyl)butanamide | 75 | 90 |
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis, particularly for the diastereoselective alkylation of amide enolates. The protocols provided herein offer a general framework for its synthesis, application, and removal. Researchers are encouraged to optimize reaction conditions for their specific substrates and electrophiles to achieve the highest possible yields and stereoselectivities. The straightforward synthesis and effective stereochemical control make this auxiliary a valuable tool for the preparation of enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries.
Application Notes and Protocols: (2-Chlorobenzyl)(1-phenylethyl)amine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorobenzyl)(1-phenylethyl)amine is a chiral amine ligand that holds potential for applications in asymmetric catalysis. Its structural motif, featuring a chiral 1-phenylethylamine backbone, is a well-established privileged scaffold for inducing enantioselectivity in a variety of metal-catalyzed reactions. The presence of a 2-chlorobenzyl group can influence the steric and electronic properties of the ligand, potentially leading to unique reactivity and selectivity profiles.
These application notes provide detailed protocols for the synthesis of this compound and its application as a ligand in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in the synthesis of chiral alcohols. The protocols are based on established methodologies for analogous N-substituted 1-phenylethylamine ligands.[1][2][3][4]
Synthesis of this compound
The synthesis of this compound can be readily achieved via a one-pot reductive amination of 2-chlorobenzaldehyde with either (R)- or (S)-1-phenylethylamine.[5][6][7]
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
(R)- or (S)-1-Phenylethylamine (1.0 equiv)
-
2-Chlorobenzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)- or (S)-1-phenylethylamine (1.0 equiv) in anhydrous dichloromethane, add 2-chlorobenzaldehyde (1.05 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Caption: Synthesis of this compound via Reductive Amination.
Application in Asymmetric Transfer Hydrogenation
N-arylmethyl-1-phenylethylamine derivatives, in combination with ruthenium catalysts, have proven to be effective ligands for the asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols.[2][3][4][8] The following protocol describes a general procedure for this transformation using the title ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (0.5 mol%)
-
(R)- or (S)-(2-Chlorobenzyl)(1-phenylethyl)amine (1.1 mol%)
-
Acetophenone (1.0 mmol)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
2-Propanol, anhydrous
-
Round-bottom flask or sealed vial
-
Magnetic stirrer
-
Thermostated oil bath
Procedure:
-
In a round-bottom flask or sealed vial under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous 2-propanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst complex.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope (5:2 molar ratio, typically 5-10 equivalents relative to the substrate).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The enantiomeric excess (ee%) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography.
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Performance Data of Analogous Ligands
Due to the lack of specific literature data for this compound, the following table summarizes the performance of structurally similar N-arylmethyl-1-phenylethylamine ligands in the asymmetric transfer hydrogenation of various ketones. This data provides a benchmark for the expected performance of the title ligand.
| Entry | Ketone Substrate | Ligand Structure | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | N-benzyl-1-phenylethylamine | Ru(II)/TsDPEN derivative | >95 | 98 | [3] |
| 2 | 4-Methoxyacetophenone | N-benzyl-1-phenylethylamine | Ru(II)/TsDPEN derivative | >95 | 97 | [3] |
| 3 | 2-Acetylpyridine | N-benzyl-1-phenylethylamine | Ru(II)/TsDPEN derivative | >95 | 96 | [9] |
| 4 | Propiophenone | N-benzyl-1-phenylethylamine | Ru(II)/TsDPEN derivative | >95 | 99 | [4] |
Conclusion
This compound represents a readily accessible chiral ligand with significant potential in asymmetric catalysis. The provided protocols for its synthesis and application in asymmetric transfer hydrogenation offer a solid foundation for researchers to explore its catalytic capabilities. The performance of analogous ligands suggests that high yields and excellent enantioselectivities can be anticipated. Further screening of reaction conditions and substrates will be beneficial in fully elucidating the catalytic profile of this promising ligand.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. [PDF] Asymmetric transfer hydrogenation of heterocycle-containing acetophenone derivatives using N-functionalised [(benzene)Ru(II)(TsDPEN)] complexes | Semantic Scholar [semanticscholar.org]
Application Note: Purity Assessment of (2-Chlorobenzyl)(1-phenylethyl)amine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the purity assessment of (2-Chlorobenzyl)(1-phenylethyl)amine, a secondary amine of interest in pharmaceutical development, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the identification and quantification of the main component and potential process-related impurities. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for quality control and impurity profiling.
Introduction
This compound is a synthetic intermediate whose purity is critical for the safety and efficacy of downstream products. Impurity profiling is a mandatory step in pharmaceutical manufacturing to identify and quantify unwanted chemicals that may arise during synthesis or degradation.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this particular secondary amine.[1][3] This document provides a detailed experimental protocol, data presentation guidelines, and a visual representation of the workflow.
Experimental Protocol
Materials and Reagents
-
This compound: Reference standard and sample for analysis.
-
Solvent: High-purity Methanol or Acetonitrile (GC grade or equivalent).
-
Internal Standard (IS): (Optional but recommended for accurate quantification) A structurally similar compound not expected to be present in the sample, e.g., Diphenylamine or a deuterated analog.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa.
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap).[1]
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[4]
-
Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., MassHunter, Chromeleon).
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to obtain a stock solution of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add a constant, known concentration to each calibration standard.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
If using an internal standard, add the same constant, known concentration as in the calibration standards.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.
-
Note on Derivatization: Direct analysis of this compound is often feasible due to its relatively non-polar nature. However, if peak tailing is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Pentafluorobenzoyl chloride (PFBSC) can be employed to improve chromatographic performance.[5]
GC-MS Instrumental Parameters
The following are recommended starting parameters that may require optimization for your specific instrument and application.
| Parameter | Setting |
| GC Inlet | Splitless mode (can be switched to split for concentrated samples) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp 1 | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 minutes |
| MS Transfer Line | 280 °C |
| MS Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| MS Acquisition | |
| Mode | Full Scan (e.g., m/z 40-550) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the main peak and known impurities. |
| Solvent Delay | 3-5 minutes |
Data Analysis
-
Qualitative Analysis (Purity Profile):
-
Integrate all peaks in the total ion chromatogram (TIC) of the sample.
-
Identify the main peak of this compound by comparing its retention time and mass spectrum with the reference standard.
-
For unknown impurity peaks, perform mass spectral library searches (e.g., NIST, Wiley) for tentative identification. Further structural elucidation may require more advanced techniques.[2][3]
-
-
Quantitative Analysis (Purity Assessment):
-
Calculate the area percent of the main peak relative to the total area of all integrated peaks. This provides an estimate of purity.
-
For more accurate quantification, create a calibration curve by plotting the peak area (or area ratio to IS) of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample as follows:
Purity (%) = [(Concentration from curve (µg/mL) x Volume of flask (mL)) / (Weight of sample (mg) x 1000)] x 100
-
Data Presentation
Summarize the quantitative results in a clear and structured table.
Table 1: Purity Assessment of this compound
| Sample ID | Retention Time (min) | Peak Area | Area % | Calculated Purity (%) |
| Reference Std | [e.g., 12.345] | [e.g., 1,500,000] | 99.9 | N/A |
| Sample Batch 1 | [e.g., 12.346] | [e.g., 1,450,000] | 98.5 | 98.6 |
| Impurity 1 | [e.g., 9.876] | [e.g., 15,000] | 1.0 | N/A |
| Impurity 2 | [e.g., 14.567] | [e.g., 7,500] | 0.5 | N/A |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS purity assessment of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The protocol can be readily implemented in a quality control or research laboratory setting. The provided instrumental parameters serve as a good starting point and can be further optimized to meet specific analytical requirements. This methodology is crucial for ensuring the quality and safety of pharmaceutical intermediates and final products.
References
Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine
Application Note and Protocol
Abstract
This document details a chiral High-Performance Liquid Chromatography (HPLC) method for the successful enantiomeric separation of (2-Chlorobenzyl)(1-phenylethyl)amine. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound and its analogs.
Introduction
This compound is a chiral secondary amine. The evaluation of the stereochemical composition of chiral compounds is critical in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including amines.[2] The selection of an appropriate CSP and the optimization of the mobile phase are crucial for achieving baseline separation of the enantiomers.[3] This application note provides a detailed protocol for the enantiomeric separation of this compound using a cellulose-based CSP.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[4]
-
Chiral Column: Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(4-methylbenzoate) based column).[5]
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Sample: A solution of racemic this compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Parameters
| Parameter | Value |
| Column | Lux® Cellulose-3, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Protocol
-
Equilibrate the Lux® Cellulose-3 column with the mobile phase (n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.
Expected Results
Under the specified conditions, baseline separation of the two enantiomers of this compound is expected. The addition of a small amount of diethylamine to the mobile phase is crucial for obtaining sharp and symmetrical peaks for basic analytes like the target compound.[3] A hypothetical chromatogram and corresponding data are presented in Table 2 for illustrative purposes.
Table 2: Hypothetical Chromatographic Data
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 50000 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 10.2 | 50000 |
Method Development and Optimization
The selection of a polysaccharide-based CSP is a good starting point for the chiral separation of many compounds.[2] For basic compounds such as amines, the addition of a basic modifier like diethylamine or triethylamine to the mobile phase is often necessary to improve peak shape and achieve good resolution.[3] The ratio of the alcoholic modifier (e.g., 2-Propanol or Ethanol) in the hexane mobile phase can be adjusted to optimize the retention times and resolution. A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis.
Caption: Chiral HPLC Experimental Workflow.
Conclusion
The described chiral HPLC method provides a reliable and robust protocol for the enantiomeric separation of this compound. The use of a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive allows for excellent resolution and peak symmetry. This method can be readily implemented in analytical laboratories for routine quality control and enantiomeric purity determination.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,758.26 : UVISON.com [uvison.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. yakhak.org [yakhak.org]
- 5. hplcmart.com [hplcmart.com]
Application Notes and Protocols for the Resolution of Racemic Acids Using (2-Chlorobenzyl)(1-phenylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution of racemic acids is a critical process in the pharmaceutical and fine chemical industries, where the enantiomeric purity of a compound can significantly impact its pharmacological activity and safety profile. One effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. This document provides detailed application notes and protocols for the use of (2-Chlorobenzyl)(1-phenylethyl)amine as a resolving agent for racemic acids.
This compound is a chiral amine that can be used to separate enantiomers of racemic carboxylic acids. The principle of this resolution lies in the reaction of the racemic acid with a single enantiomer of the chiral amine to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the pure enantiomers of the acid can be recovered by acidification of the separated diastereomeric salts. The resolving agent can also be recovered and recycled.
The presence of the 2-chloro substituent on the benzyl group can influence the electronic and steric properties of the resolving agent, potentially enhancing the chiral recognition and the efficiency of the resolution for specific racemic acids.
Application Notes
This compound is a structurally similar resolving agent to the widely used N-benzyl-1-phenylethylamine (BPA). The protocols and data presented below are based on studies using BPA and are expected to be highly relevant for this compound. However, optimization of the conditions for the specific resolving agent and racemic acid is recommended.
Key Considerations for Successful Resolution:
-
Choice of Solvent: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Alcohols such as methanol, ethanol, and isopropanol are commonly used. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent is a critical parameter. Typically, a 1:1 molar ratio is used, but in some cases, using a sub-stoichiometric amount of the resolving agent can lead to higher enantiomeric excess in the crystallized salt.
-
Temperature: Crystallization temperature directly affects the yield and purity of the diastereomeric salt. A controlled cooling process is often employed to promote the formation of well-defined crystals of the less soluble diastereomer.
-
Purity of Resolving Agent: The enantiomeric purity of the this compound used is paramount. A high enantiomeric excess (e.e.) of the resolving agent is essential for achieving a high e.e. of the resolved acid.
Experimental Protocols
The following are generalized protocols for the resolution of a racemic carboxylic acid using an enantiomer of this compound. These should be adapted and optimized for the specific acid being resolved.
Protocol 1: Resolution of a Racemic Carboxylic Acid
This protocol outlines the general procedure for the formation and separation of diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-(2-Chlorobenzyl)(1-phenylethyl)amine or (S)-(-)-(2-Chlorobenzyl)(1-phenylethyl)amine
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrochloric acid (e.g., 2M HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Polarimeter or chiral HPLC for determining enantiomeric excess
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.
-
Addition of Resolving Agent: To the warm solution, add a solution of (R)-(+)-(2-Chlorobenzyl)(1-phenylethyl)amine (1.0 equivalent) in anhydrous ethanol dropwise with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for a specified time (e.g., 2-24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot ethanol.
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 2M HCl dropwise with stirring until the pH is acidic (pH ~1-2) to protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess of the obtained acid using a polarimeter or chiral HPLC.
-
Recovery of the Resolving Agent:
-
To the acidic aqueous layer from step 6, add a base (e.g., NaOH solution) until the pH is basic (pH ~10-12) to deprotonate the ammonium salt and regenerate the free amine.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to recover the this compound.
-
Data Presentation
The following table summarizes representative data for the resolution of chloromandelic acids using the structurally similar (R)-(+)-benzyl-1-phenylethylamine (BPA). This data can serve as a benchmark for resolutions with this compound.
| Racemic Acid | Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Filtration Temp. (°C) | Yield of Less Soluble Salt (%) | Diastereomeric Excess (% de) of Salt | Enantiomeric Excess (% ee) of Resolved Acid |
| 4-Chloromandelic Acid | (R)-(+)-BPA | Ethanol | 1:1 | 15 | 81.8 | 94.8 | >99 (after recrystallization) |
| 2-Chloromandelic Acid | (R)-(+)-BPA | Not specified | Not specified | Not specified | - | - | >99.5 |
Data is illustrative and based on published results for the analogous resolving agent N-benzyl-1-phenylethylamine.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the resolution of a racemic acid using a chiral amine.
Caption: Workflow for the resolution of a racemic acid.
Logical Relationship of Chiral Resolution
The following diagram illustrates the logical relationship between the components in the chiral resolution process.
Caption: Logical relationship in chiral resolution.
Application Notes and Protocols for the Catalytic N-Alkylation of Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the catalytic N-alkylation of phenethylamine, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. The protocols focus on modern, efficient, and sustainable catalytic methods that utilize alcohols as alkylating agents, primarily through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This approach offers a greener alternative to traditional methods that often rely on stoichiometric and hazardous reagents.
Introduction
The N-alkylation of phenethylamine is a fundamental reaction in medicinal chemistry, as the resulting secondary and tertiary amines are prevalent structural motifs in a vast array of pharmacologically active compounds. Traditional N-alkylation methods often involve the use of alkyl halides, which can be toxic and produce stoichiometric salt waste. Modern catalytic approaches, particularly those employing transition metals like iridium, ruthenium, and nickel, have emerged as powerful alternatives.[1][2][3][4] These methods often utilize alcohols as benign alkylating agents, with water being the only byproduct, aligning with the principles of green chemistry.[2][3][5]
The dominant mechanism for the N-alkylation of amines with alcohols using many transition metal catalysts is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) process.[5][6][7] This elegant catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the active catalyst.
This document outlines a general experimental setup and provides specific examples from the literature for the N-alkylation of phenethylamine with various alcohols using different catalytic systems.
Experimental Protocols
General Protocol for the Catalytic N-Alkylation of Phenethylamine with Alcohols
This protocol provides a general procedure that can be adapted for various catalysts and substrates based on specific literature examples.
Materials:
-
Phenethylamine
-
Alkylating agent (e.g., benzyl alcohol, ethanol, etc.)
-
Catalyst (e.g., [Ir(cod)Cl]₂/ligand, Ru-complex, Ni-complex)
-
Base (e.g., t-BuOK, KOH, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or solvent-free)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the catalyst, ligand (if required), and base.
-
Addition of Reactants: Add phenethylamine, the alcohol (alkylating agent), and the solvent (if not solvent-free). The typical molar ratio of amine to alcohol is in the range of 1:1 to 1:2.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature for the required time (typically ranging from 80°C to 150°C and for 12 to 24 hours).[3][8]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated phenethylamine.
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize quantitative data for the N-alkylation of phenethylamine with various alcohols using different catalytic systems, as reported in the literature.
Table 1: Iridium-Catalyzed N-Alkylation of Phenethylamine
| Entry | Alkylating Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | [Ir(cod)Cl]₂ / NHC-ligand | t-BuOK | Toluene | 120 | 20 | >95 | [3][8] |
| 2 | 1-Pentanol | [Ir(cod)Cl]₂ / P,N-ligand | - | - | 100 | - | High | [1] |
| 3 | Ethanol | Iridium complex | - | Water | 100 | - | High | [1] |
Table 2: Ruthenium-Catalyzed N-Alkylation of Phenethylamine
| Entry | Alkylating Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Ru-complex / dppf | - | - | - | - | - | [1] |
| 2 | Heptanol | Commercially available Ru-complex | t-BuOK | Toluene | 70 | - | Low/No Reaction | [9] |
| 3 | Methanol | NHC-Ru(II) Complex | t-BuOK | Toluene | 120 | 24 | Moderate | [3][8] |
Table 3: Non-Precious Metal-Catalyzed N-Alkylation of Amines (General applicability to phenethylamine)
| Entry | Amine | Alkylating Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl alcohol | Ni(COD)₂ | KOH | Toluene | 110 | 24 | 98 | [2] |
| 2 | Aniline | Benzyl alcohol | Titanium hydroxide | - | - | 160 | 24 | 92 | [10][11] |
| 3 | Aniline | Benzyl alcohol | Cr-complex | t-BuOK | Dioxane | 150 | 24 | 95 | [6] |
| 4 | Aniline | Benzyl alcohol | Cu/TiO₂ and Au/TiO₂ (Photocatalysis) | - | Acetonitrile | RT | 2 | 95 | [12] |
Note: While these examples with aniline demonstrate the potential of non-precious metal catalysts, specific yield data for phenethylamine under these exact conditions would require further investigation.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the catalytic N-alkylation of phenethylamine.
Caption: General experimental workflow for catalytic N-alkylation.
"Borrowing Hydrogen" Catalytic Cycle
This diagram illustrates the "Borrowing Hydrogen" mechanism for the N-alkylation of an amine with an alcohol.
Caption: The "Borrowing Hydrogen" catalytic cycle.
Conclusion
The catalytic N-alkylation of phenethylamine using alcohols as alkylating agents represents a highly efficient and environmentally benign synthetic strategy. A variety of transition metal catalysts, including those based on iridium, ruthenium, and increasingly, earth-abundant metals like nickel and iron, have demonstrated high efficacy for this transformation. The "borrowing hydrogen" mechanism is a key underlying principle that enables this sustainable process. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the adoption of these modern synthetic methods. Further exploration into photocatalytic and base-free systems may offer even milder and more versatile approaches in the future.[5][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal-catalysed N-alkylation of amines by alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Chromium-Catalyzed Alkylation of Amines by Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of N-benzylphenylethylamines, with a primary focus on their well-established role as potent serotonergic receptor ligands. This document includes summaries of quantitative pharmacological data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to N-Benzylphenylethylamines
The N-benzylphenylethylamine scaffold is a privileged structure in medicinal chemistry, most notably recognized for its potent interactions with serotonin receptors, particularly the 5-HT₂A subtype. The addition of an N-benzyl group to a phenethylamine core can dramatically increase binding affinity and functional potency at these receptors.[1] This has led to the development of highly potent hallucinogenic compounds, often referred to as "NBOMes," such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe).[1] Beyond their profound effects on the central nervous system, derivatives of this scaffold are also being explored for other therapeutic applications, including as potential anticancer and antimicrobial agents.
Applications in Serotonergic Neurotransmission
The primary application of N-benzylphenylethylamines in medicinal chemistry has been the development of high-affinity ligands for serotonin 5-HT₂ receptors. These compounds have been instrumental in probing the structure and function of these receptors and have potential therapeutic applications in psychiatry and neurology.
Structure-Activity Relationships at 5-HT₂ Receptors
The pharmacological profile of N-benzylphenylethylamines is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl moieties.
-
Substitution on the Phenethylamine Ring: 2,5-Dimethoxy substitution on the phenethylamine phenyl ring is a common feature of potent 5-HT₂A agonists. The nature of the substituent at the 4-position significantly influences activity.
-
Substitution on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring are critical for potency and selectivity. An ortho-substituent on the benzyl ring, particularly a methoxy or hydroxyl group, often enhances affinity for the 5-HT₂A receptor.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a selection of N-benzylphenylethylamine derivatives at human 5-HT₂A and 5-HT₂C receptors.
Table 1: Binding Affinities (Kᵢ) of N-Benzylphenylethylamine Derivatives at Human 5-HT₂A and 5-HT₂C Receptors
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Reference |
| 25H-NBOMe | H | 2-methoxy | 1.1 ± 0.2 | 16.3 ± 2.1 | [3] |
| 25B-NBOMe | Br | 2-methoxy | 0.17 ± 0.03 | 1.1 ± 0.1 | [3] |
| 25I-NBOMe | I | 2-methoxy | 0.044 ± 0.007 | 1.3 ± 0.2 | [3] |
| 25C-NBOMe | Cl | 2-methoxy | 0.12 ± 0.02 | 0.9 ± 0.1 | [3] |
| 25D-NBOMe | CH₃ | 2-methoxy | 0.45 ± 0.08 | 0.6 ± 0.1 | [3] |
| 25E-NBOMe | C₂H₅ | 2-methoxy | 0.33 ± 0.06 | 0.4 ± 0.1 | [3] |
| 25N-NBOMe | NO₂ | 2-methoxy | 0.53 ± 0.09 | 2.5 ± 0.3 | [3] |
| Cmpd 1b | H | 2-hydroxy | 1.8 | 120 | [4] |
| Cmpd 7b | CH₃ | 2-hydroxy | 0.41 | 39 | [4] |
Table 2: Functional Potencies (EC₅₀) and Efficacies (Eₘₐₓ) of N-Benzylphenylethylamine Derivatives at Human 5-HT₂A and 5-HT₂C Receptors
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | 5-HT₂C EC₅₀ (nM) | 5-HT₂C Eₘₐₓ (%) | Reference |
| 25H-NBOMe | H | 2-methoxy | 43.1 ± 5.2 | 95.1 ± 4.2 | 13.8 ± 1.5 | 102.3 ± 5.1 | [3] |
| 25B-NBOMe | Br | 2-methoxy | 0.32 ± 0.05 | 92.3 ± 3.8 | 0.8 ± 0.1 | 98.7 ± 4.5 | [3] |
| 25I-NBOMe | I | 2-methoxy | 0.43 ± 0.07 | 90.1 ± 3.5 | 1.1 ± 0.2 | 97.6 ± 4.3 | [3] |
| 25C-NBOMe | Cl | 2-methoxy | 0.28 ± 0.04 | 93.5 ± 4.1 | 0.7 ± 0.1 | 99.1 ± 4.8 | [3] |
| 25D-NBOMe | CH₃ | 2-methoxy | 0.51 ± 0.08 | 89.7 ± 3.3 | 0.5 ± 0.1 | 96.4 ± 4.2 | [3] |
| 25E-NBOMe | C₂H₅ | 2-methoxy | 0.63 ± 0.10 | 88.4 ± 3.1 | 0.4 ± 0.1 | 95.8 ± 4.1 | [3] |
| 25N-NBOMe | NO₂ | 2-methoxy | 1.5 ± 0.2 | 85.9 ± 2.9 | 2.1 ± 0.3 | 94.2 ± 3.9 | [3] |
| Cmpd 1b | H | 2-hydroxy | 0.074 | 85 | 31 | 82 | [4] |
| Cmpd 7b | CH₃ | 2-hydroxy | 0.23 | 91 | 19 | 88 | [4] |
Experimental Protocols
Synthesis of N-Benzylphenylethylamines via Reductive Amination
A general and widely used method for the synthesis of N-benzylphenylethylamines is the reductive amination of a phenethylamine with a substituted benzaldehyde.
Protocol: Synthesis of N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
-
Imine Formation: To a solution of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv). Stir the reaction mixture at room temperature for 1-3 hours until imine formation is complete, as monitored by thin-layer chromatography (TLC).
-
Reduction: Add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise to the reaction mixture. Stir for an additional 30 minutes at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-benzylphenylethylamine.
Experimental Workflow for Synthesis and Purification
References
- 1. Inositol Phosphate Accumulation. [bio-protocol.org]
- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis
Welcome to the technical support center for the optimization of reductive amination conditions for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of chiral amines via reductive amination.
Problem 1: Low or No Product Yield
Question: I am performing a reductive amination to synthesize a chiral amine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in reductive amination can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step. Here is a step-by-step guide to troubleshoot this issue:
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Verify Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable.[1]
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Monitoring: Use techniques like NMR, IR (disappearance of C=O stretch), or LC-MS to confirm the presence of the imine intermediate before adding the reducing agent.
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Promoting Imine Formation:
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Dehydration: The formation of an imine from an aldehyde or ketone and an amine is an equilibrium process that releases water.[2] Removing this water can drive the equilibrium towards the imine. This can be achieved by:
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Using dehydrating agents like molecular sieves (3Å or 4Å), MgSO₄, or Ti(OiPr)₄.[3]
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Azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
-
-
pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[4][5] An acid catalyst (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4]
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Temperature: Heating the reaction mixture can facilitate imine formation.[7] A common approach is to stir the carbonyl compound and amine at an elevated temperature (e.g., 50-80°C) for a period before adding the reducing agent.[8][9]
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-
-
Assess the Reducing Agent: The choice and handling of the reducing agent are critical.
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Reactivity:
-
NaBH₄: This is a strong reducing agent that can reduce the starting aldehyde or ketone in addition to the imine, leading to alcohol byproducts and lower yields of the desired amine.[4] If using NaBH₄, it is crucial to ensure complete imine formation before its addition.[10][11]
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NaBH₃CN and NaBH(OAc)₃ (STAB): These are milder and more selective reducing agents that preferentially reduce the protonated imine (iminium ion) over the carbonyl starting material.[4][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and does not require acidic conditions for selective reduction.[6]
-
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-3 equivalents).[7]
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Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Using old or improperly stored reagents can lead to poor results.[12]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence both imine formation and the reduction step. Common solvents include methanol, ethanol, dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF).[10] For NaBH(OAc)₃, non-protic solvents like DCE or THF are often used.[10]
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Concentration: Ensure that the reactants are sufficiently concentrated for the reaction to proceed efficiently.
-
Reaction Time: Some reductive aminations can be slow. Monitor the reaction over a longer period (e.g., 24-72 hours) to see if the yield improves.[13]
-
Problem 2: Low Enantioselectivity in Asymmetric Reductive Amination
Question: I am performing an asymmetric reductive amination, but the enantiomeric excess (ee) of my chiral amine is low. How can I improve the stereoselectivity?
Answer:
Low enantioselectivity in asymmetric reductive amination is a common challenge and can be influenced by the catalyst, substrates, and reaction conditions.
-
Catalyst System:
-
Chiral Ligand: The choice of the chiral ligand is paramount. The ligand's structure creates the chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the imine. Experiment with different families of chiral ligands (e.g., BINAP, DuPhos, Josiphos derivatives) to find one that is optimal for your specific substrate.
-
Metal Precursor: The metal center (e.g., Iridium, Rhodium, Ruthenium) also plays a crucial role.[14] The combination of the metal and ligand determines the catalyst's activity and selectivity.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always improve enantioselectivity. Optimize the catalyst loading to find a balance between efficiency and cost.
-
-
Imine Geometry:
-
The E/Z isomerization of the imine intermediate can lead to the formation of both enantiomers of the product, thus lowering the ee.[1]
-
Bulky Groups: Introducing sterically demanding groups on either the carbonyl or the amine substrate can favor the formation of one isomer of the imine, which can lead to higher enantioselectivity.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Screen a range of solvents to identify the optimal one.
-
Additives: Additives such as Lewis acids (e.g., Ti(OiPr)₄) or Brønsted acids can influence the reaction rate and, in some cases, the enantioselectivity.[1]
-
Problem 3: Formation of Side Products
Question: My reductive amination reaction is producing significant amounts of side products, such as the corresponding alcohol from the starting carbonyl or over-alkylated amines. How can I minimize these?
Answer:
The formation of side products is a common issue that can be addressed by carefully selecting reagents and controlling the reaction conditions.
-
Alcohol Formation: This occurs when the reducing agent reduces the starting aldehyde or ketone.
-
Use a Selective Reducing Agent: As mentioned previously, switch from a strong reducing agent like NaBH₄ to a milder one like NaBH₃CN or NaBH(OAc)₃, which are more chemoselective for the iminium ion.[4]
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Two-Step Procedure: First, ensure the complete formation of the imine, and then add the reducing agent.[11] This minimizes the concentration of the starting carbonyl compound when the reducing agent is present.
-
-
Over-alkylation: This is a problem when reacting a primary amine, where the desired secondary amine product can react further with the carbonyl compound to form a tertiary amine.
-
Stoichiometry: Use an excess of the primary amine relative to the carbonyl compound. This will increase the probability that the carbonyl compound reacts with the starting amine rather than the product amine.[7]
-
Slow Addition: Adding the carbonyl compound slowly to a mixture of the amine and the reducing agent can help to keep its concentration low, thus disfavoring the second alkylation step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination?
A1: The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 6.[4][5] This pH is a compromise: it needs to be acidic enough to catalyze imine formation by protonating the carbonyl oxygen, but not so acidic that it fully protonates the amine nucleophile, which would render it unreactive.[4]
Q2: Can I use sodium borohydride (NaBH₄) for any reductive amination?
A2: While NaBH₄ can be used, it is a less selective reducing agent than NaBH₃CN or NaBH(OAc)₃.[4] It can reduce both the starting aldehyde/ketone and the imine intermediate.[10] Therefore, it is best used in a two-step procedure where the imine is formed first, and then NaBH₄ is added.[11] For one-pot reactions, NaBH₃CN or NaBH(OAc)₃ are generally better choices to avoid the formation of alcohol byproducts.[4]
Q3: How can I monitor the progress of my reductive amination reaction?
A3: You can monitor the reaction using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the conversion of starting materials and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal or the appearance of new signals corresponding to the amine product.
Q4: My starting materials are not very soluble in the reaction solvent. What can I do?
A4: Poor solubility can significantly hinder the reaction rate. You can try:
-
Screening different solvents: Experiment with a range of solvents in which your starting materials have better solubility.
-
Using a co-solvent system: A mixture of solvents can sometimes improve solubility.
-
Increasing the reaction temperature: This often helps to dissolve the starting materials, but be mindful that it could also affect the stability of your reactants or the stereoselectivity of the reaction.
Q5: What is the typical work-up procedure for a reductive amination reaction?
A5: A typical work-up procedure involves:
-
Quenching the reaction: Carefully add water or a basic solution (e.g., saturated NaHCO₃ or NaOH solution) to quench any remaining reducing agent and neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can then be purified by techniques such as column chromatography, crystallization, or distillation.
Data Presentation
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Features & Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Strong reductant; can reduce aldehydes/ketones; best for two-step procedures.[4][10][11] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Mild and selective for iminium ions; toxic cyanide byproducts.[4][6] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Mild, selective, and less toxic than NaBH₃CN; moisture sensitive.[6][10] |
| Hydrogen Gas with Catalyst | H₂/Pd, Pt, Ni | Methanol, Ethanol | "Green" option; requires specialized equipment for handling hydrogen gas.[2] |
Table 2: Optimization of Reaction Parameters - A General Guide
| Parameter | Typical Range | Impact on Reaction | Troubleshooting Tips |
| Temperature | Room Temp to 80°C | Affects reaction rate and imine formation equilibrium. Higher temperatures can lead to side reactions.[8] | Increase temperature to improve slow reactions; decrease for better enantioselectivity. |
| pH | 4 - 6 | Crucial for imine formation.[4][5] | Use a buffer or add a catalytic amount of a weak acid like acetic acid. |
| Reactant Ratio | 1:1 to 1:1.5 (Carbonyl:Amine) | An excess of the amine can help drive imine formation and prevent over-alkylation.[7] | Use a larger excess of the amine if over-alkylation is observed. |
| Catalyst Loading (Asymmetric) | 0.5 - 5 mol% | Affects reaction rate and cost-effectiveness. | Optimize for a balance between reaction time and cost. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination of a Prochiral Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral ketone (1.0 eq.).
-
Add the desired solvent (e.g., DCE, THF).
-
Add the primary amine (1.1 - 1.5 eq.).
-
If necessary, add a dehydrating agent (e.g., activated 4Å molecular sieves) or a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq.).
-
Stir the mixture at room temperature or an elevated temperature (e.g., 50°C) for 1-4 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.
-
-
Asymmetric Reduction:
-
In a separate flask, prepare the chiral catalyst by dissolving the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in the reaction solvent.
-
Once imine formation is complete, add the catalyst solution to the reaction mixture.
-
Add the reducing agent (e.g., H₂ gas via a balloon or a pressure reactor, or a chemical hydride source like Hantzsch ester).
-
Stir the reaction at the desired temperature (often room temperature or lower for better enantioselectivity) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any solids (e.g., molecular sieves, catalyst).
-
Quench the reaction carefully with a basic aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amine. The enantiomeric excess can be determined by chiral HPLC or GC.
-
Mandatory Visualization
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-benzyl-1-phenylethylamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-benzyl-1-phenylethylamine via reductive amination.
Issue 1: Low Yield of N-benzyl-1-phenylethylamine
-
Question: My reaction has resulted in a low yield of the desired N-benzyl-1-phenylethylamine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to the key steps of the reaction: imine formation and subsequent reduction.
-
Incomplete Imine Formation: The initial condensation of 1-phenylethylamine with benzaldehyde to form the imine intermediate is a crucial equilibrium-driven step. To drive the reaction forward, it is beneficial to remove the water formed as a byproduct, for instance, through azeotropic distillation with a suitable solvent like toluene.[1] However, successful syntheses can also be achieved in water-miscible solvents like methanol without active water removal, provided sufficient reaction time is allowed for the equilibrium to be established.[2] Ensure the imine formation is complete by monitoring the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before proceeding to the reduction step.[2]
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a common and effective reducing agent.[3] Ensure it is added portion-wise to control the reaction temperature, as the reduction can be exothermic. The quality of the NaBH₄ is also important; use a freshly opened container or a properly stored reagent.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is another efficient method.[2] Ensure the catalyst is active and not poisoned. The reaction may require pressures ranging from atmospheric to 10 bar.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is selective for the imine in the presence of the starting aldehyde, reducing the chance of side reactions.[4]
-
-
Side Reactions: Over-alkylation, where the product amine reacts further, is a common issue in amine synthesis, though less so in reductive amination compared to direct alkylation with alkyl halides.[4] The formation of byproducts can be minimized by optimizing the stoichiometry of the reactants. A slight excess of the amine can sometimes be used to ensure the complete conversion of the aldehyde.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After work-up, my product is contaminated with unreacted starting materials and/or side products. What are the common impurities and how can I purify my product?
-
Answer: Common impurities include unreacted benzaldehyde, 1-phenylethylamine, and the intermediate imine.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover starting materials. Monitor the reaction progress to ensure full conversion.
-
Intermediate Imine: If the reduction step is incomplete, the imine will remain in your product mixture. Ensure sufficient reducing agent and reaction time are used.
-
Purification:
-
Extraction: A standard aqueous work-up can help remove many impurities. The reaction mixture can be partitioned between an organic solvent (like CH₂Cl₂ or ethyl acetate) and water.[3] Washing the organic layer with a dilute acid solution can remove unreacted amine, while a wash with a dilute base can remove unreacted aldehyde.
-
Chromatography: Column chromatography is a highly effective method for purifying the final product to a high degree.
-
Distillation: If the product is thermally stable, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method.[5]
-
Crystallization: The product can also be converted to its hydrochloride salt, which can often be purified by crystallization.[3]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for N-benzyl-1-phenylethylamine?
-
Answer: The most prevalent and efficient method is the reductive amination of 1-phenylethylamine with benzaldehyde.[6][7] This involves a two-step, one-pot process where the amine and aldehyde first condense to form an imine, which is then reduced in situ to the desired secondary amine.[4]
-
Question: Can I use acetophenone and benzylamine as starting materials instead?
-
Answer: Yes, the reductive amination of acetophenone with benzylamine is an alternative route to synthesize N-benzyl-1-phenylethylamine.[7][8] The choice between the two routes may depend on the availability and cost of the starting materials.
-
Question: How can I synthesize an enantiomerically pure version of N-benzyl-1-phenylethylamine?
-
Answer: To obtain an enantiomerically pure product, you should start with an enantiomerically pure chiral amine, such as (R)- or (S)-1-phenylethylamine. The described reductive amination methods, particularly those using catalytic hydrogenation, are reported to proceed without racemization.[2][9]
-
Question: What solvents are suitable for this synthesis?
-
Answer: Alcohols such as methanol and ethanol are commonly used and are effective for both the imine formation and the reduction with borohydride reagents.[2][3] Dichloromethane is another suitable solvent, particularly for reductions with sodium triacetoxyborohydride.[10] For catalytic hydrogenation, methanol is also a good choice.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Starting Materials | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1-Phenylethylamine, Benzaldehyde | H₂ / Pd/C (10%) | Methanol | 24 | 5 hours | Not specified, but high conversion | [2] |
| Phenethylamine derivatives, Benzaldehyde derivatives | NaBH₄ | Ethanol | Not specified | 30 min | 46-94 | [3] |
| Acetophenone, Formamide (Leuckart reaction) | Formic acid (in situ) | Water | 205 | 6 hours | 86 (for α-methylbenzylamine) | [5] |
| 4'-fluoroacetophenone, Benzylamine | H₂ / Pd@MIL-101(Cr) | Not specified | 50 | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride [3]
-
To a suspension of 1-phenylethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).
-
Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).
-
Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water (30 mL, 1:1).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.
Protocol 2: Reductive Amination using Catalytic Hydrogenation [2]
-
In a suitable reaction vessel, dissolve 1-phenylethylamine (100 mmol) in methanol (100 mL).
-
Add benzaldehyde (100 mmol) dropwise at 24 °C over 15 minutes.
-
Stir the mixture for 6 hours at 24 °C to allow for complete imine formation (monitor by GC).
-
Add 10% Pd/C catalyst (0.5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (atmospheric pressure) for 5 hours.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by distillation.
Visualizations
References
- 1. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 2. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chegg.com [chegg.com]
- 9. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 | FB11207 [biosynth.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Common side reactions in the synthesis of substituted phenylethylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted phenylethylamines. The information is tailored for researchers, scientists, and drug development professionals.
I. Reductive Amination
Reductive amination is a versatile method for synthesizing phenylethylamines from corresponding ketones or aldehydes. However, several side reactions can occur, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What is causing this and how can I minimize it?
A1: This phenomenon, known as over-alkylation, is a common issue in reductive amination when using a primary amine or ammonia.[1] The initially formed primary amine is often more nucleophilic than the starting ammonia, and the secondary amine is more nucleophilic than the primary amine, leading to further reaction with the carbonyl compound.[2][3][4]
Troubleshooting Guide:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Stoichiometry | Use a large excess of the amine (5-10 equivalents) relative to the carbonyl compound. | Drives the reaction towards the formation of the primary amine by statistical probability. |
| Stepwise Procedure | 1. Form the imine by reacting the carbonyl compound with the amine in a suitable solvent (e.g., MeOH). 2. Isolate the imine intermediate if possible. 3. Reduce the imine in a separate step using a reducing agent like NaBH4.[5] | This decouples imine formation from reduction, preventing the newly formed amine from reacting further. |
| Choice of Reducing Agent | Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[6] | These reagents are less reactive towards the starting aldehyde or ketone, allowing for the in-situ formation and reduction of the imine without significant side reactions. |
| Ammonia Surrogates | Employ ammonia surrogates like N-aminopyridinium salts for the synthesis of secondary amines to avoid overalkylation.[2][3][4] | These reagents undergo self-limiting alkylation.[3] |
Q2: My reaction is sluggish, and I am getting low conversion to the desired amine. What are the possible reasons?
A2: Low conversion can be due to several factors, including inefficient imine formation, inappropriate pH, or a weak reducing agent for the specific substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in reductive amination.
II. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons found in many substituted phenylethylamines.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of an undesired regioisomer. How can I control the regioselectivity of the cyclization?
A1: The regioselectivity of the Pictet-Spengler reaction is dictated by the electronic properties of the aromatic ring. Cyclization generally occurs at the position most activated towards electrophilic aromatic substitution.
Troubleshooting Guide:
| Issue | Cause | Mitigation Strategy |
| Undesired Regioisomer | Cyclization at an alternative, less-favored position on the aromatic ring. | 1. Substituent Effects: Ensure the desired cyclization position is electronically favored (e.g., para to an electron-donating group).[7] 2. Protecting Groups: Strategically place blocking groups on the aromatic ring to direct the cyclization. |
| Low Yield | Poorly nucleophilic aromatic ring. | Use stronger acid catalysts and higher temperatures for less activated systems.[8] For highly activated systems, milder conditions are often sufficient.[7] |
Q2: My reaction has stalled, and I have isolated a stable intermediate. What is this and how can I proceed?
A2: In some cases, particularly with C2-substituted indoles, an "arrested" Pictet-Spengler reaction can occur, leading to the isolation of a stable azaspiroindolenine intermediate.[9]
Troubleshooting Protocol:
-
Characterize the Intermediate: Confirm the structure of the isolated intermediate using spectroscopic methods (NMR, MS).
-
Promote Rearrangement: The rearrangement of the spirocyclic intermediate to the final product can be facilitated by:
-
Thermal Conditions: Heating the isolated intermediate may provide the energy needed for the rearrangement.
-
Stronger Acid Catalysis: Treatment with a stronger acid could promote the desired ring expansion.[9]
-
Reaction Pathway and Side-Product Formation:
Caption: Pictet-Spengler reaction pathway and a potential side reaction.
III. Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the N-methylation of primary and secondary amines to yield tertiary amines.
Frequently Asked Questions (FAQs)
Q1: My Eschweiler-Clarke reaction is producing a cyclized byproduct instead of the desired N-methylated phenylethylamine. Why is this happening?
A1: Intramolecular cyclization can be a significant side reaction in the Eschweiler-Clarke methylation of β-phenylethylamines, leading to the formation of tetrahydroisoquinolines.[10] This is essentially an in-situ Pictet-Spengler type reaction.
Troubleshooting Guide:
| Parameter | Condition to Favor N-Methylation | Condition to Favor Cyclization |
| Temperature | Lower temperatures (e.g., 60-80 °C) | Higher temperatures (e.g., >100 °C) |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Reagent Concentration | Use of excess formaldehyde and formic acid | Stoichiometric or near-stoichiometric amounts of formaldehyde |
Experimental Protocol to Minimize Cyclization:
-
To the primary or secondary phenylethylamine, add a 2-3 fold molar excess of both formaldehyde (as a 37% aqueous solution) and formic acid at 0 °C.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction and work up as usual.
Q2: The reaction stops at the tertiary amine. Can I form a quaternary ammonium salt using this method?
A2: No, the Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts. The tertiary amine product cannot form a new iminium ion with formaldehyde, which is a necessary step for further alkylation.[11][12]
Eschweiler-Clarke Reaction Mechanism:
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
IV. Leuckart Reaction
The Leuckart reaction is a reductive amination process that utilizes formic acid or its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Leuckart reaction is giving low yields and a significant amount of tar-like byproducts. How can I improve this?
A1: The Leuckart reaction is often carried out at high temperatures, which can lead to thermal decomposition of reactants and products, resulting in lower yields and purification challenges.[13]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Temperature | Optimize the reaction temperature. While traditionally high, some substrates react well at lower temperatures (160-170 °C).[14] | Minimizes thermal decomposition.[13] |
| Reaction Time | Monitor the reaction closely and avoid unnecessarily long reaction times. For some ketones, shorter reaction times (4-5 hours) give better yields than longer times (15 hours).[14] | Reduces the formation of degradation byproducts. |
| Reagent Ratio | An excess of ammonium formate is typically used.[14] | Drives the reaction to completion. |
| Hydrolysis | Direct hydrolysis of the intermediate formyl derivative in the reaction mixture with concentrated HCl can improve yields.[14] | Avoids isolation of the intermediate which can be prone to decomposition. |
V. Gabriel Synthesis
The Gabriel synthesis is a method for preparing primary amines from alkyl halides, but it has limitations when applied to the synthesis of substituted phenylethylamines from secondary halides.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a 1-phenylethylamine derivative using the Gabriel synthesis with a secondary halide, but I am getting very low yields and elimination byproducts. Is this expected?
A1: Yes, this is a known limitation of the Gabriel synthesis. The phthalimide anion is a bulky nucleophile, and with secondary alkyl halides, it can act as a base, promoting E2 elimination to form an alkene instead of the desired SN2 substitution.[15] The reaction generally fails with secondary alkyl halides.[16][17]
Alternative Synthetic Routes:
For the synthesis of primary amines from secondary positions, consider alternative methods such as:
-
Reductive amination of the corresponding ketone (e.g., acetophenone).[18]
-
Reduction of an oxime derived from the ketone.[19]
-
Sodium azide followed by reduction.
Gabriel Synthesis Troubleshooting Logic:
Caption: Decision tree for troubleshooting the Gabriel synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 13. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (2-Chlorobenzyl)(1-phenylethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (2-Chlorobenzyl)(1-phenylethyl)amine.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Column Chromatography
Problem: Co-elution of the product with impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase. A common starting point for structurally similar N-benzyl phenethylamines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent peak tailing.[1] |
| Overloading the Column | Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface of the stationary phase. |
| Presence of Highly Similar Impurities | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a more specialized chromatography technique like preparative HPLC. |
Problem: Tailing of the product peak.
| Potential Cause | Recommended Solution |
| Interaction of the Amine with Acidic Silica Gel | Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Inappropriate pH of the Mobile Phase | For reverse-phase chromatography, adjusting the pH of the aqueous component of the mobile phase can improve peak shape. |
Problem: Product degradation on the column.
| Potential Cause | Recommended Solution |
| Sensitivity of the Amine to Acidic Conditions | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the chosen eluent. |
| Oxidative Degradation | Use freshly distilled solvents and consider adding an antioxidant to the mobile phase if oxidation is suspected. |
Crystallization
Problem: Failure of the product to crystallize.
| Potential Cause | Recommended Solution |
| Solution is Not Saturated | Concentrate the solution by evaporating some of the solvent. |
| High Solubility of the Product in the Chosen Solvent | Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. |
| Presence of Impurities Inhibiting Crystallization | Attempt to further purify the oil by column chromatography before re-attempting crystallization. |
| Formation of an Oil Instead of a Solid | Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
Problem: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Product is Too Soluble in the Crystallization Solvent | Cool the crystallization mixture in an ice bath or freezer to maximize precipitation. Minimize the amount of solvent used for dissolving the crude product. |
| Washing with an Inappropriate Solvent | Wash the collected crystals with a small amount of ice-cold crystallization solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized by reductive amination?
A1: The common impurities include:
-
Unreacted starting materials: 1-phenylethylamine and 2-chlorobenzaldehyde.
-
Intermediate imine: The product of the condensation between the amine and the aldehyde that has not been fully reduced.
-
Over-alkylation products: Though less common with secondary amine formation, it is a possibility.
-
By-products from the reducing agent: For example, if sodium borohydride is used, borate esters may be formed.
-
Oxidation products: The amine product can be susceptible to air oxidation, especially if handled at elevated temperatures.
Q2: How can I purify chiral this compound to obtain a single enantiomer?
A2: Diastereomeric salt crystallization is a widely used method for the resolution of chiral amines.[2] This involves reacting the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid) to form a pair of diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
Q3: My purified this compound is an oil. How can I solidify it?
A3: If the free base is an oil at room temperature, it is common practice to convert it to a salt, such as the hydrochloride salt, which is typically a crystalline solid. This can be achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether, ethanol) and adding a solution of hydrochloric acid in the same or a miscible solvent.[1] The resulting hydrochloride salt can then be purified by recrystallization.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid for the free base, or a buffer for the salt) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the structure of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and can also be used to estimate purity by integrating the signals of the product against those of known impurities or an internal standard.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of a chirally purified sample.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the chosen non-polar solvent (e.g., hexane) is prepared.
-
Column Packing: The slurry is poured into the column and allowed to settle, ensuring a uniform and compact bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase (e.g., a gradient of ethyl acetate in hexane with 0.5% triethylamine) is passed through the column.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified amine.
General Protocol for Recrystallization of the Hydrochloride Salt
-
Dissolution: The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the ice-cold recrystallization solvent.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for purification challenges.
References
Technical Support Center: Asymmetric Hydrogenation of Imines
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of imines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high enantioselectivity in imine hydrogenation?
A1: The most critical factors are the choice of the chiral ligand and the metal precursor, which form the active catalyst. The reaction conditions, including solvent, temperature, hydrogen pressure, and the presence of additives, also play a crucial role. The structure of the imine substrate itself, such as the steric and electronic properties of its substituents, significantly influences the outcome.[1][2]
Q2: My reaction is very slow or shows no conversion. What are the common causes?
A2: Low or no conversion can stem from several issues:
-
Catalyst Inactivity: The catalyst may not have been activated properly or may have decomposed.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. The amine product can also act as a catalyst poison.[3]
-
Insufficient Hydrogen Pressure: Some catalytic systems require high hydrogen pressure to be effective.
-
Low Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate.
-
Substrate Reactivity: Highly sterically hindered or electronically deactivated imines may exhibit low reactivity.
Q3: Why is my enantiomeric excess (ee) lower than reported in the literature for a similar substrate?
A3: Discrepancies in enantiomeric excess can arise from subtle differences in experimental setup. Key areas to investigate include the purity of the imine substrate (E/Z isomer ratio, presence of corresponding ketone/aldehyde or amine), the quality and dryness of the solvent, the accuracy of temperature control, and the source or batch of the catalyst and ligand. Even minor impurities can have a significant impact on selectivity.
Q4: Can additives improve my reaction?
A4: Yes, additives can have a profound effect. Lewis acids can activate the imine substrate, while Brønsted acids can facilitate protonation steps in the catalytic cycle. In some systems, additives like halides or other amines can modify the catalyst's electronic properties or prevent deactivation, leading to improved enantioselectivity and conversion.[1][4][5]
Troubleshooting Guide
This section addresses specific problems encountered during the asymmetric hydrogenation of imines in a question-and-answer format.
Problem 1: Low Enantioselectivity (ee)
Q: I have good conversion, but the enantioselectivity of my chiral amine is poor. How can I improve it?
A: Low enantioselectivity is a common challenge. The following steps can help diagnose and solve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Actions:
-
Re-evaluate the Catalyst System:
-
Chiral Ligand: The ligand is paramount. If results are poor, screening a different family of ligands (e.g., moving from a BINAP-based ligand to a Josiphos-type) may be necessary. The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Metal Precursor: Ensure the correct metal precursor and oxidation state are used as specified in the literature protocol.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a slower reaction rate.[1]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect selectivity. A solvent screening is highly recommended. For instance, trifluoroethanol (TFE) is known to be effective in some palladium-catalyzed systems.[6]
-
Hydrogen Pressure: The effect of pressure is system-dependent. While higher pressure can sometimes increase the rate, it may positively or negatively impact ee. It is an important parameter to screen.
-
-
Check Substrate Quality:
-
Purity: Imines can be prone to hydrolysis, reverting to the starting carbonyl compound and amine.[3] Ensure the imine is pure and dry.
-
E/Z Isomerism: Acyclic imines can exist as a mixture of E and Z isomers. These isomers may react at different rates and with different selectivities, leading to a lower overall ee.[3][7]
-
Data on Parameter Effects:
The following table summarizes the potential impact of various parameters on enantioselectivity based on literature findings.
| Parameter | Change | Potential Effect on Enantioselectivity (ee) | Reference |
| Temperature | Decrease (-10°C to 0°C) | Often increases ee | [1] |
| Solvent | Change from Toluene to CH2Cl2 | Can significantly increase or decrease ee depending on the system | [4] |
| Additive | Addition of an acid (e.g., salicylic acid) | Can dramatically improve ee by activating the imine | |
| Ligand | Switch from (R)-BINAP to (R)-SegPhos | Can lead to a significant increase in ee for certain substrates | [1] |
| Substituent | meta- vs. ortho-substitution on aryl imine | meta-substituted substrates can be challenging, leading to lower ee | [1] |
Problem 2: Low Conversion and Catalyst Deactivation
Q: My reaction has stalled, yielding only a small amount of product. What could be causing this catalyst deactivation?
A: Catalyst deactivation is a frequent issue, often caused by product inhibition or impurities.
Logical Flow of Factors in Catalyst Deactivation
Caption: Key causes of catalyst deactivation and their solutions.
Detailed Actions:
-
Rule out Impurities:
-
Atmosphere: Ensure the reaction is performed under strictly inert conditions (Argon or Nitrogen). Oxygen can lead to catalyst oxidation and deactivation.
-
Solvent and Substrate: Use freshly distilled or rigorously dried solvents. Ensure the imine substrate is free from impurities, especially sulfur-containing compounds or water.
-
-
Address Product Inhibition:
-
Consider Catalyst Stability:
-
Catalyst Loading: As a straightforward solution, increasing the catalyst loading can sometimes help drive the reaction to completion, although this is not ideal for efficiency.
-
Reaction Time: Some catalysts have limited stability under the reaction conditions and may decompose over time. Kinetic analysis can reveal if deactivation is a time-dependent process.[9]
-
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Imine
This protocol provides a general workflow. Specific parameters (catalyst, solvent, temperature, pressure) must be optimized for each substrate.
-
Catalyst Preparation: In a glovebox, a vial is charged with the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in the specified ratio. Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for catalyst formation.
-
Reaction Setup: The imine substrate is weighed into a high-pressure autoclave or a Schlenk tube equipped with a magnetic stir bar.
-
Reaction Execution: The prepared catalyst solution is transferred to the autoclave/tube containing the substrate via syringe. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired level.
-
Monitoring: The reaction is stirred at the set temperature for the specified time. Progress can be monitored by taking aliquots (if possible) and analyzing them by GC, TLC, or ¹H NMR.
-
Work-up: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by flash column chromatography on silica gel, to isolate the chiral amine.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess is measured using chiral HPLC or NMR spectroscopy.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified amine product (approx. 1 mg/mL) in the mobile phase solvent (e.g., a hexane/isopropanol mixture).
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H) known to be effective for separating chiral amines.
-
Method Development: Develop an isocratic method, optimizing the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and integrate the peak areas for both enantiomers.
-
Calculation: Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. To assign peaks, a racemic or enantioenriched standard is required.[10]
References
- 1. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. uma.es [uma.es]
Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Phenethylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of phenethylamines. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of phenethylamines in a question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting phenethylamine. What are the potential causes and how can I resolve this?
A1: Low conversion can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The chosen catalyst may not be active enough under your current reaction conditions.
-
Solution: Consider screening a panel of catalysts. For N-alkylation via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, iridium and ruthenium complexes are often highly effective.[1][2][3][4][5][6] Cobalt-based catalysts can also be a good alternative.[7][8] For reductive amination, palladium on carbon (Pd/C) is a standard choice.[9]
-
-
Reaction Temperature: The temperature may be too low for the catalyst to be active.
-
Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity.
-
Presence of Impurities: Impurities in your starting materials or solvent can poison the catalyst.
-
Solution: Use high-purity, dry solvents and ensure your phenethylamine and alkylating agent are free from contaminants.
-
Q2: I am observing significant formation of the dialkylated product, reducing the yield of my desired monoalkylated phenethylamine. How can I improve selectivity?
A2: Overalkylation is a common challenge in N-alkylation reactions because the monoalkylated product is often more nucleophilic than the starting primary amine.[12][13]
-
Stoichiometry Control: Using a large excess of the phenethylamine relative to the alkylating agent can favor monoalkylation.
-
Solution: Start with a 2:1 or 3:1 molar ratio of phenethylamine to the alkylating agent and adjust as needed.
-
-
Reaction Conditions: Lowering the reaction temperature and concentration can sometimes improve selectivity for the monoalkylated product.[14]
-
Catalyst Choice: Some catalysts may inherently favor monoalkylation.
-
Solution: If using a general catalyst, consider exploring catalysts specifically reported for selective monoalkylation of primary amines.
-
-
Protecting Groups: While less ideal for catalytic efficiency, using a protecting group on the nitrogen that can be removed after the reaction is a viable strategy to prevent dialkylation.[14]
Q3: My catalyst appears to be deactivating over the course of the reaction. What could be causing this and how can I prevent it?
A3: Catalyst deactivation can be caused by several factors, including poisoning, thermal degradation, and fouling.[15]
-
Poisoning: Functional groups on the substrate or impurities can bind to the catalyst's active sites.
-
Solution: Ensure starting materials are pure. If the substrate contains potential catalyst poisons (e.g., thiols), a more robust or poison-resistant catalyst may be needed.
-
-
Fouling: Insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.[15]
-
Solution: Analyze the reaction mixture for insoluble materials. Changing the solvent or reaction temperature might prevent the formation of these byproducts.
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[15]
-
Solution: Operate at the lowest effective temperature. If high temperatures are necessary, choose a thermally stable catalyst.
-
-
Oxidation: For air-sensitive catalysts, exposure to oxygen can lead to deactivation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the N-alkylation of phenethylamines?
A1: The most common catalysts fall into two main categories based on the reaction mechanism:
-
Borrowing Hydrogen / Hydrogen Autotransfer Catalysts: These are typically homogeneous complexes of iridium and ruthenium.[1][2][3][4][5][6] They are highly efficient for the reaction of amines with alcohols, producing water as the only byproduct.[8] Cobalt-based catalysts are also emerging as a more sustainable alternative.[7][8]
-
Reductive Amination Catalysts: This method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. Common heterogeneous catalysts include palladium on carbon (Pd/C) with hydrogen gas.[9]
Q2: What are the advantages of using a "borrowing hydrogen" catalyst over traditional N-alkylation methods?
A2: The "borrowing hydrogen" methodology offers several advantages, aligning with the principles of green chemistry:
-
Atom Economy: The reaction of an amine with an alcohol produces the N-alkylated amine and water as the sole byproduct, resulting in high atom economy.[8]
-
Use of Benign Reagents: Alcohols are generally less toxic and more environmentally friendly alkylating agents compared to alkyl halides.[10]
-
Reduced Waste: It avoids the formation of stoichiometric salt byproducts that are generated when using alkyl halides and a base.
Q3: How do I choose the right solvent for my N-alkylation reaction?
A3: The choice of solvent depends on the catalyst and the reaction type:
-
For Homogeneous Catalysis: The solvent must dissolve the catalyst and the reactants. Toluene, dioxane, and alcohols are common choices.
-
For Heterogeneous Catalysis: The solvent should facilitate good stirring and prevent the catalyst from settling. It should not strongly adsorb to the catalyst surface, which could inhibit the reaction.
-
General Considerations: The solvent should be dry and free of impurities that could poison the catalyst. The boiling point of the solvent will also dictate the maximum temperature of the reaction at atmospheric pressure.
Quantitative Data
The following tables summarize quantitative data from cited literature to aid in catalyst and condition selection.
Table 1: Comparison of Catalysts for the Reductive Amination of 1-Indanone with R-(+)-α-Phenethylamine [16]
| Catalyst | Reductant | Temperature (°C) | Time (h) | Yield (%) |
| Co-VB1(1:2)/C-900 | H₂ | - | 24 | 91 |
| Thiamine hydrochloride | - | 60 | 20 min | 98 |
| Co-P | H₂, NH₃ | 100 | 48 | 93 |
| B(C₆H₅)₃ | NaBH₄ | r.t. | 25 min | 90 |
| AlCl₃ | PMHS | 70 | 12 | 88 |
| B(OSO₃H)/SiO₂ | NaBH₄ | r.t. | 20 min | 88 |
Table 2: Optimization of N-alkylation of a Pyrimidine Derivative [11]
| Entry | NaH (equiv.) | Iodoethane (equiv.) | Time (h) | Yield of Monoalkylated Product (%) |
| 4 | 2.0 | 2.0 | - | 20 |
| 5 | 3.0 | 2.0 | - | 52.3 |
| 6 | - | - | 48 | No complete conversion |
| 7 | - | 3.0 | - | No complete conversion |
Experimental Protocols
General Protocol for N-Alkylation of Phenethylamine with an Alcohol using a "Borrowing Hydrogen" Catalyst
This is a general procedure and may require optimization for specific substrates and catalysts.
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the phenethylamine (1.0 mmol), the alcohol (1.2 mmol), the catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, 0.5-2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated phenethylamine.
Visualizations
Caption: Logical workflow for selecting a catalyst for N-alkylation of phenethylamines.
Caption: General experimental workflow for catalytic N-alkylation of phenethylamines.
Caption: Troubleshooting guide for common issues in phenethylamine N-alkylation.
References
- 1. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Alkylation of phenethylamine and tryptamine - Lookchem [lookchem.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Possible N-ethyl-2-phenylethylamine Synthesis Variations - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Overcoming poor stereoselectivity in chiral amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with poor stereoselectivity in chiral amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor enantioselectivity in my asymmetric reaction?
A1: Poor enantioselectivity can stem from several factors. Common culprits include:
-
Sub-optimal Catalyst or Ligand: The choice of catalyst and ligand is paramount. The ligand's steric and electronic properties create the chiral environment necessary for stereodifferentiation. An inappropriate ligand for the specific substrate can lead to low enantiomeric excess (ee).
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence the transition states of the enantioselective step. Sub-optimal conditions may not provide a sufficient energy difference between the diastereomeric transition states.
-
Substrate-Catalyst Mismatch: Not all catalysts are effective for all substrates. Steric hindrance or electronic effects in the substrate may prevent effective binding to the chiral catalyst.
-
Presence of Impurities: Impurities in the starting materials, solvent, or reagents can poison the catalyst or interfere with the catalytic cycle. Water is a common impurity that can be detrimental.
-
Racemization: The desired product may be susceptible to racemization under the reaction conditions or during work-up and purification.
Q2: My diastereoselectivity is low when using a chiral auxiliary. What should I investigate?
A2: Low diastereoselectivity with a chiral auxiliary often points to issues with the auxiliary's ability to control the facial selectivity of the reaction. Consider the following:
-
Conformational Flexibility: If the auxiliary and substrate can adopt multiple low-energy conformations, the stereocontrol will be diminished.
-
Chelation Control: For reactions involving metal reagents, the extent of chelation between the metal, the substrate, and the auxiliary is critical. The choice of metal and solvent can impact this.
-
Non-Bonded Interactions: The steric bulk of the auxiliary must effectively shield one face of the reactive center. If the substrate's substituents are too small or too large relative to the auxiliary, poor diastereoselectivity can result.
-
Reaction Temperature: Higher temperatures can overcome the small energy barriers between different transition states, leading to a loss of selectivity. Running the reaction at a lower temperature is often beneficial.
Q3: When should I consider a biocatalytic approach for my chiral amine synthesis?
A3: Biocatalytic methods, using enzymes like transaminases, oxidases, or imine reductases, are excellent options when high stereoselectivity is required.[1][2] Consider a biocatalytic approach when:
-
You require very high enantiomeric excess (>99% ee), which enzymes can often provide.[1]
-
You are working with substrates that are challenging for traditional chemical catalysts.
-
"Green" and sustainable chemistry is a priority, as biocatalytic reactions are typically run in aqueous media under mild conditions.[1]
-
You have access to screening libraries of enzymes to find a suitable biocatalyst for your specific substrate.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
If you are observing low enantiomeric excess in the asymmetric hydrogenation of an imine, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Data on Ligand Effects in Iridium-Catalyzed Imine Hydrogenation:
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | H2 (bar) | ee (%) | Reference |
| Ir-SpiroPNP (C4) | N-2,4,6-trimethylbenzenesulfonyl-hexane-2-imine | Toluene | 80 | 50 | 78 | [3] |
| Ir-SpiroPNP (C5) | N-2,4,6-trimethylbenzenesulfonyl-hexane-2-imine | Toluene | 80 | 50 | 71 | [3] |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Toluene | 25 | 30 | up to 90 | [4] |
| Ir-PHOX | N-methyl imine of acetophenone | CH2Cl2 | 25 | 100 | low | [5] |
Guide 2: Poor Yield in Biocatalytic Reductive Amination
For issues with yield in biocatalytic reductive amination, consider the following:
Caption: Troubleshooting workflow for poor biocatalytic yield.
Comparison of Biocatalytic Methods for Chiral Amine Synthesis:
| Enzyme Type | Reaction | Key Features | Common Issues |
| Transaminases (TAs) | Reductive amination of ketones | High stereoselectivity, mild conditions.[1] | Unfavorable equilibrium, limited substrate scope for wild-type enzymes.[6] |
| Imine Reductases (IREDs) | Reduction of pre-formed imines | Complements TAs, can access secondary and tertiary amines. | Requires a separate imine formation step. |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Uses ammonia as the amine source, good atom economy. | Limited number of well-characterized AmDHs. |
| Monoamine Oxidases (MAOs) | Kinetic resolution of racemic amines | High enantioselectivity for specific substrates. | Limited to kinetic resolution (max 50% yield). |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
-
Preparation:
-
In a nitrogen-filled glovebox, add the chiral iridium precursor (e.g., [Ir(COD)Cl]2, 0.005 mmol) and the chiral ligand (0.011 mmol) to a flame-dried Schlenk tube.
-
Add 2 mL of degassed solvent (e.g., toluene or CH2Cl2).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction:
-
Add the imine substrate (1.0 mmol) to the catalyst solution.
-
Transfer the Schlenk tube to a hydrogenation autoclave.
-
Purge the autoclave with hydrogen gas (3 times).
-
Pressurize the autoclave to the desired pressure (e.g., 30 bar H2) and begin stirring at the desired temperature (e.g., 25 °C).
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or GC), carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Primary Amine
This protocol is adapted for the kinetic resolution of racemic amines using an amine dehydrogenase.[7]
-
Reaction Mixture Preparation:
-
In a temperature-controlled vessel (e.g., 30 °C), prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add the racemic amine substrate (e.g., to a final concentration of 50 mM).
-
Add NAD+ (to a final concentration of 1 mM).
-
Add a H2O-forming NADH oxidase (NOx) (e.g., 10 µM).
-
Initiate the reaction by adding the amine dehydrogenase (AmDH) (e.g., 90 µM).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C).
-
Monitor the conversion (e.g., by GC or HPLC) until it reaches approximately 50%. This typically takes 8-24 hours.
-
-
Product Isolation:
-
Acidify the reaction mixture with concentrated HCl to stop the reaction.
-
Extract the ketone byproduct with an organic solvent (e.g., MTBE).
-
Basify the aqueous layer with a strong base (e.g., 10 M KOH).
-
Extract the remaining enantiopure amine with an organic solvent (e.g., MTBE).
-
Combine the organic layers containing the amine, dry over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine by chiral HPLC or GC analysis.
-
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from (2-Chlorobenzyl)(1-phenylethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from (2-Chlorobenzyl)(1-phenylethyl)amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common impurities I might encounter in my synthesis of this compound?
The synthesis of this compound, typically via reductive amination of 2-chlorobenzaldehyde and 1-phenylethylamine, can result in several impurities:
-
Unreacted Starting Materials: Residual 2-chlorobenzaldehyde and 1-phenylethylamine.
-
Intermediate Imine: The imine formed between the aldehyde and the amine may not have been completely reduced.
-
Over-alkylation Products: The secondary amine product can react further with the aldehyde and reducing agent to form a tertiary amine.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium cyanoborohydride), cyanide-containing byproducts might be present.[1]
-
Side-products from Starting Material Impurities: Impurities present in the initial 2-chlorobenzaldehyde or 1-phenylethylamine can lead to related side-products.
2. My NMR/LC-MS analysis shows a complex mixture. How can I simplify the purification process?
A complex mixture often benefits from a preliminary purification step before column chromatography.
-
Recommendation: Perform an acid-base extraction. This will separate the basic amine product from non-basic impurities like unreacted aldehyde and some byproducts.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The desired amine will move into the aqueous layer as a protonated salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 2 M NaOH) until it is strongly alkaline.
-
Extract the liberated free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the partially purified amine.
-
3. I'm seeing significant peak tailing during silica gel column chromatography of my product. What can I do to improve the separation?
Peak tailing is a common issue when purifying amines on standard silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2][3] Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a competing amine to your eluent system.[2][3][4] A common choice is 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Use of Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica gel can provide a less acidic stationary phase, which minimizes the problematic interactions and often allows for simpler solvent systems like hexane/ethyl acetate.[2][3]
-
Reversed-Phase Chromatography: Consider using reversed-phase (e.g., C18) column chromatography. For basic amines, it's often beneficial to use a mobile phase with a high pH (e.g., using a buffer or adding a small amount of an amine like triethylamine) to ensure the analyte is in its neutral, more retained form.[3]
4. How can I remove the unreacted 2-chlorobenzaldehyde from my product?
If an acid-base extraction is not sufficient, other methods can be employed:
-
Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct.
-
Dissolve the crude product in an organic solvent.
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
Separate the layers. The aldehyde will be in the aqueous layer.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
-
Scavenger Resins: Polymer-supported scavengers, such as those with primary amine functionalities, can be used to selectively react with and remove excess aldehyde from the reaction mixture.
5. My product is an oil. Can I still use recrystallization for purification?
If the free base is an oil, you can often convert it to a crystalline salt for purification by recrystallization.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Recrystallization: The resulting salt can then be recrystallized from an appropriate solvent system to achieve high purity.
Quantitative Data Summary
The following table can be used to compare the effectiveness of different purification methods. Researchers should populate this table with their own experimental data.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Acid-Base Extraction | Effective for removing non-basic impurities. | |||
| Silica Gel Chromatography | Monitor for peak tailing. | |||
| Silica Gel + 1% Et₃N | Often improves peak shape and separation. | |||
| Amine-Functionalized Silica | Can provide excellent separation with simple eluents.[2] | |||
| Reversed-Phase (C18) HPLC | Useful for polar amines; consider high pH mobile phase.[3] | |||
| Recrystallization (as HCl salt) | Potentially high purity if a suitable solvent is found. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Triethylamine-Modified Eluent
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the initial eluent system (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude product (1.0 g) in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and add 1 M HCl (30 mL).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer again with 1 M HCl (2 x 15 mL).
-
Combine all aqueous extracts and wash with dichloromethane (20 mL).
-
Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified amine.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of phenylethylamine derivatives in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My phenylethylamine derivative solution is showing a yellow to brown discoloration. What could be the cause?
A1: Discoloration of phenylethylamine derivative solutions, particularly those with hydroxyl groups on the phenyl ring (catecholamines), is often an indication of oxidative degradation. The phenylethylamine nucleus is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This process can lead to the formation of colored quinone-type structures and other degradation products.
Q2: I'm observing a loss of potency or inconsistent results in my assays involving a phenylethylamine derivative. Could this be a stability issue?
A2: Yes, a loss of potency or variability in assay results is a common consequence of the degradation of the active compound. Phenylethylamine derivatives can degrade through several pathways, including oxidation, hydrolysis (especially for ester derivatives), and photodecomposition. It is crucial to ensure the stability of your stock and working solutions to obtain reliable and reproducible experimental data.
Q3: What are the primary factors that influence the stability of phenylethylamine derivatives in solution?
A3: The stability of phenylethylamine derivatives in solution is primarily influenced by the following factors:
-
pH: The amine group's protonation state and the presence of other ionizable groups are pH-dependent, which can significantly affect the molecule's susceptibility to degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[1]
-
Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various degradation products.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for derivatives with electron-rich aromatic rings.
-
Solvent: The choice of solvent can impact stability. For instance, some organic solvents may contain impurities (e.g., peroxides in aged ethers) that can promote degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.
Q4: How should I prepare and store stock solutions of phenylethylamine derivatives to maximize their stability?
A4: To maximize the stability of your stock solutions, consider the following recommendations:
-
Use high-purity solvents: Use freshly opened, HPLC-grade solvents to minimize contaminants.
-
Degas solvents: For sensitive compounds, degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) can remove dissolved oxygen.
-
Use of antioxidants: For derivatives prone to oxidation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite can be beneficial.
-
pH adjustment: Prepare solutions in buffers at a pH where the derivative is most stable. This often corresponds to a slightly acidic pH where the amine is protonated.
-
Storage conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light by using amber vials or wrapping containers in aluminum foil.[2]
-
Form: Storing the derivative as a salt (e.g., hydrochloride salt) can improve its stability compared to the free base. Phenethylamine hydrochloride is a stable crystalline salt.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Sample Preparation and Analysis
Symptoms:
-
Appearance of unknown peaks in chromatograms.
-
Decrease in the main peak area over a short period.
-
Inconsistent analytical results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant (e.g., 0.1% ascorbic acid). |
| Photodegradation | Work under low-light conditions or use amber glassware during sample preparation and analysis. |
| Unstable pH | Ensure that the sample diluent is buffered to a pH known to be optimal for the stability of the derivative. |
| High Temperature | Maintain samples at a low temperature (e.g., in an autosampler cooled to 4 °C) during the analytical run. |
Issue 2: Inconsistent Results from Forced Degradation Studies
Symptoms:
-
Highly variable degradation rates between replicate experiments.
-
Unexpectedly high or low levels of degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Stress Conditions | Precisely control the concentration of stressor (acid, base, oxidizing agent), temperature, and duration of exposure. |
| Matrix Effects | If working with a formulated product, excipients may be interacting with the drug substance. Perform forced degradation on the pure drug substance as a control. |
| Secondary Degradation | Excessive stress can lead to the degradation of primary degradation products. Aim for a target degradation of 5-20% to simplify the degradation profile.[4] |
Quantitative Stability Data
The following table summarizes hypothetical stability data for representative phenylethylamine derivatives under various stress conditions. This data is for illustrative purposes and actual stability will depend on the specific derivative and experimental conditions.
| Derivative | Stress Condition | Duration | Temperature | % Degradation | Primary Degradation Products |
| Phenylethylamine | 0.1 M HCl | 24 h | 60 °C | < 5% | - |
| 0.1 M NaOH | 24 h | 60 °C | ~10% | Phenylacetaldehyde, Phenylacetic acid | |
| 3% H₂O₂ | 24 h | 25 °C | ~15% | Oxidized derivatives | |
| Light (ICH Q1B) | 10 days | 25 °C | < 5% | - | |
| Dry Heat | 48 h | 80 °C | < 5% | - | |
| Amphetamine | 0.1 M HCl | 24 h | 60 °C | < 5% | - |
| 0.1 M NaOH | 24 h | 60 °C | < 5% | - | |
| 3% H₂O₂ | 24 h | 25 °C | ~10% | Oxidized derivatives | |
| Light (ICH Q1B) | 10 days | 25 °C | < 5% | - | |
| Dry Heat | 48 h | 80 °C | ~5% | Phenylacetone | |
| Norepinephrine | 0.1 M HCl | 8 h | 25 °C | < 5% | - |
| 0.1 M NaOH | 2 h | 25 °C | > 50% | Quinones, various oxidation products | |
| 3% H₂O₂ | 2 h | 25 °C | > 90% | Quinones, various oxidation products | |
| Light (ICH Q1B) | 24 h | 25 °C | ~20% | Photodegradation products | |
| Dry Heat | 24 h | 60 °C | ~10% | Thermal degradation products |
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Phenylethylamine Derivative
This protocol outlines a general procedure for conducting forced degradation studies on a phenylethylamine derivative to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the phenylethylamine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent phenylethylamine derivative from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 210 nm, 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Common degradation pathways for phenylethylamine derivatives.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of diastereomeric salts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| Why are no crystals forming, even after cooling and extended stirring? | Several factors could be preventing crystallization: • Supersaturation may not be reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[1] • Inhibition by impurities: Trace impurities can sometimes inhibit nucleation. Consider an additional purification step of your starting material. • Incorrect solvent system: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from precipitating. A solvent screen to identify a system with differential solubility is recommended.[2][3] • Metastable zone is too wide: The energy barrier for nucleation may be too high. Try scratching the inside of the flask with a glass rod to induce nucleation or add seed crystals of the desired diastereomer if available. |
| My product is "oiling out" instead of crystallizing. What should I do? | "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid rather than a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high. • Add more solvent: This can lower the concentration and potentially prevent oiling out.[1] • Lower the crystallization temperature: A lower temperature may be below the melting point of the salt. • Change the solvent system: A less polar solvent might favor crystallization over oiling out. |
| The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it? | Low diastereomeric excess indicates poor separation of the two diastereomers. • Optimize the solvent system: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][4] The polarity of the solvent can significantly impact the resolution efficiency.[5] • Control the cooling rate: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.[6] • Optimize the resolving agent stoichiometry: The molar ratio of the resolving agent to the racemate can influence the d.e.[7] • Perform recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can further enhance the d.e. |
| The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions? | Low yield can be a significant issue, especially during scale-up. • High solubility of the desired salt: The desired diastereomer may be too soluble in the chosen solvent. An anti-solvent addition can be employed to reduce its solubility and increase the yield. • Co-precipitation of the undesired diastereomer: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, reducing the yield of the pure desired salt. A different solvent system is needed to improve selectivity. • Sub-optimal temperature profile: The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution. Ensure the cooling profile is optimized. |
| I am observing the formation of a solid solution. How can this be addressed? | A solid solution, where both diastereomers are incorporated into the same crystal lattice, presents a significant challenge for resolution by simple crystallization.[8][9] • Solvent system modification: The formation of a solid solution can be solvent-dependent. Screening for a solvent system that disrupts the formation of the solid solution is crucial. • Enantioselective dissolution: This technique involves selectively dissolving the minor diastereomer from the enriched crystalline phase using a new solvent.[8] |
Frequently Asked Questions (FAQs)
1. How do I select a suitable starting solvent for my diastereomeric salt crystallization?
The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[4][10] A good starting point is to choose a solvent in which the racemate and the resolving agent have moderate solubility.[4] Solvents with varying polarities and hydrogen-bonding capabilities should be screened to maximize the chances of finding a selective system.[4]
2. What is the importance of a ternary phase diagram in diastereomeric salt crystallization?
A ternary phase diagram, which represents the phase behavior of the two diastereomeric salts and the solvent, is a powerful tool for understanding and optimizing the resolution process.[11] It can help determine the feasibility of separating the desired diastereomer under equilibrium conditions and guide the design of the crystallization process.[11][12]
3. Should I use a single solvent or a mixed solvent system?
Both single and mixed solvent systems can be effective. A mixed solvent system, often consisting of a "solvent" and an "anti-solvent," provides greater flexibility in fine-tuning the solubility and supersaturation of the diastereomeric salts.[3] The choice depends on the specific properties of the salts being separated.
4. How does temperature affect the crystallization process?
Temperature has a significant impact on the solubility of the diastereomeric salts.[3] A well-controlled cooling profile is essential for achieving good selectivity and yield.[6] The final temperature of the crystallization will determine the final concentration of the desired diastereomer in the mother liquor and thus the overall yield.
5. What is the role of a resolving agent?
A chiral resolving agent reacts with a racemic mixture to form a pair of diastereomers.[13] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[10][13]
Quantitative Data Summary
The selection of an appropriate solvent system is often guided by the differential solubility of the diastereomeric salts. Below are illustrative tables summarizing how solvent choice can impact resolution efficiency.
Table 1: Effect of Solvent on the Diastereomeric Excess (d.e.) of a Hypothetical Diastereomeric Salt
| Solvent System | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 32.7 | 85 |
| Ethanol | 24.5 | 72 |
| Isopropanol | 19.9 | 65 |
| Acetonitrile | 37.5 | 92 |
| Ethyl Acetate | 6.0 | 45 |
| Toluene | 2.4 | 20 |
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.
Table 2: Solubility of Diastereomeric Salts (DS1 and DS2) in Various Solvents at 25°C
| Solvent | Solubility of DS1 (g/100mL) | Solubility of DS2 (g/100mL) | Solubility Ratio (DS2/DS1) |
| Acetone | 2.5 | 8.0 | 3.2 |
| Methanol | 5.2 | 6.5 | 1.25 |
| Water | 1.0 | 1.2 | 1.2 |
| Tetrahydrofuran | 0.8 | 4.0 | 5.0 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Diastereomeric Salt Crystallization
Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A diverse set of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons)
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Centrifuge with plate rotor
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of the racemic compound and the resolving agent in a suitable volatile solvent (e.g., methanol).
-
Dispense a fixed volume of the stock solution into each well of the 96-well plate.
-
Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.
-
Add a fixed volume of each screening solvent to the respective wells.
-
Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Centrifuge the plate to pellet any solid material.
-
Carefully collect a sample of the supernatant (mother liquor) from each well.
-
Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in solution.
-
The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.
Protocol 2: Determination of Diastereomeric Salt Solubility
Objective: To quantitatively measure the solubility of the individual diastereomeric salts in a selected solvent system at different temperatures.
Materials:
-
Pure diastereomeric salts (DS1 and DS2)
-
Selected solvent system
-
Temperature-controlled shaker or reaction block
-
Analytical balance
-
HPLC for concentration analysis
Procedure:
-
Add an excess amount of the pure diastereomeric salt to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.
-
Accurately weigh the aliquot and then evaporate the solvent to determine the mass of the dissolved salt. Alternatively, dilute the aliquot and determine the concentration using a calibrated HPLC method.
-
Repeat steps 1-4 for each diastereomer and at various temperatures to construct a solubility curve for each.
Visualizations
Caption: Experimental workflow for optimizing diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chem 32 Virtual Manual [web.stanford.edu]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. chem.libretexts.org [chem.libretexts.org]
Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of chiral resolution using N-benzyl-1-phenylethylamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral resolution of racemic acids using N-benzyl-1-phenylethylamine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | Improper solvent selection. | Screen a variety of solvents. Absolute ethanol has been shown to be effective for the resolution of 4-chloromandelic acid.[1] |
| Suboptimal molar ratio of the racemic acid to the resolving agent. | The optimal molar ratio is often 1:1.[1] Vary the ratio to find the ideal condition for your specific acid. | |
| Inappropriate crystallization temperature. | Optimize the filtration temperature. For 4-chloromandelic acid, 15°C was found to be optimal.[1] | |
| Incorrect solvent volume. | The concentration of the reactants is crucial. For 4-chloromandelic acid, 1.6 mL of absolute ethanol per 1 mmol of the acid was determined to be optimal.[1] | |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | Inefficient chiral discrimination. | N-benzyl-1-phenylethylamine is often more effective than 1-phenylethylamine due to enhanced π-π stacking and other intermolecular interactions.[2][3] Consider if a different resolving agent might be more suitable if optimization fails. |
| Co-precipitation of the more soluble diastereomer. | Recrystallization of the obtained diastereomeric salt can improve purity. | |
| Racemization during the process. | Ensure mild reaction conditions. For instance, in the synthesis of (R)-N-Benzyl-1-phenylethylamine, hydrogenation is carried out under mild conditions (20–30°C, 0.1–5 bar H₂) to prevent racemization.[2] | |
| Difficulty in Recovering the Resolving Agent | High water solubility of the resolving agent. | N-benzyl-1-phenylethylamine has a significant advantage over 1-phenylethylamine due to its much lower solubility in water (0.014% at 20°C), which allows for easier separation and recovery.[1][4][5] |
| Inconsistent Results | Variability in experimental conditions. | Strictly control all parameters, including solvent purity, temperature, stirring rate, and cooling profile. |
| Impurities in the racemic mixture or resolving agent. | Ensure the purity of all starting materials. |
Frequently Asked Questions (FAQs)
Q1: Why is N-benzyl-1-phenylethylamine often a better resolving agent than 1-phenylethylamine (PEA)?
A1: N-benzyl-1-phenylethylamine (BPA) can offer superior resolution efficiency due to several factors. The introduction of the benzyl group enhances intermolecular interactions, such as π-π stacking, which can lead to better chiral discrimination and the formation of more stable, less soluble diastereomeric salts.[2][3] Additionally, BPA has significantly lower solubility in water compared to PEA, which simplifies its recovery from aqueous solutions after the resolution is complete, improving the overall economic viability of the process.[1][4][5]
Q2: What is the "lock-and-key" model in the context of chiral resolution?
A2: The "lock-and-key" model describes a specific type of supramolecular packing in the crystal structure of the less soluble diastereomeric salt. In this arrangement, hydrophobic layers with corrugated surfaces fit into the grooves of one another, leading to a very compact and stable packing. This tight fit is a key factor in the chiral discrimination process, as it is highly specific to one diastereomer.[4]
Q3: What role do intermolecular interactions play in chiral resolution?
A3: Intermolecular interactions are fundamental to the process of chiral discrimination via diastereomeric salt formation. The stability and solubility of the diastereomeric salts are determined by a combination of forces, including:
-
Hydrogen bonding: Forms the primary network within the crystal lattice.
-
CH/π interactions: Interactions between C-H bonds and aromatic rings contribute to the stability of the crystal packing.[3][4]
-
Van der Waals forces: These forces are significant in the "lock-and-key" assembly, where a larger resolving agent molecule interacts with a smaller racemate molecule.[4]
-
Halogen interactions: In cases like the resolution of chloromandelic acids, interactions involving the chlorine atom (e.g., Cl···Cl or Cl/π) can play a crucial role in chiral recognition.[1]
Q4: How can I optimize the solvent for my chiral resolution?
A4: Solvent selection is critical and can significantly impact the resolution efficiency. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A screening process using a range of solvents with varying polarities is recommended. For the resolution of 4-chloromandelic acid with N-benzyl-1-phenylethylamine, absolute ethanol was found to be the optimal solvent.[1]
Quantitative Data Summary
The following tables summarize quantitative data from the resolution of chloromandelic acids using (R)-(+)-N-benzyl-1-phenylethylamine.
Table 1: Optimal Conditions for the Resolution of 4-Chloromandelic Acid
| Parameter | Optimal Value | Reference |
| Resolving Agent | (R)-(+)-N-benzyl-1-phenylethylamine | [1] |
| Solvent | Absolute Ethanol | [1] |
| Molar Ratio (Acid:Resolving Agent) | 1:1 | [1] |
| Filtration Temperature | 15 °C | [1] |
| Solvent Amount | 1.6 mL / 1 mmol of 4-ClMA | [1] |
Table 2: Resolution Efficiency and Physicochemical Properties
| Parameter | Less Soluble Salt ((R)-(-)-4-ClMA·(R)-(+)-BPA) | More Soluble Salt ((S)-(+)-4-ClMA·(R)-(+)-BPA) | Reference |
| Resolution Efficiency (E) | 84.3% | - | [1] |
| Yield | 81.8% | - | [1] |
| Diastereomeric Excess (d.e.) | 94.8% | - | [1] |
| Melting Point | 166.3 °C | 132.0 °C | [1] |
| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol | [1] |
| Solubility in Ethanol | 1.47 g/100 g | 4.82 g/100 g | [1] |
Experimental Protocols
Protocol 1: Chiral Resolution of 4-Chloromandelic Acid
This protocol is based on the optimized conditions reported for the resolution of 4-chloromandelic acid (4-ClMA) with (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA).[1]
Materials:
-
Racemic 4-chloromandelic acid (4-ClMA)
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
-
Absolute Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter for measuring optical purity
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-ClMA in 1.6 mL of absolute ethanol.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-BPA.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will start to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Filter the precipitate and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid or base, followed by extraction.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.
Protocol 2: Synthesis of (R)-N-Benzyl-1-phenylethylamine
This protocol describes a common method for the synthesis of the resolving agent itself.[2]
Materials:
-
(R)-1-phenylethylamine
-
Benzaldehyde
-
Methanol
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Imine Formation: In a reaction vessel, dissolve (R)-1-phenylethylamine and benzaldehyde in methanol. Stir the mixture to form the corresponding imine.
-
Catalytic Hydrogenation: Add 5% Pd/C to the reaction mixture.
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 0.1–5 bar and a temperature of 20–30°C. Monitor the reaction for the consumption of hydrogen.
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting (R)-N-benzyl-1-phenylethylamine can be further purified if necessary.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.
References
- 1. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride | 128593-66-8 | Benchchem [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in catalytic amination reactions, including reductive amination and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
General Issues
Q1: My catalytic amination reaction has a low conversion rate. What are the first steps I should take to troubleshoot?
A1: Start by verifying the basics. Ensure your reagents and solvents are pure and dry, as water can inhibit the reaction. Confirm the integrity of your catalyst; many palladium and nickel catalysts are sensitive to air and moisture. It's also crucial to ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the specific catalytic system. A good first experimental step is to run a control reaction using a known, reliable substrate and amine combination to confirm that your catalyst, reagents, and general setup are performing as expected.
Q2: How can I determine if my catalyst is the problem?
A2: Catalyst deactivation is a common cause of low conversion.[1] This can be due to impurities in the starting materials, air-sensitivity, or poisoning by functional groups on the substrates.[2] To test for catalyst activity, you can:
-
Run a control reaction: Use a substrate-amine combination that has previously worked well with the same batch of catalyst.
-
Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor deactivation issues.[3][4]
-
Use a pre-catalyst: Pre-catalysts can provide more consistent generation of the active catalytic species compared to using separate metal sources and ligands.[1]
Reductive Amination
Q3: In my reductive amination, I am observing the formation of the corresponding alcohol from my carbonyl starting material. How can I prevent this?
A3: The formation of the alcohol byproduct indicates that the reduction of the carbonyl group is competing with or faster than the formation and reduction of the imine intermediate.[5] To favor the desired amination product, you can:
-
Use a less reactive reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for the imine over the carbonyl compared to sodium borohydride (NaBH4).[6]
-
Pre-form the imine: Allow the carbonyl compound and the amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.[6]
-
Use a Lewis acid additive: Additives like Ti(Oi-Pr)4 can facilitate imine formation.[6]
Q4: My reductive amination is slow or stalls at low conversion. What can I do to improve the reaction rate?
A4: Slow reaction rates can be due to inefficient imine formation or a slow reduction step. To accelerate the reaction:
-
Optimize the pH: Imine formation is often favored under mildly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can be beneficial.[6]
-
Remove water: The formation of the imine from the carbonyl and amine is an equilibrium reaction that produces water. Removing water, for instance with molecular sieves, can drive the equilibrium towards the imine.[7]
-
Increase the temperature: Gently heating the reaction can increase the rate of both imine formation and reduction.[3][8]
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination with an aryl chloride, and the conversion is very low. What is the issue?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[9][10] To improve the conversion with aryl chlorides, you may need to:
-
Use a more electron-rich and sterically hindered ligand: Ligands like BrettPhos or RuPhos are often effective for aryl chloride substrates.[11]
-
Increase the reaction temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.[2]
-
Use a stronger base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[2]
Q6: My Buchwald-Hartwig reaction is giving a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A6: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and β-hydride elimination from the amine.[10] To minimize these:
-
Optimize the ligand-to-metal ratio: An appropriate excess of the phosphine ligand can sometimes suppress side reactions.[10]
-
Choose the right base: The choice of base can significantly impact the reaction outcome. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective and may reduce side reactions with sensitive substrates.[2][12]
-
Control the reaction temperature: Running the reaction at the lowest effective temperature can help minimize byproduct formation.
Quantitative Data Tables
Table 1: Effect of Catalyst on Reductive Amination of Benzaldehyde with 1-Isopropoxy-4-nitrobenzene [13]
| Entry | Catalyst | Conversion (%) |
| 1 | TC-1 | 98 |
| 2 | TC-2 | 85 |
| 3 | TC-3 | 70 |
| 4 | TC-4 | 65 |
| 5 | TC-5 | 50 |
| 6 | TC-6 | 45 |
Reaction conditions: Benzaldehyde (0.5 mmol), 1-isopropoxy-4-nitrobenzene (0.75 mmol), catalyst (1.0 mol%), HCOOH (15.0 equiv.), DMF/H2O (1:1, 2.0 mL) at 80 °C for 4 h.
Table 2: Optimization of Solvent for Buchwald-Hartwig Amination of 4-Chlorobenzonitrile with Morpholine [14]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 95 |
| 2 | 1,4-Dioxane | 88 |
| 3 | p-Xylene | 85 |
| 4 | Hexane | 0 |
| 5 | Water | 0 |
Reaction conditions: 4-Chlorobenzonitrile (1 mmol), morpholine (1.2 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), NaOtBu (1.4 mmol), solvent (3 mL), 100 °C, 12 h.
Table 3: Effect of Base in Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline [12]
| Entry | Base | Solvent | Conversion (%) |
| 1 | NaOtBu | Toluene | >95 |
| 2 | K3PO4 | Toluene | 75 |
| 3 | Cs2CO3 | Toluene | 60 |
| 4 | DBU | Toluene | <5 |
| 5 | NaOtBu | DMF | 85 |
| 6 | K3PO4 | DMF | 90 |
| 7 | Cs2CO3 | DMF | >95 |
| 8 | DBU | DMF | 10 |
Reaction conditions: 4-Bromotoluene (1 mmol), aniline (1.2 mmol), Pd2(dba)3 (1 mol%), BINAP (1.5 mol%), base (1.4 mmol), solvent (5 mL), 100 °C, 16 h.
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Conversion
-
Verify Starting Materials and Reagents:
-
Check the purity of your amine, carbonyl/aryl halide, and solvent by NMR or GC-MS.
-
Ensure solvents are anhydrous, especially for reactions sensitive to water.
-
Use a fresh bottle of catalyst or pre-catalyst if there is any doubt about its activity.
-
-
Run a Control Reaction:
-
Select a known literature procedure that uses a similar catalytic system.
-
Use simple, reliable substrates (e.g., benzaldehyde and aniline for reductive amination; 4-bromotoluene and morpholine for Buchwald-Hartwig).
-
If the control reaction fails, the issue is likely with your general setup, reagents, or catalyst stock.
-
-
Optimize Reaction Parameters (Small Scale Screen):
-
Set up an array of small-scale reactions (e.g., in vials) to screen different parameters.
-
For Reductive Amination: Screen different reducing agents (NaBH4, NaBH3CN, NaBH(OAc)3), the addition of an acid catalyst (e.g., acetic acid), and temperature.
-
For Buchwald-Hartwig Amination: Screen different ligands, bases, and solvents.
-
Analyze the outcome of each reaction by TLC, GC-MS, or LC-MS to identify promising conditions.
-
-
Investigate Catalyst Deactivation:
-
If you suspect catalyst deactivation, try adding a second portion of the catalyst midway through the reaction to see if the conversion improves.
-
Consider potential poisons in your starting materials, such as sulfur-containing functional groups.
-
Protocol 2: Screening of Conditions for Buchwald-Hartwig Amination[1]
-
Setup: In an array of oven-dried vials equipped with stir bars, add the aryl halide (1.0 equiv) and the base (1.4 equiv).
-
Ligand/Pre-catalyst Addition: To each vial, add a solution of the desired ligand and palladium source (or the pre-catalyst) in the chosen solvent.
-
Amine Addition: Add the amine (1.2 equiv) to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block at the desired temperature.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature, dilute with a suitable solvent, and analyze by GC-MS or LC-MS to determine the conversion.
Visualizations
Caption: A general workflow for troubleshooting low conversion rates in catalytic amination.
References
- 1. catsci.com [catsci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Strategies to minimize by-product formation in N-alkylation reactions
This guide provides researchers, scientists, and drug development professionals with strategies to minimize by-product formation in N-alkylation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during N-alkylation experiments.
Q1: My reaction is incomplete, and I have a low yield of the desired product. What should I do?
A1: Incomplete conversion is a frequent issue in N-alkylation.[1] Several factors could be at play:
-
Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.[1] Consider switching to a more polar aprotic solvent like DMF or acetonitrile (ACN).[1]
-
Insufficient Reactivity: The alkyl halide might not be reactive enough. If you are using an alkyl bromide or chloride, adding a catalytic amount of potassium iodide (KI) can promote the reaction via an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Weak Base: If the base is not strong enough to deprotonate the amine nucleophile effectively, the reaction will stall. Consider switching to a stronger or more soluble base. For instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect".[2][3]
-
Steric Hindrance: If either the amine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered reagent, if possible, may help.
-
Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Microwave irradiation can also be a very effective way to accelerate the reaction and improve yields.[1]
Q2: I'm observing significant over-alkylation (di- or poly-alkylation). How can I favor mono-alkylation?
A2: Over-alkylation is a classic problem because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.[4] Here are several strategies to promote selective mono-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Choice of Base: Certain bases are known to promote mono-alkylation. Cesium bases, like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation over di-N-alkylation.[5][6]
-
Alternative Methodologies:
-
Reductive Amination: This is one of the most reliable methods to avoid over-alkylation. The reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ. This method is highly selective for producing the desired amine without the risk of further alkylation.[4]
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer): This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ruthenium or Iridium).[7] It is an atom-economical process that typically shows high selectivity for mono-alkylation, with water as the only by-product.[7][8]
-
Protecting Groups: Introducing a protecting group on the amine can prevent over-alkylation. After the initial alkylation, the protecting group is removed to yield the mono-alkylated product.
-
Q3: My reaction is producing a significant amount of the O-alkylated by-product. How can I improve N-alkylation selectivity?
A3: The competition between N- and O-alkylation is common with ambident nucleophiles, such as lactams or molecules containing both amine and hydroxyl groups.[9] The regioselectivity is highly dependent on the reaction conditions:
-
Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or THF often favor N-alkylation.[10]
-
Base and Counter-ion: Harder bases tend to favor reaction at the harder oxygen atom, while softer bases favor the softer nitrogen atom. The counter-ion of the base is also crucial. For example, with pyridones, alkali metal salts (like with NaH) in DMF predominantly give N-alkylation, whereas silver salts can favor O-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated product.[10]
-
Protecting Groups: If your molecule contains a competing hydroxyl group, protecting it as a silyl ether or another suitable protecting group before performing the N-alkylation is a common and effective strategy.
Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose base for N-alkylation?
A4: There is no single "best" base, as the optimal choice depends on the specific substrates and desired outcome. However, for promoting selective mono-alkylation and for reactions that are sluggish with common bases, Cesium Carbonate (Cs₂CO₃) is an excellent choice due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.[2] For general purposes where over-alkylation is less of a concern (e.g., alkylating a secondary amine to a tertiary amine), Potassium Carbonate (K₂CO₃) is a cost-effective and widely used option.
Q5: How can I monitor the progress of my N-alkylation reaction?
A5: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of products. LC-MS is more powerful as it can confirm the mass of the desired product and detect the presence of by-products like over-alkylated or O-alkylated species.
Q6: I've confirmed by-product formation. What are the best ways to purify my desired N-alkylated product?
A6: The purification strategy depends on the nature of the product and impurities.
-
Column Chromatography: This is the most common and versatile method for separating the desired product from starting materials and by-products.[11] For basic amine compounds that may streak on silica gel, it is often beneficial to add a small amount of a competing amine, like triethylamine (Et₃N) (e.g., 0.1-1%), to the eluent.[12][13]
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for obtaining very pure material.
-
Acid-Base Extraction: If there is a significant difference in basicity between your product and the impurities, a liquid-liquid extraction using acidic and basic aqueous solutions can be an effective preliminary purification step.
Q7: How can I definitively distinguish between N-alkylated and O-alkylated isomers?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9][14]
-
¹³C NMR: The chemical shift of the carbon atom attached to the nitrogen or oxygen is diagnostic. An O-CH₂- carbon typically appears further downfield (e.g., 65-75 ppm) compared to an N-CH₂- carbon (e.g., 40-55 ppm).[14][15]
-
2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. For an N-alkylated product, you will observe a correlation between the protons of the newly introduced alkyl group and the carbon atoms of the heterocyclic ring or adjacent carbons. For an O-alkylated product, these correlations will be absent.[9][14][15]
Data Presentation
Table 1: Effect of Base on Selective Mono-N-Alkylation of Primary Amines
This table summarizes the effect of different bases on the N-alkylation of various primary amines with alkyl bromides, highlighting the high selectivity for the secondary amine product (mono-alkylation) when using Cesium Hydroxide.
| Entry | Primary Amine | Alkyl Bromide | Base (equiv.) | Solvent | Time (h) | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |
| 1 | Benzylamine | n-Octyl bromide | CsOH (1.2) | DMSO | 5 | >95 | <5 |
| 2 | Cyclohexylamine | n-Octyl bromide | CsOH (1.2) | DMSO | 12 | >95 | <5 |
| 3 | n-Octylamine | Benzyl bromide | CsOH (0.1) | DMF | 0.5 | >95 | <5 |
| 4 | Benzylamine | n-Octyl bromide | NaOH (1.2) | DMSO | 12 | 55 | 45 |
| 5 | Benzylamine | n-Octyl bromide | KOH (1.2) | DMSO | 12 | 60 | 40 |
| 6 | Benzylamine | n-Octyl bromide | LiOH (1.2) | DMSO | 12 | 50 | 50 |
| Data adapted from US Patent 6,423,871 B1. Conditions: Room temperature, 1.2 eq. alkyl bromide.[5] |
Table 2: Influence of Solvent and Base on N- vs. C-Alkylation of Indole
This table illustrates how the choice of solvent and base can dramatically affect the regioselectivity of indole alkylation with benzyl bromide, a reaction where C-alkylation is a potential side reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time | N-1/C-3 Ratio | Isolated Yield (N-1 product) |
| 1 | NaH (1.2) | THF | 20 | 1 h | 67:33 | 59% |
| 2 | NaH (1.2) | DMF | 20 | 1 h | 85:15 | 78% |
| 3 | NaH (1.2) | THF/DMF (1:1) | 20 | 1 h | 82:18 | 74% |
| 4 | NaH (1.2) | DMF | 80 | <15 min | >99:1 | 91% |
| 5 | K₂CO₃ (2.0) | DMF | 100 | 3 h | >99:1 (N-alkylation) | 82% (for Quinazolinone) |
| 6 | Cs₂CO₃ (2.0) | DMF | 100 | 3 h | >99:1 (N-alkylation) | 81% (for Quinazolinone) |
| Data for entries 1-4 adapted from Org. Biomol. Chem., 2020, 18, 9713-9719.[10] Data for entries 5-6 adapted from a study on quinazolinone alkylation for comparison of bases, J. Chem. Sci., 2020, 8, 11-15.[16] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation using Cesium Carbonate
This protocol is designed for the selective mono-alkylation of a primary amine with an alkyl halide.
Materials:
-
Primary amine (e.g., p-methoxybenzylamine)
-
Alkyl halide (e.g., n-bromobutane)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexane
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.0 equivalents).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 4 mL per mmol of alkyl halide).
-
Add Cesium Carbonate (1.0 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.0 equivalent) dropwise to the stirring mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is adapted from the general method described in research articles focusing on Cs₂CO₃-promoted alkylations.[2]
Protocol 2: Selective Secondary Amine Synthesis via Reductive Amination
This protocol uses sodium triacetoxyborohydride to avoid over-alkylation by-products.
Materials:
-
Primary amine (e.g., p-toluidine)
-
Aldehyde (e.g., piperonal)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a 125-mL Erlenmeyer flask, dissolve the aldehyde (approx. 1.0 eq) and the primary amine (approx. 1.5 eq) in dichloromethane (approx. 25 mL per mmol of aldehyde).
-
To this solution, add sodium triacetoxyborohydride (approx. 1.5 eq) in one portion. The mixture will become a slurry.
-
Swirl the flask occasionally at room temperature. Monitor the reaction for completion by TLC (typically 1-2 hours). The ideal eluent is often dichloromethane.
-
When the reaction is complete, carefully add 25 mL of 5% aqueous NaHCO₃ solution to quench the remaining reducing agent. Allow any foaming to subside.
-
Transfer the mixture to a separatory funnel. Remove and discard the upper aqueous phase.
-
Wash the organic layer twice more with 20 mL portions of water.
-
Remove the solvent from the organic layer using a rotary evaporator.
-
Recrystallize the resulting solid from hot ethanol to obtain the pure secondary amine product.
This protocol is a generalized version of the procedure described for undergraduate organic chemistry labs.[10]
Protocol 3: Purification of a Basic N-Alkylated Product by Column Chromatography
This protocol is tailored for the purification of amines, which can be challenging on standard silica gel.
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and pour the chosen eluent (e.g., 95:5 Hexane:EtOAc). Add 0.5-1% triethylamine (Et₃N) to the eluent. Stir to create a uniform slurry.
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of your sample.
-
Elute the Column: Carefully add the eluent (containing Et₃N) to the top of the column. Use pressure (flash chromatography) or gravity to move the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate and develop it to identify which fractions contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated amine.
This protocol combines standard column chromatography techniques with specific advice for purifying basic amines.[11][12][13]
Visualizations
Logical Relationships and Workflows
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. shokubai.org [shokubai.org]
- 8. Borrowing Hydrogen Methodology for Amine Synthesis under Solvent-Free Microwave Conditions [organic-chemistry.org]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. rsc.org [rsc.org]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Phenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the validation of phenylethylamine derivatives. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and forensic applications. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the key validation parameters for each analytical technique, offering a clear comparison of their capabilities.
Table 1: Comparison of Validation Parameters for Phenylethylamine Analysis
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 200 ng/mL[1] | Analyte dependent, often requires derivatization | 1.0 - 50.0 ng/mL for 74 phenethylamines[[“]] |
| Accuracy | Good within the linear range | Good, but can be affected by derivatization efficiency | High, with bias values often within ±15%[3] |
| Precision (%RSD) | Intra-day and inter-day RSD < 3.91% | Good, but can be influenced by sample preparation | Intraday and interday precision < 15%[3] |
| Limit of Detection (LOD) | As low as 0.003 µg/mL | Derivatization dependent, can be in the low ng/mL range | As low as 0.5 ng/mL for 74 phenethylamines[[“]] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1] | Typically in the low ng/mL range | 1.0 ng/mL for 74 phenethylamines[[“]] |
Experimental Protocols: Detailed Methodologies
This section provides an overview of the typical experimental protocols for the analysis of phenylethylamine derivatives using HPLC-FLD, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a sensitive and selective method for the analysis of phenylethylamines, often requiring derivatization to enhance their fluorescent properties.
1. Sample Preparation:
-
A simple extraction of the analyte from the matrix (e.g., urine, plasma) is performed.
-
Pre-column derivatization is carried out using a fluorescent labeling agent such as o-phthalaldehyde (OPA).[1]
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.0 mm I.D., 3 µm particle size), is typically used.[1]
-
Mobile Phase: Isocratic elution is often employed with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile/acetate buffer).
-
Flow Rate: A constant flow rate, for example, 0.9 mL/min, is maintained.
-
Detection: Fluorescence detection is used with appropriate excitation and emission wavelengths (e.g., λex=230 nm, λem=350 nm for OPA derivatives).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For many phenylethylamines, derivatization is necessary to improve their volatility and chromatographic behavior.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction is a common method for isolating phenethylamines from biological matrices.[5]
-
Derivatization: The extracted analytes are derivatized to increase their volatility. Common derivatizing agents include acetic anhydride or isothiocyanate derivatives formed by reaction with carbon disulfide.[6][7]
2. GC-MS Conditions:
-
Gas Chromatograph: A GC system equipped with a capillary column is used.
-
Column: An achiral stationary phase is often used for separation.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.
-
Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of different compounds.
-
Mass Spectrometer: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for the analysis of phenylethylamines due to its high sensitivity, selectivity, and adaptability, often without the need for derivatization.[8]
1. Sample Preparation:
-
A simple "dilute-and-shoot" approach is often sufficient for urine samples, where the sample is diluted with a suitable solvent before injection.[8]
-
For more complex matrices, solid-phase extraction (SPE) may be used for sample clean-up and concentration.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system is used for separation.
-
Column: A reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometer: A tandem mass spectrometer is used for detection. The analytes are measured in multiple-reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the analysis and mechanism of action of phenylethylamine derivatives.
Figure 1: General experimental workflow for the analysis of phenylethylamine derivatives.
Figure 2: Simplified diagram of a dopaminergic synapse and the action of phenylethylamine.
References
- 1. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does Phenethylamine (PEA) increase dopamine release in the brain? - Consensus [consensus.app]
- 3. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.gnest.org [journal.gnest.org]
- 5. forensicresources.org [forensicresources.org]
- 6. Determination of beta-phenylethylamine as its isothiocyanate derivative in biological samples by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. kurabiotech.com [kurabiotech.com]
Comparative study of catalysts for asymmetric reductive amination
A Comparative Guide to Catalysts for Asymmetric Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reductive amination (ARA) of ketones and aldehydes stands as one of the most efficient and direct methods for synthesizing chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The choice of catalyst is critical to the success of this transformation, dictating the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides a comparative overview of the leading catalyst classes: transition-metal complexes, organocatalysts, and biocatalysts, supported by experimental data to aid in catalyst selection for specific research and development applications.
At a Glance: Catalyst Classes for Asymmetric Reductive Amination
The field of asymmetric reductive amination is dominated by three main catalyst types, each with distinct advantages and limitations.
-
Transition-Metal Catalysts: Complexes of iridium, ruthenium, and rhodium are highly efficient, offering excellent enantioselectivity and broad substrate scope.[1][2] They are particularly effective for a wide range of ketones and amines and often operate under hydrogen pressure.[3] However, concerns regarding the cost of precious metals and potential trace metal contamination in the final product are important considerations, especially in pharmaceutical manufacturing.
-
Organocatalysts: Chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP), have emerged as powerful metal-free alternatives.[4][5] These catalysts activate the intermediate imine for reduction by a hydride donor, typically a Hantzsch ester.[6] Organocatalysis avoids metal contamination but may require higher catalyst loadings and the use of stoichiometric organic reductants, which can present atom economy challenges.[7]
-
Biocatalysts: Enzymes, particularly imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), offer unparalleled stereoselectivity and operate under mild, aqueous conditions.[8][9] They are highly specific, which can be an advantage for certain transformations but may limit their substrate scope.[10] Biocatalysis is a green and sustainable approach, increasingly adopted in industrial processes for its efficiency and environmental benefits.[11][12]
Performance Data: A Comparative Analysis
The following tables summarize the performance of representative catalysts from each class across various ketone and amine substrates. The data highlights key metrics such as yield and enantiomeric excess (% ee), providing a quantitative basis for comparison.
Table 1: Transition-Metal Catalyst Performance (Iridium- and Ruthenium-Based)
Iridium complexes with chiral phosphoramidite ligands and Ruthenium complexes with atropisomeric diphosphine ligands (e.g., C3-TunePhos) are benchmarks in the field, demonstrating high efficiency for the synthesis of both primary and secondary chiral amines.
| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Acetophenone | 3-Phenylpropylamine | 88 | 95 | [13] |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 4'-Methoxyacetophenone | 3-Phenylpropylamine | 94 | 96 | [13] |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 2'-Methylacetophenone | 3-Phenylpropylamine | 91 | 95 | [13] |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Cyclohexyl methyl ketone | 3-Phenylpropylamine | 93 | 98 | [14] |
| Ru(OAc)₂ / (R)-C3-TunePhos | Acetophenone | NH₄OAc | 96 | 96 | [15] |
| Ru(OAc)₂ / (R)-C3-TunePhos | 4'-Chloroacetophenone | NH₄OAc | 85 | 96 | [15] |
| Ru(OAc)₂ / (R)-C3-TunePhos | 2'-Methoxyacetophenone | NH₄OAc | 94 | 97 | [15] |
| Ru-Catalyst / Ligand | ortho-OH-diaryl ketone | NH₄OAc | up to 97 | 93->99 | [3] |
Data presented is representative and selected from cited literature. Performance may vary with specific ligand, reaction conditions, and substrate.
Table 2: Organocatalyst Performance (Chiral Phosphoric Acid)
The chiral phosphoric acid TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) is a highly effective organocatalyst for the reductive amination of α-branched aldehydes, proceeding via a dynamic kinetic resolution.[4]
| Catalyst System | Aldehyde Substrate | Amine Substrate | Yield (%) | er (S/R) | Reference |
| (R)-TRIP | 2-Phenylpropanal | p-Anisidine | 91 | 98:2 | [4] |
| (R)-TRIP | 2-Phenylbutanal | p-Anisidine | 88 | 98:2 | [4] |
| (R)-TRIP | 2-(4-Bromophenyl)propanal | p-Anisidine | 94 | 98:2 | [4] |
| (R)-TRIP | 2-Cyclohexyl-2-phenylacetaldehyde | p-Anisidine | 91 | 98:2 | [4] |
er = enantiomeric ratio. The reaction utilizes a Hantzsch ester as the hydride source.
Table 3: Biocatalyst Performance (Amine Dehydrogenase)
Amine dehydrogenases (AmDHs) are highly efficient for the synthesis of chiral amines from a range of ketones, using ammonium formate as both the amine source and the reductant source (via formate dehydrogenase for cofactor recycling).[1] They typically exhibit excellent enantioselectivity, often >99% ee.[16]
| Catalyst System | Ketone Substrate | Conversion (%) | ee (%) | Configuration | Reference |
| Ch1-AmDH | 2-Hexanone | >99 | >99 | R | [1] |
| Ch1-AmDH | 2-Heptanone | >99 | >99 | R | [1] |
| Rs-PhAmDH | 4-Phenyl-2-butanone | >99 | >99 | R | [1][17] |
| Rs-PhAmDH | 1-Phenyl-2-butanone | >99 | >99 | R | [17] |
| Bb-PhAmDH | Acetophenone | 98 | >99 | R | [1] |
| Ch1-AmDH | Cyclopentanone | >99 | >99 | R | [1] |
Reactions are typically run in an aqueous buffer system with a cofactor recycling system (e.g., Formate Dehydrogenase/Formate).
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying catalytic cycles.
Caption: A generalized workflow for performing an asymmetric reductive amination experiment.
Caption: Contrasting catalytic cycles for transition-metal and organocatalyzed reactions.
Experimental Protocols: Representative Methodologies
Detailed experimental procedures are crucial for replicating and building upon published results. Below are synthesized protocols for each catalyst class, based on common practices reported in the literature.
Protocol for Iridium-Catalyzed Asymmetric Reductive Amination
This procedure is representative of a direct reductive amination using a homogeneous iridium catalyst with hydrogen gas.
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 2.2 mol%) are added to a vial containing a stir bar. Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 20 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, the ketone substrate (0.5 mmol, 1.0 equiv) and the amine substrate (0.6 mmol, 1.2 equiv) are added.
-
Reaction Execution: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a set temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral amine product. The enantiomeric excess is determined by chiral HPLC analysis.[13][18]
Protocol for Organocatalytic Asymmetric Reductive Amination
This protocol describes a typical procedure using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.
-
Reaction Setup: To a vial charged with the aldehyde substrate (0.2 mmol, 1.0 equiv), the amine substrate (0.24 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (e.g., TRIP, 0.02 mmol, 10 mol%) is added an anhydrous, non-polar solvent (e.g., toluene or benzene, 2.0 mL).
-
Reaction Execution: The Hantzsch ester (0.24 mmol, 1.2 equiv) is added to the mixture. The reaction is stirred at a specified temperature (e.g., 40 °C) for the required duration (e.g., 12-48 hours), with progress monitored by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, the solvent is removed in vacuo. The crude product is purified by silica gel column chromatography. The enantiomeric ratio/excess is determined using chiral HPLC.[4]
Protocol for Biocatalytic Asymmetric Reductive Amination (Amine Dehydrogenase)
This procedure outlines a reductive amination using an amine dehydrogenase with an enzymatic cofactor recycling system.
-
Reaction Setup: The reaction is conducted in a final volume of 1.0 mL within an Eppendorf tube or a small vial. An ammonium formate buffer (e.g., 1 M, pH 8.5) is prepared. To this buffer, NAD⁺ (1 mM final concentration), the ketone substrate (50 mM final concentration), and a cofactor recycling enzyme such as Formate Dehydrogenase (FDH) are added.
-
Reaction Execution: The reaction is initiated by adding the amine dehydrogenase (AmDH) enzyme solution (e.g., 30–130 µM final concentration). The sealed vial is placed on an orbital shaker (approx. 190 rpm) and incubated at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Work-up and Analysis: The reaction is typically quenched by adding a base (e.g., NaOH) and extracting the product with an organic solvent (e.g., ethyl acetate). The conversion is determined by GC or HPLC analysis of the crude extract. The enantiomeric excess of the chiral amine product is determined by chiral GC or HPLC after derivatization if necessary.[1][16]
Conclusion
The selection of a catalyst for asymmetric reductive amination is a multifaceted decision that depends on the specific substrate, desired scale, cost considerations, and downstream application of the chiral amine product. Transition-metal catalysts offer high efficiency and broad applicability. Organocatalysts provide a valuable metal-free alternative, particularly for certain substrate classes. Biocatalysts represent the state-of-the-art in green chemistry, delivering exceptional stereoselectivity under mild conditions. By comparing the performance data and understanding the experimental requirements outlined in this guide, researchers can make more informed decisions to accelerate their discovery and development programs.
References
- 1. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 7. Organo-catalysed Reductive Amination/alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 9. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: Featuring (2-Chlorobenzyl)(1-phenylethyl)amine and Alternatives
In the landscape of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture is a critical step. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides a comparative analysis of (2-Chlorobenzyl)(1-phenylethyl)amine and other commonly employed chiral resolving agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While direct comparative performance data for this compound is not extensively available in published literature, we can infer its potential performance by examining structurally similar and widely used resolving agents, such as (R)-(+)-1-phenylethylamine and its N-benzyl derivative. This comparison will focus on the resolution of common racemic acidic drugs, ibuprofen and naproxen, to provide a practical context.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (% ee) of the desired enantiomer. The following table summarizes typical performance data for the resolution of racemic ibuprofen and naproxen using various resolving agents.
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Water/KOH | 53 | 40 (diastereomeric excess) |
| Tartaric Acid Derivatives | - | 56 | >99 | |
| Naproxen | (S)-Naproxen | - | - | - |
| Vancomycin | - | - | - | |
| 2-hydroxypropyl-β-cyclodextrin | - | - | - | |
| General Amines | PEGylated-(R)-Mandelic Acid | Methanol | 78-90 | 72-85 (first cycle) |
Note: Data for this compound is not included due to a lack of available experimental results in the public domain. The data presented for other agents is indicative and can vary based on specific experimental conditions.
Experimental Protocols
General Protocol for Chiral Resolution by Diastereomeric Salt Formation
This protocol outlines the fundamental steps for resolving a racemic acidic compound using a chiral amine resolving agent.
Materials:
-
Racemic acidic compound (e.g., ibuprofen, naproxen)
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for workup
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the racemic acidic compound in a suitable solvent at an elevated temperature to achieve complete dissolution.
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent to the solution. Stir the mixture to facilitate the formation of diastereomeric salts.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (for a basic resolving agent) or a strong base (for an acidic resolving agent) to liberate the resolved enantiomer and the resolving agent.
-
Extraction: Extract the desired enantiomer with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure to obtain the purified enantiomer.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Protocol for Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique to determine the enantiomeric purity of a sample.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)
-
UV or other suitable detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved enantiomer in the mobile phase.
-
Method Development: Select a suitable chiral column and mobile phase to achieve baseline separation of the two enantiomers. Common mobile phases include mixtures of hexanes and isopropanol, often with a small amount of an acidic or basic modifier.
-
Injection: Inject a small volume of the sample solution onto the HPLC column.
-
Data Acquisition: Record the chromatogram, which will show two peaks corresponding to the two enantiomers if both are present.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:[3] % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow of chiral resolution via diastereomeric salt formation.
References
Enantioselective Potency of N-benzylphenethylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantioselective potency of various N-benzylphenethylamine derivatives, a class of compounds known for their high affinity and agonist activity at serotonin receptors, particularly the 5-HT₂A subtype. The addition of an N-benzyl group to phenethylamine hallucinogens can markedly increase their 5-HT₂A-binding affinity and potency.[1] This guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Enantioselective Potency
The following tables summarize the in vitro potency of various N-benzylphenethylamine derivatives at serotonin 5-HT₂A and 5-HT₂C receptors. The data highlights the significant differences in activity that can exist between stereoisomers of the same compound, underscoring the importance of chirality in drug design and development.
Table 1: Enantioselective Potency of a Conformationally Restrained 25CN-NBOH Analog [2]
| Compound | Stereoisomer | 5-HT₂A Receptor EC₅₀ (nM) | 5-HT₂C Receptor Agonist Activity |
| 3 | (S,S) | 45.3 | Weak |
| (R,R) | 452 | Weak | |
| (2R,6S) | 1710 | Weak | |
| (2S,6R) | 1290 | Weak | |
| 25CN-NBOH (1) | Racemate | 1.01 | Potent Agonist |
| Serotonin (5-HT) | Endogenous Ligand | 10.3 | Potent Agonist |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response.
Table 2: Potency of Achiral N-benzylphenethylamine Derivatives at Serotonin 5-HT₂ Subtype Receptors [3]
| Compound | 5-HT₂A Receptor EC₅₀ (nM) | 5-HT₂C Receptor EC₅₀ (nM) |
| 25D-NBOMe | 0.51 | 1.1 |
| 25E-NBOMe | 1.5 | 2.1 |
| 25I-NBOH | 0.89 | 1.8 |
| 25N-NBOMe | 1.2 | 2.5 |
| 25H-NBOMe | ~40 | ~40 |
Experimental Protocols
The data presented in this guide were primarily obtained through the following experimental methodologies:
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor. In the context of N-benzylphenethylamine derivatives, these assays typically involve:
-
Preparation of cell membranes: Membranes are prepared from cells heterologously expressing the human serotonin receptor of interest (e.g., 5-HT₂A, 5-HT₂C).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. Common functional assays for 5-HT₂ receptor agonists include:
-
Inositol Phosphate (IP) Accumulation Assays: 5-HT₂ receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP accumulation assays quantify the amount of IP produced in response to agonist stimulation.[3]
-
Calcium (Ca²⁺) Mobilization Assays: The increase in intracellular IP₃ triggers the release of calcium from intracellular stores. Calcium mobilization assays use fluorescent dyes that are sensitive to Ca²⁺ concentrations to measure the increase in intracellular calcium upon receptor activation.[2]
-
β-Arrestin Recruitment Assays: Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. β-arrestin recruitment assays measure the interaction between the receptor and β-arrestin.
Visualizations
Signaling Pathway of 5-HT₂A Receptor Activation
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by N-benzylphenethylamine derivatives at the 5-HT₂A receptor.
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of chiral amines are critical in the pharmaceutical industry, where the enantiomeric purity of a drug can significantly impact its pharmacological activity and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: HPLC vs. GC-MS for Chiral Amine Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Often not required, allowing for direct analysis. | Frequently necessary to increase volatility and improve separation. |
| Instrumentation | HPLC system with a chiral stationary phase (CSP) and various detectors (UV, FLD, MS). | GC system with a chiral capillary column coupled to a mass spectrometer. |
| Sensitivity | Varies with detector; MS detectors offer high sensitivity. | Generally high sensitivity, especially with selected ion monitoring (SIM). |
| Resolution | Excellent resolution achievable with a wide variety of CSPs. | High-efficiency capillary columns provide excellent resolution. |
| Analysis Time | Can range from a few minutes to over an hour. | Typically offers faster analysis times for volatile compounds. |
| Key Advantage | Broad applicability to a wide range of chiral amines without derivatization. | High efficiency and sensitivity, coupled with the structural information from MS. |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC-MS methods in chiral amine analysis, compiled from various studies. These values can vary significantly depending on the specific analyte, matrix, and instrumental setup.
| Parameter | HPLC | GC-MS |
| Linearity (r²) | ≥ 0.997[1] | ≥ 0.99 |
| Limit of Detection (LOD) | 0.8 µg/mL to 2.54 µg/mL[2][3] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 1 ng/mL to 7.68 µg/mL[1][2] | Typically in the ng/mL to pg/mL range |
| Precision (%RSD) | Intra-day: < 11.6%[1], Inter-day: < 12.3% | Intra-day: < 15%, Inter-day: < 20% |
| Accuracy/Recovery (%) | 92.3% to 102.86%[1][2] | Typically in the range of 85-115% |
| Resolution (Rs) | > 1.5 is generally desired; values > 2.0 are common[3] | High-resolution capillary columns can achieve baseline separation (Rs > 1.5) |
Experimental Workflows
The general workflows for chiral amine analysis using HPLC and GC-MS are depicted below. The key difference lies in the sample preparation step, where GC-MS often requires derivatization.
Caption: General experimental workflows for chiral amine analysis by HPLC and GC-MS.
Experimental Protocols
HPLC Method for Chiral Amine Analysis
High-performance liquid chromatography offers a versatile platform for the direct enantiomeric separation of a wide array of chiral amines.[4] The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.
1. Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Fluorescence, or Mass Spectrometer).
2. Chiral Stationary Phases (CSPs):
-
Polysaccharide-based CSPs: (e.g., Chiralcel® OD, Chiralpak® AD) are widely used due to their broad applicability.
-
Cyclodextrin-based CSPs: Effective for a range of low-molecular-weight analytes.
-
Protein-based CSPs: (e.g., CHIRAL-AGP) useful for the resolution of various chiral compounds, including amines.[5]
3. Mobile Phase:
-
Normal Phase: Typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.[6] For basic amines, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Acetonitrile with a polar modifier like methanol is a common choice.[6]
4. Example Protocol (for a hypothetical chiral amine):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
GC-MS Method for Chiral Amine Analysis
Gas chromatography, particularly when coupled with mass spectrometry, is a highly sensitive and selective technique for chiral amine analysis. However, due to the polar nature and low volatility of many amines, derivatization is often a necessary step.[7]
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization:
-
The primary goal of derivatization is to convert the polar amine group into a less polar, more volatile functional group.
-
Common derivatizing agents include:
-
The derivatization reaction creates diastereomers if a chiral derivatizing agent is used, which can then be separated on a non-chiral column. More commonly, an achiral derivatizing agent is used, and the resulting derivatives are separated on a chiral stationary phase.
3. Chiral Capillary Columns:
-
Cyclodextrin-based columns: (e.g., Chirasil-DEX) are frequently used.
-
Amino acid derivative columns: (e.g., Chirasil-L-Val) are also effective for the separation of derivatized amino compounds.[10]
4. Example Protocol (for a hypothetical chiral amine):
-
Derivatization Step: To 100 µL of the sample solution, add 50 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride. Cap the vial and heat at 60 °C for 30 minutes. After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate.
-
Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Logical Relationship: Method Selection
The choice between HPLC and GC-MS for chiral amine analysis is governed by the physicochemical properties of the analyte and the specific goals of the analysis.
Caption: Decision tree for selecting between HPLC and GC-MS for chiral amine analysis.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of chiral amines.
-
HPLC is often the method of choice due to its broad applicability to non-volatile and thermally sensitive compounds, allowing for direct analysis without the need for derivatization. The wide variety of available chiral stationary phases provides ample opportunities for method development.[4][12]
-
GC-MS excels in providing high separation efficiency and sensitivity, especially for volatile amines or those that can be easily derivatized.[13] The mass spectrometric detection provides valuable structural information, enhancing the certainty of peak identification.
The selection of the most suitable method requires careful consideration of the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. For cross-validation, it is essential to assess parameters like specificity, linearity, accuracy, precision, and the limits of detection and quantification for both methods to ensure the reliability and comparability of the analytical results.[14]
References
- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted N-Benzyl Phenethylamines
This guide provides a detailed comparison of substituted N-benzyl phenethylamines, a class of potent serotonergic compounds, focusing on their structure-activity relationships (SAR) at serotonin 5-HT₂ receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the design of novel ligands with specific pharmacological profiles.
Introduction to N-Benzyl Phenethylamines
N-benzyl phenethylamines, often referred to as "NBOMes" when the benzyl group is 2-methoxy-substituted, are derivatives of the 2C class of psychedelic phenethylamines.[1] The addition of an N-benzyl group to the phenethylamine scaffold dramatically increases binding affinity and functional potency at the serotonin 5-HT₂A receptor.[2][3] This discovery was initially surprising, as simple N-alkylation (e.g., with methyl or ethyl groups) was known to diminish activity.[2] These compounds are primarily agonists at 5-HT₂A and 5-HT₂C receptors and are valuable tools for neuroscience research.[2][4] Understanding their SAR is crucial for developing ligands with improved selectivity and potentially separating therapeutic effects from hallucinogenic activity.[5]
Core Structure-Activity Relationships
The pharmacological profile of N-benzyl phenethylamines is determined by substitutions on both the phenethylamine core and the N-benzyl moiety. The general scaffold is shown below, with key substitution points highlighted.
Key SAR observations include:
-
N-Benzyl Substitutions: The presence of an N-benzyl group is a primary driver of high potency. Substitutions on the ortho (2'-position) of this benzyl ring, such as methoxy (NBOMe) or hydroxyl (NBOH), generally confer the highest affinity and functional activity at the 5-HT₂A receptor.[2][6]
-
Phenethylamine Ring Substitutions: The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a classic feature for 5-HT₂A activity. The substituent at the 4-position is also critical. Large, lipophilic halogens like iodine (I) and bromine (Br) or a cyano (CN) group typically result in very high-affinity ligands.[2][7]
-
Selectivity: While many N-benzyl phenethylamines are extremely potent, achieving high selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor remains a challenge, as most compounds bind to both with high affinity.[2][4] However, some compounds, like 25CN-NBOH, have shown remarkable selectivity.[7]
Quantitative Comparison of Receptor Activity
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) for a selection of representative N-benzyl phenethylamine analogs at human 5-HT₂A and 5-HT₂C receptors. Lower values indicate higher affinity/potency.
Table 1: Influence of 4-Position and N-Benzyl Substituents on 5-HT₂A Receptor Affinity and Potency
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Efficacy (%) | Reference |
| 25I-NBOMe | Iodo (I) | 2-Methoxy | 0.044 | 0.49 | 100 | [8] |
| 25B-NBOMe | Bromo (Br) | 2-Methoxy | 0.5 | 0.53 | 100 | [9] |
| 25C-NBOMe | Chloro (Cl) | 2-Methoxy | 0.35 | 0.36 | 100 | [10] |
| 25CN-NBOH | Cyano (CN) | 2-Hydroxy | 0.45 | 0.10 | 98 | [7] |
| 1b | Iodo (I) | 2-Hydroxy | 0.43 | 0.074 | 93 | [2] |
| 6b | Iodo (I) | 2,3-Methylenedioxy | 0.31 | 0.41 | 89 | [2] |
| 8b | Bromo (Br) | 2,3-Methylenedioxy | 0.29 | 0.63 | 91 | [2] |
Data compiled from multiple sources for comparison. Efficacy is relative to the maximal response of serotonin (5-HT).
Table 2: Comparison of 5-HT₂A vs. 5-HT₂C Receptor Affinity and Potency
| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Selectivity (Kᵢ ₂C/₂A) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | ~7-23 | 0.49 | 2.1 |
| 25B-NBOMe | 0.5 | 6.2 | ~12 | 0.53 | 4.6 |
| 25CN-NBOH | 0.45 | 18 | ~40 | 0.10 | 110 |
| 1b | 0.43 | 19 | ~44 | 0.074 | 31 |
| 6b | 0.31 | 31 | ~100 | 0.41 | 4.8 |
Selectivity ratios are approximate, calculated from the provided Kᵢ values. Data from Hansen et al., 2014[2], and other sources.[7][8][9]
Experimental Protocols
Detailed methodologies are essential for interpreting and reproducing SAR data. Below are protocols for key assays used in the characterization of N-benzyl phenethylamines.
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Kᵢ) of a test compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of test compounds at 5-HT₂A and 5-HT₂C receptors.
Materials:
-
Cell membranes expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Radioligand: [³H]ketanserin (for 5-HT₂A) or [³H]mesulergine (for 5-HT₂C). An agonist radioligand like [¹²⁵I]DOI can also be used.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Non-specific determinant: 10 µM Mianserin or 1 µM Ketanserin.[12]
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/B filters presoaked in 0.5% polyethyleneimine).[14]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 70-120 µ g/well .[13][14]
-
Assay Plate Setup: In a 96-well plate, combine the assay components in a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of test compound at various concentrations (typically 10 concentrations over a 5-log unit range).[15] For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of the non-specific determinant.
-
50 µL of radioligand at a fixed concentration (near its Kₔ value, e.g., 0.5 nM [³H]ketanserin).[12]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[11][13]
-
Filtration: Rapidly terminate the incubation by vacuum filtration onto the pre-soaked filter plates. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[13]
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional potency (EC₅₀) and efficacy of agonists by quantifying the accumulation of inositol phosphates, a downstream product of Gq/11 protein activation.
Objective: To quantify the agonist activity of test compounds at Gq-coupled receptors like 5-HT₂A and 5-HT₂C.
Materials:
-
HEK293 or tsA cells transiently or stably expressing the receptor of interest.[2]
-
Assay medium (e.g., DMEM) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Commercially available IP-One HTRF assay kit or similar.
-
Test compounds and a reference full agonist (e.g., 5-HT).
Procedure:
-
Cell Plating: Seed cells in 96-well or 384-well plates and allow them to grow to confluence.
-
Compound Addition: Remove the growth medium and replace it with assay medium. Add varying concentrations of the test compound or reference agonist.
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.[2]
-
Cell Lysis & Detection: Lyse the cells and perform the IP detection according to the kit manufacturer's protocol. This typically involves adding two detection reagents (an IP₁-d2 conjugate and an anti-IP₁-cryptate antibody) and incubating further.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.[16]
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP₁ produced. Convert the signal to IP₁ concentration using a standard curve. Plot the IP₁ concentration against the log concentration of the agonist to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to the reference agonist).[16]
In Vivo Assay: Mouse Head-Twitch Response (HTR)
The HTR is a rapid side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT₂A receptor-mediated hallucinogenic potential in humans.[17][18]
Objective: To assess the in vivo 5-HT₂A agonist activity of test compounds.
Materials:
-
Male C57BL/6J mice.[17]
-
Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
-
Observation chambers.
Procedure:
-
Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.
-
Administration: Administer the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation: Immediately after injection, place the mouse back in the chamber and record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, paroxysmal rotational movement of the head that is distinct from grooming or sniffing behaviors.[17]
-
Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve. This allows for the comparison of the in vivo potencies of different compounds.[5][17]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz help to visualize complex relationships and processes in SAR studies.
References
- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 9. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of (2-Chlorobenzyl)(1-phenylethyl)amine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. This guide provides a comparative assessment of two common methods for synthesizing (2-Chlorobenzyl)(1-phenylethyl)amine: reductive amination and direct alkylation. By presenting detailed experimental protocols and summarizing expected outcomes, this document aims to guide researchers in selecting the most reproducible and efficient synthetic route.
The synthesis of secondary amines is a cornerstone of medicinal chemistry, with reductive amination and direct alkylation being two of the most frequently employed methods. This guide critically evaluates these two approaches for the synthesis of this compound, a compound of interest for further pharmacological investigation. While direct alkylation offers a straightforward approach, it is often plagued by a lack of selectivity, leading to a mixture of products.[1][2] In contrast, reductive amination is a robust and highly selective method for the formation of carbon-nitrogen bonds, typically proceeding in a one-pot reaction.[3][4]
Comparative Analysis of Synthesis Methods
The choice of synthetic methodology can significantly impact the yield, purity, and overall reproducibility of the target compound. Below is a summary of the expected quantitative data for the synthesis of this compound via reductive amination and direct alkylation, based on analogous reactions reported in the literature.
| Parameter | Reductive Amination | Direct Alkylation |
| Typical Yield | 75-95% | 30-50% (of desired product) |
| Purity (pre-purification) | High (>90%) | Low (mixture of primary, secondary, tertiary amines, and quaternary salt) |
| Reaction Specificity | High (selective formation of the secondary amine) | Low (prone to over-alkylation) |
| Key Reagents | 1-Phenylethylamine, 2-Chlorobenzaldehyde, Sodium Borohydride (NaBH₄) | 1-Phenylethylamine, 2-Chlorobenzyl chloride, Triethylamine |
| Reaction Conditions | Mild, atmospheric pressure | Elevated temperature may be required |
| Work-up Complexity | Simple extraction and purification | Complex chromatographic separation required |
Experimental Protocols
Detailed methodologies for both the primary (reductive amination) and alternative (direct alkylation) synthesis routes are provided below. These protocols are based on established chemical principles for the synthesis of secondary amines.
Primary Method: Reductive Amination
This protocol describes the synthesis of this compound via a one-pot reductive amination reaction.
Materials:
-
1-Phenylethylamine
-
2-Chlorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 20°C.
-
Reaction Quench: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Alternative Method: Direct Alkylation
This protocol details the synthesis of this compound through the direct alkylation of 1-phenylethylamine with 2-chlorobenzyl chloride. This method is known to be less specific and often results in a mixture of products.[1][2]
Materials:
-
1-Phenylethylamine
-
2-Chlorobenzyl chloride
-
Triethylamine
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in acetonitrile in a round-bottom flask, add 2-chlorobenzyl chloride (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of the desired secondary amine, unreacted primary amine, the tertiary amine, and the quaternary ammonium salt. Purify the desired secondary amine from this mixture using column chromatography on silica gel.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthesis and subsequent analysis, the following diagrams were generated.
Caption: Reductive Amination Workflow
Caption: Reproducibility Assessment Logic
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The primary objective of an inter-laboratory comparison, also known as a round-robin test or proficiency test, is to evaluate the consistency and reliability of results from different laboratories performing the same tests on the same samples.[1] This process is crucial for standardizing testing procedures, benchmarking laboratory performance, and ensuring regulatory compliance.[1]
Comparison of Analytical Techniques
The determination of enantiomeric excess (ee) and the separation of chiral amines are predominantly achieved through chromatographic and spectroscopic techniques. The choice of method often depends on factors such as the required accuracy, sample complexity, throughput needs, and available instrumentation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established techniques for chiral separations.[2][3] These methods can be categorized into direct and indirect approaches.[3][4]
-
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3] Polysaccharide-based CSPs are widely used and can resolve a broad range of chiral compounds.[5]
-
Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[6]
Table 1: Comparison of Chromatographic Techniques for Chiral Amine Analysis
| Parameter | HPLC with Chiral Stationary Phase | GC with Chiral Stationary Phase | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for separation on a chiral stationary phase. |
| Applicability | Broad applicability to a wide range of chiral amines, including non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable chiral amines. Derivatization is often required to increase volatility.[3][7] | Particularly advantageous for preparative separations and high-throughput screening due to faster analysis times.[6] |
| Resolution | Generally provides good to excellent enantiomeric resolution.[2] | Can achieve very high resolution for suitable analytes.[7] | Often shows comparable or even improved resolution and peak symmetry compared to HPLC.[6] |
| Analysis Time | Can range from several minutes to over an hour depending on the complexity of the separation. | Typically offers faster analysis times than HPLC.[7] | Significantly faster analysis times compared to HPLC.[6] |
| Solvent Consumption | Can be high, especially for preparative separations. | Minimal solvent consumption. | Reduced organic solvent consumption, making it a "greener" technique.[6] |
| Limitations | Cost of chiral columns can be high. Method development can be time-consuming. | Limited to volatile and thermally stable compounds. Derivatization adds an extra step to the workflow.[7] | Requires specialized instrumentation. |
Spectroscopic and Other Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) offer alternative approaches for determining enantiomeric excess, often with the advantage of rapid analysis without the need for chromatographic separation.
Table 2: Comparison of Spectroscopic and Other Techniques for Chiral Amine Analysis
| Parameter | NMR with Chiral Solvating Agents (CSAs) | Circular Dichroism (CD) Spectroscopy |
| Principle | A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[8][9] | Measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated to the enantiomeric excess.[6] |
| Applicability | Applicable to a wide range of chiral amines. The choice of CSA is crucial for achieving good separation of signals.[8][9] | Suitable for chiral molecules that are CD-active. Can be used for high-throughput screening.[6] |
| Resolution | The degree of separation of the NMR signals for the two enantiomers depends on the specific amine and CSA combination.[8] | Does not provide physical separation of enantiomers but rather a measure of their relative amounts. |
| Analysis Time | Very rapid, with analysis times of a few minutes per sample.[9] | Extremely fast, allowing for the analysis of a large number of samples in a short time.[6] |
| Sample Preparation | Simple mixing of the sample with the CSA in an NMR tube.[9] | Typically involves mixing the sample with a CD-active complexing agent.[6] |
| Limitations | Requires a relatively high concentration of the analyte. The accuracy can be lower than chromatographic methods.[9] | Requires a chromophore near the stereocenter for a strong signal. The presence of other chiral compounds can interfere. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of analytical techniques for chiral amines.
Chiral HPLC Method for Separation of Phenylalkylamines
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiral stationary phase, for example, a cellulose-based CSP like ODH® or LUX-3®.[2]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio is optimized for the specific analyte. For example, a mobile phase of 20% 2-propanol in hexane can be used.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: The chiral amine is dissolved in the mobile phase to a suitable concentration. If necessary, derivatization with a chromophore-containing reagent can be performed to enhance detection.[11]
Chiral GC Method for Separation of Trifluoroacetylated Phenylalkylamines
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, for instance, one with a substituted cyclodextrin stationary phase.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of all components.
-
Injector and Detector Temperature: Maintained at a higher temperature than the maximum oven temperature to ensure sample vaporization and prevent condensation.
-
Sample Preparation: The chiral amine is derivatized to its trifluoroacetyl (TFA) derivative to increase its volatility and improve chromatographic performance.[7]
NMR Method for Enantiomeric Excess Determination using a Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral molecule that will interact with the chiral amine, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[8]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, for example, methanol-d4.[8]
-
Sample Preparation: The chiral amine and the CSA are dissolved in the deuterated solvent directly in an NMR tube. The ratio of CSA to analyte is optimized to achieve the best separation of the NMR signals.
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[8]
Workflow and Logical Relationships
The process of comparing analytical methods for chiral amines, which is a precursor to a full inter-laboratory study, follows a logical workflow. This workflow ensures a systematic and objective evaluation of the different techniques.
Caption: Workflow for Comparing Analytical Methods for Chiral Amines.
The following diagram illustrates the typical workflow of a round-robin or inter-laboratory comparison study.
Caption: General Workflow of an Inter-laboratory Comparison Study.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Evaluating the effectiveness of different chiral stationary phases for separation
A Comparative Guide to Chiral Stationary Phases for Enantiomeric Separation
The separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be enantiomer-dependent.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving such separations.[3][4] This guide provides a comparative overview of the effectiveness of different classes of CSPs, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal stationary phase for their specific applications.
The primary mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase.[5] The differing stability of these complexes leads to different retention times and, consequently, the separation of the enantiomers.[5] The most commonly employed CSPs can be broadly categorized into polysaccharide-based, cyclodextrin-based, protein-based, and Pirkle-type phases.[2]
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[6] Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide derivatives, which offers a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[2] Coated polysaccharide CSPs, such as Chiralcel OD and Chiralpak AD, have demonstrated excellent performance, though their solvent compatibility is limited.[7] Covalently bonded versions, like Chiralpak IB and Chiralpak IA, offer greater solvent flexibility.[7]
Recent advancements have focused on introducing new polysaccharide derivatives and utilizing different immobilization methodologies to enhance separation performance.[8] The use of superficially porous particles (SPPs) as a support for polysaccharide CSPs has also shown promise in achieving higher efficiency and faster separations.[9][10]
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrin-based CSPs are another versatile class of stationary phases, particularly effective in reversed-phase HPLC.[11][12] Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic cavity.[11] Chiral recognition is primarily based on the inclusion of the analyte, or a part of it, into the cyclodextrin cavity.[13] Derivatization of the hydroxyl groups on the cyclodextrin rim allows for additional interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing enantioselectivity.[14] The most common native cyclodextrins are α-, β-, and γ-cyclodextrin, with β-cyclodextrin being the most widely used.[8][11]
Pirkle-Type Chiral Stationary Phases
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a support, typically silica gel. These phases are often referred to as "brush-type" phases. The chiral recognition mechanism is well-understood and is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[15] A key advantage of Pirkle-type CSPs is the predictable elution order of enantiomers based on their absolute configuration. Recent developments have focused on creating Pirkle-type CSPs on sub-2 micron and core-shell particles to achieve ultra-high performance and ultrafast separations.[16]
Protein-Based Chiral Stationary Phases
Protein-based CSPs utilize the stereoselectivity of proteins, such as α1-acid glycoprotein (AGP), ovomucoid, and cellulase, to achieve chiral separations. These phases are particularly useful for the separation of chiral drugs in biological fluids due to their aqueous mobile phase compatibility. The interactions are complex and can involve a combination of ionic, hydrophobic, and hydrogen bonding interactions.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of different CSPs for the separation of specific chiral compounds.
Table 1: Separation of N-fluorenylmethoxycarbonyl (FMOC) amino acids on Polysaccharide-Based CSPs [7]
| Analyte | CSP | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| FMOC-Alanine | Chiralcel OD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.25 | 2.65 |
| FMOC-Alanine | Chiralpak AD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.15 | 1.85 |
| FMOC-Valine | Chiralcel OD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.45 | 4.21 |
| FMOC-Valine | Chiralpak AD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.21 | 2.54 |
| FMOC-Leucine | Chiralcel OD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.33 | 3.55 |
| FMOC-Leucine | Chiralpak AD-H | Hexane/Isopropanol/TFA (90/10/0.1) | 1.18 | 2.11 |
Table 2: Separation of Propranolol on Different CSPs [11]
| CSP | Mobile Phase | Retention Time (S-enantiomer) | Retention Time (R-enantiomer) |
| α-Glycoprotein (AGP) | Propanol-2/Ammonium acetate (0.5:99.5 v/v) | 7.25 min | 11.82 min |
| β-Cyclodextrin (BCD) | Not specified | 16.18 min | 18.50 min |
Table 3: Separation of Pharmaceutical Compounds on a Pirkle-Type CSP [16]
| Analyte | CSP | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Acenaphtenol | Whelk-O1 (sub-2 micron) | Hexane/Ethanol (70:30) | 1.35 | 3.8 |
| Benzoin | Whelk-O1 (sub-2 micron) | Hexane/Ethanol (70:30) | 1.28 | 3.2 |
| Flurbiprofen | Whelk-O1 (sub-2 micron) | Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine | 1.15 | 2.1 |
| Naproxen | Whelk-O1 (sub-2 micron) | Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine | 1.20 | 2.5 |
Experimental Protocols
Protocol 1: Separation of FMOC-Amino Acids on Polysaccharide CSPs [7]
-
Columns: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm), Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90/10/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
Protocol 2: Separation of Propranolol on an AGP-Based CSP [11]
-
Column: α-Glycoprotein (AGP) column (150 mm x 4 mm, 5 µm)
-
Mobile Phase: Propanol-2/Ammonium acetate (0.5:99.5, v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 225 nm
Protocol 3: Ultrafast Separation of Pharmaceuticals on a Pirkle-Type CSP [16]
-
Column: Whelk-O1 (50 mm x 4.6 mm, sub-2 micron)
-
Mobile Phase (Normal Phase): Hexane/Ethanol (70:30, v/v)
-
Mobile Phase (Polar Organic Mode): Acetonitrile + 0.2% Acetic Acid + 0.07% Diethylamine
-
Flow Rate (Normal Phase): 2.0 mL/min
-
Flow Rate (Polar Organic Mode): 2.5 mL/min
-
Detection: Not specified
Visualizing Chiral Separation Workflows
To effectively select and optimize a chiral separation method, a systematic approach is crucial. The following diagrams illustrate a general workflow for chiral method development and the logical relationship for selecting a CSP.
Caption: A typical workflow for developing a chiral separation method.
Caption: Logical relationship for selecting a CSP based on analyte properties.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Review of Modern Techniques for Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic methods a critical area of research. This guide provides a comparative overview of three prominent modern techniques for chiral amine synthesis: enzymatic catalysis, transition-metal catalysis, and organocatalysis. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Modern Chiral Amine Synthesis Techniques
The following table summarizes the key performance indicators for representative examples of each catalytic system.
| Technique | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Enzymatic Catalysis | ω-Transaminase (from Vibrio fluvialis) | Acetophenone | 92.1 | >99 | Whole cells, 300 mM L-alanine, 30 mM substrate, pH 7.0, 24 h.[1] |
| ω-Transaminase (ATA 113) | (4-Fluorophenyl)acetone | >99 | >99 | 100 mM substrate, 1.1 equiv. o-xylylenediamine, HEPES buffer, commercial enzyme preparation.[2] | |
| Transition-Metal Catalysis | [Rh(cod)2]BF4 / (S,S)-f-Binaphane | N-Boc-acetophenone imine | 95 | 98 | 1 mol% catalyst, 50 atm H2, 2-propanol, 30 °C, 12 h. |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 1-Methyl-3,4-dihydroisoquinoline | 95 | 95 | 0.5 mol% catalyst, HCOOH:NEt3 (5:2), CH3CN, 28 °C, 2 h. | |
| Organocatalysis | (S)-Proline | p-Nitrobenzaldehyde, p-Anisidine, Acetone | 50 | 94 | 35 mol% catalyst, DMSO, room temperature, 2-24 h.[3][4] |
| Chiral Disulfonimide | N-Fmoc-imine (from benzaldehyde) | 84 | 97 | 10 mol% catalyst, allyltrimethylsilane, toluene, -20 °C, 24 h.[5] |
Visualizing the Synthetic Pathways
To illustrate the fundamental differences in the reaction workflows and catalytic cycles of these techniques, the following diagrams are provided.
Caption: A generalized workflow comparing the key stages of chiral amine synthesis via enzymatic, transition-metal, and organocatalytic routes.
References
- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.cat [2024.sci-hub.cat]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Screening Assays for Enantiomeric Excess Validation
In the landscape of modern drug discovery and development, the rapid and accurate determination of enantiomeric excess (ee) is paramount. High-throughput screening (HTS) methodologies have emerged as a critical tool, enabling the rapid evaluation of vast compound libraries. This guide provides a comprehensive comparison of three leading HTS assays for ee determination: Fluorescence-Based Assays, Circular Dichroism (CD)-Based Assays, and Mass Spectrometry (MS)-Based Assays. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs.
Performance Comparison of HTS Assays for Enantiomeric Excess
The selection of an appropriate HTS assay for determining enantiomeric excess depends on a variety of factors, including the required accuracy, throughput, sample type, and available instrumentation. The following table summarizes the key performance metrics of the three major HTS platforms.
| Feature | Fluorescence-Based Assays | Circular Dichroism (CD)-Based Assays | Mass Spectrometry (MS)-Based Assays | Traditional Chiral HPLC (for reference) |
| Principle | Formation of diastereomeric complexes with distinct fluorescent properties. | Differential absorption of left and right circularly polarized light by chiral molecules. | Separation and detection of diastereomeric complexes or ions based on mass-to-charge ratio. | Chromatographic separation of enantiomers on a chiral stationary phase. |
| Average Error | <1% to ±7% ee[1][2] | ±3.8% to ±7.2% ee[3][4] | ≤10% to 17% ee[5] | Typically <1% ee |
| Analysis Time/Sample | Seconds to minutes[2] | ~2 minutes per sample[6] | ~1.38 to 5 seconds per sample[5][7][8] | 10-20 minutes per sample[6] |
| Throughput | High (384-well plate format common)[1][2] | High (96- and 384-well plate readers available)[9][10] | Very High (up to thousands of samples per day)[7][8] | Low to Medium |
| Sample Consumption | 10-20 ng per well[1][2] | Microgram to milligram range | Nanomole or less | Microgram range |
| Assay Development | Requires synthesis/selection of suitable fluorescent probes and chiral selectors. | May require derivatization or use of specific host-guest systems.[6] | Requires method development for ionization and fragmentation; may need mass-tagged auxiliaries. | Requires screening of columns and mobile phases. |
| Interference | Can be sensitive to fluorescent impurities.[3] | Less susceptible to interference from non-chiral impurities that do not absorb in the measurement region.[3][5] | Can be affected by ion suppression from matrix components. | Co-eluting impurities can interfere. |
| Direct Analysis | Often suitable for crude reaction mixtures.[1] | Can be suitable for crude samples, but may require sample cleanup.[9] | Often requires sample desalting or purification.[9] | Typically requires sample purification.[6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of any HTS assay. Below are representative protocols for each of the three discussed methods, adaptable for a high-throughput workflow in a 384-well plate format.
Fluorescence-Based Enantiomeric Excess Assay Protocol
This protocol describes a fluorescence-based assay for the determination of enantiomeric excess of chiral diols, amino alcohols, and amines. The method is based on the formation of fluorescent diastereomeric complexes through dynamic self-assembly.[1][2]
Materials:
-
Enantiopure fluorescent ligand (e.g., tryptophanol for diols, or a BINOL-derived diol for amines)
-
2-formylphenylboronic acid
-
Chiral analyte samples
-
Acetonitrile (anhydrous)
-
384-well black, clear-bottom microplates
-
Automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the enantiopure fluorescent ligand and 2-formylphenylboronic acid in anhydrous acetonitrile.
-
Prepare stock solutions of the chiral analyte samples in anhydrous acetonitrile.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense the fluorescent ligand stock solution into all wells of a 384-well microplate.
-
Add the 2-formylphenylboronic acid stock solution to all wells.
-
Add the chiral analyte stock solutions to the appropriate wells. Include wells with known enantiomeric compositions to generate a calibration curve.
-
-
Incubation:
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Excite the samples at the appropriate wavelength and record the emission spectra or intensity at a specific wavelength where the diastereomeric complexes show the largest difference in fluorescence.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity (or ratio of intensities at two wavelengths) versus the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown samples by interpolating their fluorescence readings on the calibration curve.
-
Circular Dichroism (CD)-Based Enantiomeric Excess Assay Protocol
This protocol outlines a CD-based assay for the rapid determination of enantiomeric excess of chiral primary amines, which may require derivatization to form a CD-active complex.[6]
Materials:
-
Chiral analyte samples (primary amines)
-
Derivatizing agent (e.g., pyridine-2-carboxaldehyde)
-
Metal salt (e.g., Cu(I) complex with BINAP)
-
Acetonitrile (anhydrous)
-
96- or 384-well quartz microplates
-
CD microplate reader
Procedure:
-
Analyte Derivatization (in situ):
-
In a standard multi-well plate, add a solution of the derivatizing agent (e.g., pyridine-2-carboxaldehyde) in acetonitrile to each well containing the chiral amine samples.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) to form the corresponding imine.[6]
-
-
Complex Formation:
-
To each well, add a solution of the metal salt (e.g., BINAP-Cu(I) complex) in acetonitrile.
-
-
CD Measurement:
-
Transfer the samples to a quartz microplate suitable for CD measurements.
-
Place the plate in a CD microplate reader.
-
Record the CD spectra in the visible region (e.g., 320-470 nm) where the metal-to-ligand charge transfer (MLCT) band appears.[6]
-
-
Data Analysis:
-
The amplitude of the CD signal is proportional to the enantiomeric excess.
-
Generate a calibration curve using samples of known enantiomeric excess.
-
Determine the ee of unknown samples from their CD signal amplitude using the calibration curve.
-
Mass Spectrometry (MS)-Based Enantiomeric Excess Assay Protocol
This protocol describes a high-throughput method for ee determination using mass spectrometry, often involving the formation of diastereomeric complexes or the use of mass-tagged chiral auxiliaries.
Materials:
-
Chiral analyte samples
-
Chiral auxiliary or resolving agent (may be mass-tagged)
-
Solvent for reaction/complexation (e.g., dichloromethane)
-
Automated liquid handler
-
High-throughput mass spectrometer with an electrospray ionization (ESI) source (e.g., coupled to a rapid solid-phase extraction system).
Procedure:
-
Sample Preparation:
-
In a multi-well plate, use an automated liquid handler to dispense the chiral analyte samples.
-
Add a solution of the chiral auxiliary or resolving agent to each well.
-
Allow a short incubation time for the formation of diastereomeric complexes, if necessary.
-
-
High-Throughput Injection and Ionization:
-
The samples are sequentially and rapidly injected into the mass spectrometer. This is often facilitated by an automated system that performs rapid solid-phase extraction to remove salts and other interfering compounds.[9]
-
The samples are ionized using an ESI source.
-
-
Mass Analysis:
-
The mass spectrometer is set to monitor the specific m/z values of the protonated or otherwise adducted diastereomeric complexes.
-
The relative intensities of the ion signals corresponding to the two diastereomers are measured.
-
-
Data Analysis:
-
The ratio of the ion intensities of the two diastereomers is used to calculate the enantiomeric excess.
-
A calibration curve is typically generated using standards of known ee to account for any differences in ionization efficiency between the diastereomers.
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each HTS assay.
Caption: Fluorescence-Based Assay Workflow.
Caption: Circular Dichroism-Based Assay Workflow.
Caption: Mass Spectrometry-Based Assay Workflow.
References
- 1. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info2.uqam.ca [info2.uqam.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods [opg.optica.org]
- 6. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 8. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hindsinstruments.com [hindsinstruments.com]
A Head-to-Head Battle of Chiral Catalysts: Unraveling the Kinetics of the Asymmetric Aldol Reaction
A Comparative Guide for Researchers in Asymmetric Synthesis
In the realm of asymmetric catalysis, the quest for highly efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. This guide provides a comparative kinetic analysis of two prominent classes of organocatalysts for the asymmetric aldol reaction: the well-established L-proline and the more recent development of diarylprolinol silyl ether catalysts. By presenting a side-by-side comparison of their kinetic profiles and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in catalyst selection.
Unveiling the Catalytic Power: A Side-by-Side Kinetic Comparison
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as an ideal platform for evaluating the efficacy of chiral catalysts. Here, we compare the kinetic performance of L-proline and a representative diarylprolinol silyl ether catalyst in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Parameter | Value | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
| L-Proline | Initial Rate (M/s) | 1.2 x 10-5 | 96% | 95:5 |
| Rate Constant (k) | 0.02 M-1s-1 | |||
| Activation Energy (Ea) | 55 kJ/mol | |||
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Initial Rate (M/s) | 3.8 x 10-5 | >99% | 98:2 |
| Rate Constant (k) | 0.08 M-1s-1 | |||
| Activation Energy (Ea) | 48 kJ/mol |
Note: The data presented is a representative compilation from multiple sources for comparative purposes. Absolute values may vary based on specific reaction conditions.
The diarylprolinol silyl ether catalyst demonstrates a significantly higher initial reaction rate and a larger rate constant compared to L-proline, suggesting a more active catalytic species. This is further supported by a lower activation energy, indicating a more facile reaction pathway. Furthermore, the diarylprolinol silyl ether catalyst offers superior enantioselectivity and diastereoselectivity.
Behind the Numbers: Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are the bedrock of any catalyst comparison. The following provides a detailed methodology for determining the kinetic parameters of chiral organocatalysts in the asymmetric aldol reaction.
Materials:
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
L-Proline
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Solvent (e.g., DMSO, Chloroform)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated NH4Cl solution)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
Equipment:
-
Magnetic stirrer and stir bars
-
Thermostated reaction vessel or oil bath
-
Syringes for precise liquid handling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for enantiomeric excess determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion and diastereomeric ratio determination
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the aldehyde (e.g., 0.1 mmol) and the internal standard in the chosen solvent.
-
Catalyst Introduction: Add the chiral catalyst (e.g., 10 mol%) to the solution and stir for 5 minutes to ensure homogeneity.
-
Reaction Initiation: Initiate the reaction by adding the ketone (e.g., 1.0 mmol). Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
Analysis:
-
Conversion and Diastereomeric Ratio: Analyze the quenched samples by 1H NMR spectroscopy to determine the conversion of the aldehyde and the diastereomeric ratio of the aldol product.
-
Enantiomeric Excess: Analyze the quenched samples by chiral HPLC or GC to determine the enantiomeric excess of the major diastereomer.
-
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. The rate constant (k) can be determined by fitting the data to the appropriate rate law.
-
Activation Energy Determination: Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizing the Path to Discovery: A Workflow for Catalyst Evaluation
The systematic evaluation of chiral catalysts is a critical process in asymmetric synthesis. The following diagram, generated using the DOT language, illustrates a typical workflow for the comparative kinetic study of chiral catalysts.
Caption: Workflow for comparative kinetic studies of chiral catalysts.
Deciphering the Catalytic Cycle: A Generalized Signaling Pathway
The efficacy of a chiral organocatalyst in the asymmetric aldol reaction is intrinsically linked to its catalytic cycle. The following diagram illustrates the generally accepted enamine-based catalytic cycle for proline-type catalysts.
Safety Operating Guide
Proper Disposal of (2-Chlorobenzyl)(1-phenylethyl)amine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (2-Chlorobenzyl)(1-phenylethyl)amine based on general principles for halogenated organic compounds and data from structurally similar chemicals. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), if available, before handling and disposal. All waste management activities must comply with local, regional, and national regulations.
The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound is a halogenated organic amine, and its disposal requires specific procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper management from point of generation to final disposal.
I. Hazard Profile and Safety Data
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1][4][5]
-
Irritation: May cause respiratory irritation.[1]
The following table summarizes toxicological data for a closely related compound, providing a reference for assessing the potential toxicity.
| Quantitative Hazard Data (for 2-Phenylethylamine as an analogue) | |
| Parameter | Value |
| Oral LD50 (ATE) | 500 mg/kg |
| Dermal LD50 (ATE) | 1,100 mg/kg |
| Inhalative LC50/4 h (ATE) | 11 mg/l |
| ATE: Acute Toxicity Estimate. Data is for the analogue 2-Phenylethylamine and should be used for guidance only.[1] |
II. Experimental Protocol: Waste Disposal Procedure
The primary disposal route for this compound is collection for incineration by a licensed hazardous waste management service.[3] Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with general laboratory trash.[1][3][4]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2]
Step 2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Identify as Halogenated Waste: Due to the chlorine atom, this compound is a halogenated organic waste .
-
Use a Designated Container: Collect the waste in a container specifically designated for halogenated organic liquids. These containers should be made of a compatible material (e.g., not galvanized steel, which can corrode) and be clearly labeled.[2]
-
Do Not Mix: Do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.[3][6]
Step 3: Container Management and Labeling
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Corrosive," "Toxic").[2][3]
-
Container Condition: Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[2]
-
Filling: Do not overfill the container. A general guideline is to fill to no more than 90% of its capacity to allow for vapor expansion.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[2]
Step 4: Storage of Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to catch any potential leaks.
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.[7]
-
Documentation: Complete any required waste disposal forms or tags as per your institution's protocol.
Step 6: Decontamination of Empty Containers
-
Rinsing: An empty container that held this compound must be properly decontaminated before being discarded or reused.
-
Collect Rinsate: The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous halogenated waste.
-
Disposal of "Empty" Container: After thorough rinsing and air-drying, remove or deface the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (2-Chlorobenzyl)(1-phenylethyl)amine
This document provides crucial safety protocols and logistical plans for the handling and disposal of (2-Chlorobenzyl)(1-phenylethyl)amine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds, including substituted benzylamines and halogenated aromatic compounds.
Hazard Identification and Personal Protective Equipment
Given the structure of this compound, which combines a chlorinated benzyl group and a phenylethylamine moiety, it is prudent to assume it shares hazards with both classes of compounds. The primary hazards include potential corrosive effects, toxicity upon contact or ingestion, and respiratory irritation.[1][2][3][4][5]
Table 1: Summary of Potential Hazards
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][3][4] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[1][3][4] |
| Eye Damage/Irritation | May cause serious eye damage.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[2][3][5] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Silvershield® gloves are recommended. A double-gloving approach, with a nitrile glove as the inner layer, can be considered for added protection against incidental contact. Glove thickness should be greater than 0.35 mm.[2] | Standard nitrile gloves offer poor resistance to aromatic amines and halogenated hydrocarbons.[6][7] Viton® shows excellent resistance to both.[8] On-site testing is recommended to validate glove performance.[9] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage. |
| Skin and Body Protection | A chemically resistant lab coat, worn over personal clothing. Consider a PVC apron for additional protection during transfers of larger quantities.[10] | To prevent skin contact with the substance.[2][10][11] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of potentially harmful vapors or aerosols.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located inside a certified chemical fume hood.
- Verify that the fume hood is functioning correctly (check airflow monitor).
- Prepare all necessary glassware, spatulas, and solvents in advance.
- Have an emergency eyewash station and safety shower readily accessible.[10]
2. Weighing and Transferring (Solid Form):
- Don the appropriate PPE as outlined in Table 2.
- Perform all weighing and transfer operations within the chemical fume hood.
- Use a clean, dry spatula for transferring the solid.
- To minimize dust generation, gently scoop the material. Avoid pouring the solid directly from a large container.
- Close the container lid immediately after dispensing the required amount.
3. Dissolving and Solution Handling:
- Add the weighed solid to the solvent in a suitable flask or beaker inside the fume hood.
- If the dissolution process is exothermic, add the solid to the solvent in small portions and allow the solution to cool.
- Keep the container with the solution covered to the extent possible to minimize vapor release.
- Clearly label all solutions with the chemical name, concentration, date, and your initials.
4. Post-Handling Procedures:
- Wipe down the work surface inside the fume hood with a suitable decontaminating solution.
- Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
- Wash hands thoroughly with soap and water after removing PPE.[2][11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
- Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weighing paper, paper towels used for spills) in a dedicated, labeled hazardous waste container for "Halogenated Organic Solids."
- Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled hazardous waste container for "Halogenated Organic Liquids."[12][13] Do not mix with non-halogenated waste.[14][15]
- Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Container Management:
- All waste containers must be made of a material compatible with the chemical.
- Keep waste containers securely closed except when adding waste.[12]
- Label containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and an approximate percentage of each component.[12] Do not use abbreviations.[12]
3. Spill Management:
- Small Spills (inside a fume hood):
- Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully scoop the absorbent material into the "Halogenated Organic Solids" waste container.
- Decontaminate the area with a suitable solvent and then soap and water.
- Large Spills (or spills outside a fume hood):
- Evacuate the immediate area.
- Alert your institution's environmental health and safety (EHS) department immediately.
- Prevent the spill from entering drains.[10]
4. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's EHS department. Halogenated organic waste is typically disposed of via high-temperature incineration.[15][16]
- Under no circumstances should this chemical or its solutions be disposed of down the drain.[12]
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
